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  • Product: 2-(Morpholin-2-yl)ethanol hydrochloride
  • CAS: 857214-74-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol Hydrochloride: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Morpholin-2-yl)ethanol hydrochloride, a morpholine d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Morpholin-2-yl)ethanol hydrochloride, a morpholine derivative of interest in chemical synthesis and pharmaceutical research. While this specific hydrochloride salt is not extensively documented in publicly available literature, this document synthesizes information on the parent compound, 2-Morpholinoethanol, with established chemical principles to offer a robust guide for its handling, characterization, and potential applications.

Structural Elucidation and Physicochemical Profile

2-(Morpholin-2-yl)ethanol hydrochloride belongs to the family of morpholine-alkanol compounds. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, imparts unique properties of polarity and basicity. The ethanol substituent introduces a primary alcohol group, offering a site for further chemical modification. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.

Table 1: Physicochemical Properties of 2-Morpholinoethanol (Free Base) and Predicted Properties of its Hydrochloride Salt

Property2-Morpholinoethanol (Free Base)2-(Morpholin-2-yl)ethanol Hydrochloride (Predicted)Source
CAS Number 622-40-2857214-74-5[1][2]
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂[1][3]
Molecular Weight 131.17 g/mol 167.63 g/mol [1][3]
Appearance Clear, colorless to slightly yellowish liquidWhite to off-white solidGeneral chemical knowledge
Melting Point -1 °CExpected to be significantly higher than the free base[4][5]
Boiling Point 225-230 °CNot applicable (decomposes upon heating)[3]
Density ~1.08 g/cm³ at 20°CData not available[3]
Solubility Miscible with water and polar organic solventsHigh solubility in water, soluble in lower alcohols[1][3]
pKa 14.88 (predicted)Not applicable[2]

Synthesis and Purification

The synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride is a two-step process commencing with the synthesis of the free base, 2-Morpholinoethanol, followed by its conversion to the hydrochloride salt.

Synthesis of 2-Morpholinoethanol

A common and efficient method for the synthesis of 2-Morpholinoethanol is the N-alkylation of morpholine with 2-chloroethanol or the ring-opening of ethylene oxide with morpholine.[2] The latter is often preferred for its atom economy.

Diagram 1: Synthesis of 2-Morpholinoethanol

G Morpholine Morpholine Reaction Ring Opening Morpholine->Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction Base Base (e.g., KOH) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Reaction Medium Product 2-Morpholinoethanol Reaction->Product

Caption: Ring-opening of ethylene oxide with morpholine.

Experimental Protocol: Synthesis of 2-Morpholinoethanol

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with morpholine (1.0 eq) and a suitable solvent such as ethanol.

  • Reaction Initiation: Add a catalytic amount of a base, for instance, potassium hydroxide.

  • Addition of Ethylene Oxide: Slowly add ethylene oxide (1.0-1.2 eq) to the reaction mixture via the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with an acid.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-Morpholinoethanol.[2]

Conversion to 2-(Morpholin-2-yl)ethanol Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Diagram 2: Conversion to Hydrochloride Salt

G FreeBase 2-Morpholinoethanol Reaction Acid-Base Reaction FreeBase->Reaction HCl HCl in Solvent (e.g., Diethyl Ether) HCl->Reaction Product 2-(Morpholin-2-yl)ethanol Hydrochloride Reaction->Product

Caption: Formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 2-(Morpholin-2-yl)ethanol Hydrochloride

  • Dissolution: Dissolve the purified 2-Morpholinoethanol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration.

  • Drying: Wash the solid with cold, anhydrous solvent and dry it under vacuum to obtain 2-(Morpholin-2-yl)ethanol hydrochloride.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the free base, 2-Morpholinoethanol, typically shows multiplets for the morpholine ring protons and the ethanol chain protons.[2][6] Upon protonation to form the hydrochloride salt, the protons alpha to the nitrogen atom are expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen. A broad signal corresponding to the N-H proton may also be observed, the chemical shift of which can be solvent-dependent.[7]

  • ¹³C NMR: Similar to the ¹H NMR, the carbon atoms adjacent to the nitrogen in the morpholine ring are expected to show a downfield shift in the ¹³C NMR spectrum of the hydrochloride salt compared to the free base.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Morpholinoethanol exhibits a broad O-H stretching band from the alcohol group and C-N and C-O stretching vibrations characteristic of the morpholine ring.[8] For the hydrochloride salt, a broad and strong band in the region of 2400-2800 cm⁻¹ is expected, which is characteristic of the N⁺-H stretching vibration in ammonium salts.

Mass Spectrometry (MS)

Mass spectrometry of the free base, 2-Morpholinoethanol, will show a molecular ion peak corresponding to its molecular weight.[8] When analyzing the hydrochloride salt by techniques such as electrospray ionization (ESI), the spectrum will typically show the mass of the protonated free base (the cation).

Biological and Pharmacological Context

While specific biological activity data for 2-(Morpholin-2-yl)ethanol hydrochloride is scarce, the morpholine moiety is a well-established pharmacophore in medicinal chemistry.[9][10] Morpholine-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[10][11] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[10]

The presence of the primary alcohol in 2-(Morpholin-2-yl)ethanol hydrochloride provides a handle for further chemical derivatization, allowing for its use as a building block in the synthesis of more complex, biologically active molecules.[12]

Safety, Handling, and Storage

Safety Data for the related compound 2-Morpholinoethanol indicates that it is an irritant to the eyes, respiratory system, and skin. [4][5] The hydrochloride salt should be handled with similar precautions.

Table 2: Hazard and Precautionary Information (based on related compounds)

Hazard StatementPrecautionary StatementSource
Causes skin irritation.Wash skin thoroughly after handling.[13]
Causes serious eye irritation.Wear protective gloves/eye protection/face protection.[13]
May cause respiratory irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

Storage: Store in a tightly closed container in a cool, dry place. The compound is likely hygroscopic and should be protected from moisture.

Conclusion

2-(Morpholin-2-yl)ethanol hydrochloride is a simple yet versatile morpholine derivative. While detailed experimental data for this specific salt is limited, a comprehensive understanding of its properties and behavior can be extrapolated from its parent compound and general chemical principles. Its synthesis is straightforward, and its structure offers potential for further chemical modification, making it a valuable building block for researchers in synthetic and medicinal chemistry. As with all chemicals, appropriate safety precautions should be taken during its handling and use.

References

  • ChemBK. (2024, April 9). 2-Morpholinoethanol. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, toxicological, and pharmacological assessment of derivatives of 2-aryl-4-(3-arylpropyl)morpholines. Retrieved from [Link]

  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholinoethanol. Retrieved from [Link]

  • IARC Publications. (n.d.). Morpholine. Retrieved from [Link]

  • NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co.,Ltd. (2024, October 5). Toxicity of morpholine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(2-Morpholinoethoxy)ethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[(2-Morpholinoethyl)amino]ethanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • NIH. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • Exploring the Chemical Synthesis Pathways of 2-Morpholinoethanol. (n.d.). Retrieved from [Link]

  • Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). 2-morpholino ethanol. Retrieved from [Link]

  • NIST. (n.d.). 4-Morpholineethanol. Retrieved from [Link]

  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol/4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

  • Ottokemi. (n.d.). 2-Morpholino ethanol, 99% 622-40-2 India. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Synthesis of Morpholine‐Based Analogues of (−)‐Zampanolide and Their Biological Activity. Retrieved from [Link]

  • Drugfuture. (n.d.). 2-MORPHOLINOETHANOL. Retrieved from [Link]

  • PubMed. (n.d.). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

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Exploratory

"2-(Morpholin-2-yl)ethanol hydrochloride" CAS number 857214-74-5

An In-Depth Technical Guide to 2-(Morpholin-2-yl)ethanol hydrochloride (CAS 857214-74-5): A Versatile Building Block for Modern Drug Discovery Authored by: A Senior Application Scientist This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Morpholin-2-yl)ethanol hydrochloride (CAS 857214-74-5): A Versatile Building Block for Modern Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Morpholin-2-yl)ethanol hydrochloride, a chiral bifunctional building block poised for significant application in medicinal chemistry and drug development. We will delve into its strategic importance, plausible synthetic routes, robust analytical validation protocols, and its potential for elaboration into novel chemical entities. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Strategic Importance: The Chiral 2-Substituted Morpholine Scaffold

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from a combination of favorable properties:

  • Improved Physicochemical Profile: The morpholine ring, being a weaker base than piperidine, often imparts superior pharmacokinetic properties, including enhanced aqueous solubility and metabolic stability.[2]

  • Structural Versatility: It serves as a versatile, non-planar scaffold that can orient substituents in precise three-dimensional space, enabling fine-tuned interactions with biological targets.

  • Proven Bioactivity: Morpholine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, antidepressant, and anti-inflammatory properties.[3][4]

2-(Morpholin-2-yl)ethanol hydrochloride belongs to the C-substituted class of morpholines, which offers distinct advantages over the more common N-substituted analogs by introducing a chiral center on the ring itself. The title compound is particularly valuable as it incorporates two distinct functional handles—a primary alcohol and a secondary amine—allowing for sequential and orthogonal chemical modifications.

Physicochemical and Structural Properties

While extensive experimental data for this specific salt is not publicly available, its key properties can be defined based on its chemical structure and data from commercial suppliers.

PropertyValueSource
CAS Number 857214-74-5[5]
Molecular Formula C₆H₁₄ClNO₂[5]
Molecular Weight 167.63 g/mol [5]
Canonical SMILES C1COCC(N1)CCO.ClInferred
Physical Form Expected to be a crystalline solidInferred
Solubility Expected to be soluble in water, methanol, DMSOInferred

Synthesis and Manufacturing: A Plausible and Scalable Route

A robust synthesis of chiral 2-substituted morpholines is critical for their application. While a specific process for 857214-74-5 is not detailed in peer-reviewed literature, a highly plausible and adaptable route can be engineered from a patented method for the closely related chiral 2-hydroxymethyl morpholine.[6] This multi-step synthesis prioritizes commercially available, chiral starting materials to ensure stereochemical control.

Proposed Synthetic Workflow

The proposed pathway involves the construction of the morpholine ring via intramolecular cyclization, followed by deprotection.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A Chiral 3-Amino-1,2-propanediol C N-Alkylated Intermediate A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B 2-Bromoethanol derivative (with protecting group, e.g., TBDMS) B->C D N-Alkylated Intermediate E Protected 2-(Morpholin-2-yl)ethanol D->E Mitsunobu or TsCl, then base F Protected 2-(Morpholin-2-yl)ethanol G 2-(Morpholin-2-yl)ethanol (Free Base) F->G Deprotection Agent (e.g., TBAF for TBDMS) H 2-(Morpholin-2-yl)ethanol (Free Base) I 2-(Morpholin-2-yl)ethanol hydrochloride H->I HCl in Ether or IPA

Caption: Proposed Synthetic Workflow for 2-(Morpholin-2-yl)ethanol hydrochloride.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of N-(2,3-dihydroxypropyl)-2-(tert-butyldimethylsilyloxy)ethan-1-amine

  • To a solution of (R)-3-amino-1,2-propanediol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add a solution of (2-bromoethoxy)(tert-butyl)dimethylsilane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 16 hours until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude N-alkylated intermediate.

Step 2: Synthesis of (R)-2-((tert-butyldimethylsilyloxy)ethyl)morpholine

  • Dissolve the crude intermediate from Step 1 in anhydrous THF and cool to 0°C.

  • Add triphenylphosphine (1.5 eq) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3 & 4: Synthesis of (R)-2-(Morpholin-2-yl)ethanol hydrochloride

  • Dissolve the protected morpholine from Step 2 in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1M in THF, 1.2 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture and purify via chromatography to obtain the free base, 2-(Morpholin-2-yl)ethanol.

  • Dissolve the purified free base in isopropanol (IPA) and cool to 0°C.

  • Add a solution of HCl in IPA (1.1 eq) dropwise. The hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Alternative Synthetic Strategies

Modern catalysis offers several powerful alternatives for constructing the chiral morpholine core.[7] Asymmetric hydrogenation of a dehydromorpholine precursor, catalyzed by a rhodium complex, can provide excellent enantioselectivity (up to 99% ee) and quantitative yields.[7] Additionally, photocatalytic annulation strategies are emerging as a means to build substituted morpholines from readily available starting materials under mild conditions.[8] The choice of synthetic route will ultimately depend on factors such as scale, cost of goods, and the desired stereochemical purity.

Analytical Characterization and Quality Control

As a self-validating system, every batch of 2-(Morpholin-2-yl)ethanol hydrochloride must undergo rigorous analytical testing to confirm its identity, purity, and stereochemical integrity.

MethodPurposeExpected Result / Specification
¹H NMR (400 MHz, D₂O)Structural Confirmation & IdentityA spectrum consistent with the proposed structure, showing characteristic shifts for the morpholine ring protons, the ethyl bridge protons, and the terminal methylene adjacent to the hydroxyl group. Absence of signals from protecting groups.
¹³C NMR (100 MHz, D₂O)Structural ConfirmationSix distinct carbon signals corresponding to the six carbon atoms in the molecule.
LC-MS (ESI+) Identity & Purity AssessmentA major peak corresponding to the mass of the free base [M+H]⁺ at m/z ≈ 146.12. Purity ≥95% by UV chromatogram.
Chiral HPLC Enantiomeric Purity (e.e.)Using a suitable chiral stationary phase (e.g., Chiralpak AD-H), should show a single major enantiomeric peak. Specification: ≥98% e.e.
FT-IR Functional Group AnalysisCharacteristic absorptions for O-H (broad, ~3300 cm⁻¹), N-H (broad, ~3200-2700 cm⁻¹ for amine salt), and C-O (~1100 cm⁻¹) stretches.
Elemental Analysis Confirmation of Elemental CompositionCalculated for C₆H₁₄ClNO₂: C, 43.00%; H, 8.42%; N, 8.36%. Experimental values should be within ±0.4% of theoretical values.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-(Morpholin-2-yl)ethanol hydrochloride lies in its utility as a bifunctional building block. The primary alcohol and the secondary amine can be functionalized in a selective and sequential manner to generate libraries of complex molecules.

G cluster_0 Alcohol Derivatization cluster_1 Amine Derivatization cluster_2 Resulting Scaffolds A 2-(Morpholin-2-yl)ethanol (Free Base) B Esterification (R-COCl, Base) A->B C Etherification (R-X, NaH) A->C D Oxidation (PCC, DMP) A->D E N-Alkylation (R'-X, Base) A->E F N-Arylation (Ar-X, Pd-cat.) A->F G Amide Formation (R'-COCl, Base) A->G H Reductive Amination (R'CHO, NaBH(OAc)3) A->H I Ester Derivatives B->I J Ether Derivatives C->J K Aldehyde/Acid Intermediates D->K L N-Alkyl/Aryl Derivatives E->L F->L M Amide Derivatives G->M H->L

Caption: Derivatization Pathways for 2-(Morpholin-2-yl)ethanol.

  • Alcohol Functionalization: The primary alcohol is a versatile handle for introducing a variety of functionalities. It can be:

    • Esterified to connect to carboxylic acid-containing fragments.

    • Alkylated to form ethers, linking to other parts of a target molecule.

    • Oxidized to the corresponding aldehyde for use in reductive aminations or to the carboxylic acid for amide bond formation.

  • Amine Functionalization: The secondary amine within the morpholine ring is nucleophilic and can be readily modified through:

    • N-Alkylation or N-Arylation (e.g., Buchwald-Hartwig amination) to introduce aryl or alkyl substituents.

    • Acylation to form amides, a common linkage in bioactive molecules.

    • Reductive Amination to form more complex amine structures.

This dual functionality makes the compound an ideal starting point for generating compound libraries for screening or for the synthesis of complex target molecules where the morpholine is a key pharmacophore, such as in kinase inhibitors, GPCR modulators, or CNS-active agents.[4][9]

Safety, Handling, and Storage

As with any laboratory chemical, 2-(Morpholin-2-yl)ethanol hydrochloride should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory.

  • Toxicology: The toxicological properties have not been fully investigated. As an amine hydrochloride, it should be treated as a potential irritant to the eyes, skin, and respiratory system.

  • Storage: Store in a cool, dry, well-sealed container away from strong oxidizing agents.

  • MSDS: Always consult the manufacturer-provided Material Safety Data Sheet (MSDS) for the most detailed and up-to-date safety information.

Conclusion

2-(Morpholin-2-yl)ethanol hydrochloride (CAS 857214-74-5) represents a strategically valuable building block for modern medicinal chemistry. Its chiral 2-substituted morpholine core is a proven pharmacophore that can enhance the developability of drug candidates. The presence of two orthogonal functional handles—a primary alcohol and a secondary amine—provides immense synthetic flexibility, enabling the rapid exploration of chemical space and the efficient construction of complex molecular architectures. By leveraging robust synthetic and analytical protocols as outlined in this guide, researchers can confidently incorporate this powerful scaffold into their drug discovery programs to accelerate the development of next-generation therapeutics.

References

  • Google Patents.

  • PubMed.

  • Semantic Scholar.

  • Journal of the American Chemical Society.

  • ResearchGate.

  • Organic Chemistry Frontiers (RSC Publishing).

  • PMC - NIH.

  • E3S Web of Conferences.

  • PMC - NIH.

  • Life Chemicals.

  • Guidechem.

  • Capot Chemical.

Sources

Foundational

Technical Guide to the Physicochemical Characteristics of 2-(Morpholin-2-yl)ethanol hydrochloride

Introduction 2-(Morpholin-2-yl)ethanol hydrochloride is a heterocyclic amine salt that belongs to the morpholine class of compounds. Morpholine and its derivatives are versatile building blocks in organic synthesis, wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Morpholin-2-yl)ethanol hydrochloride is a heterocyclic amine salt that belongs to the morpholine class of compounds. Morpholine and its derivatives are versatile building blocks in organic synthesis, widely utilized in the development of pharmaceuticals, corrosion inhibitors, and catalysts.[1][2] The hydrochloride salt form is often preferred in pharmaceutical applications to enhance solubility and stability.[3][4]

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(Morpholin-2-yl)ethanol hydrochloride. It is intended for researchers, chemists, and formulation scientists in the drug development sector. We will delve into the compound's identity, core properties, and the critical analytical methodologies required for its thorough characterization, explaining not just the protocols but the scientific rationale behind their selection.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its basic chemical and physical descriptors. These parameters govern its behavior in both chemical reactions and physical formulations.

Molecular Structure:

Structure of 2-(Morpholin-2-yl)ethanol hydrochloride

The structure features a morpholine ring, which contains both an ether linkage and a secondary amine.[1] The ethanol substituent introduces a primary alcohol functional group. The hydrochloride salt is formed by the reaction of the basic morpholine nitrogen with hydrochloric acid, resulting in a positively charged morpholinium ion and a chloride anion.[3][4] This transformation from a covalent amine to an ionic salt dramatically increases its polarity and, typically, its aqueous solubility.[3]

Table 1: Core Physicochemical Identifiers

PropertyValueSource
CAS Number 857214-74-5[5]
Molecular Formula C₆H₁₄ClNO₂[6]
Molecular Weight 167.63 g/mol [6]
Physical Form Solid
pKa (Predicted) The pKa of the morpholine nitrogen is critical for its ionization state. While specific experimental data for this exact molecule is not readily available, the pKa of related morpholine derivatives typically falls in the range of 6.0-9.5, indicating it will be protonated at physiological pH.[7][8][9]
LogP (Predicted) -0.6111[10]
Comprehensive Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of any active pharmaceutical ingredient (API). The choice of techniques is dictated by the molecule's specific functional groups and properties.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Solid-State Properties cluster_2 Phase 3: Solution Behavior Identity Identity Confirmation (NMR, MS, FTIR) Purity Purity Assessment (HPLC, GC) Identity->Purity Prerequisite Thermal Thermal Analysis (DSC, TGA) Purity->Thermal Requires Pure Sample Solubility Solubility Profiling Purity->Solubility Requires Pure Sample Hygro Hygroscopicity (DVS) Thermal->Hygro Crystal Crystallinity (XRPD) Thermal->Crystal pKa pKa Determination

Caption: Workflow for Physicochemical Characterization.

2.1. Chromatographic Analysis: Purity and Quantification

Chromatography is the gold standard for assessing the purity of pharmaceutical compounds. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.

  • Rationale for Method Selection: Given that 2-(Morpholin-2-yl)ethanol hydrochloride is a salt, it is non-volatile and would likely decompose at the high temperatures required for GC injection. Therefore, HPLC is the preferred method . A reverse-phase (RP-HPLC) method would be a common starting point, but the compound's polarity may necessitate alternative approaches like mixed-mode or hydrophilic interaction liquid chromatography (HILIC) for optimal retention and peak shape.[11]

  • Alternative: Gas Chromatography (GC): While not ideal for the salt form, GC can be used to analyze for residual morpholine or related volatile impurities.[12] This often requires a derivatization step to make the analyte more volatile and thermally stable.[13][14] For instance, morpholine can be reacted with sodium nitrite under acidic conditions to form N-nitrosomorpholine, which is readily analyzable by GC-MS.[14]

Experimental Protocol: Example HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If retention is poor, consider a polar-embedded or mixed-mode column designed for retaining polar bases.[11]

  • Mobile Phase:

    • A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (to ensure the amine is protonated and improve peak shape).

    • B: Acetonitrile or Methanol.

  • Gradient: Begin with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage over 15-20 minutes to elute the compound.

  • Detection: The compound lacks a strong chromophore, making UV detection challenging. A Universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended. Mass Spectrometry (MS) can also be used for sensitive and specific detection.[12]

  • Sample Preparation: Dissolve the sample accurately in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% acid) at a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.

2.2. Spectroscopic Analysis: Structural Confirmation

Spectroscopy provides unambiguous confirmation of the chemical structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The spectra of the hydrochloride salt will show distinct shifts compared to the free base, particularly for the protons and carbons near the protonated nitrogen atom.[15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups. For this molecule, key peaks would include a broad N-H⁺ stretching band characteristic of an amine salt (typically in the 2400-2800 cm⁻¹ region), O-H stretching from the alcohol, and C-O-C stretching from the ether linkage.[3]

  • Mass Spectrometry (MS): MS provides the molecular weight of the parent ion. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum would show a peak corresponding to the protonated molecule [M+H]⁺, which would be the mass of the free base (2-(Morpholin-2-yl)ethanol).

2.3. Thermal Analysis: Stability and Solid-State Behavior

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a drug substance.[16]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline hydrochloride salt, the DSC thermogram would typically show a sharp endotherm representing the melting point.[17] This provides a measure of purity and can be used to detect polymorphic transitions.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the presence of residual solvents or water (dehydration) and to identify the decomposition temperature.[19] For a hydrochloride salt, TGA can reveal the temperature at which HCl might be lost, followed by the decomposition of the organic moiety.[20][21]

Experimental Protocol: DSC/TGA Analysis

  • Apparatus: Use a calibrated simultaneous DSC/TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Conditions:

    • Atmosphere: Nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.[16]

    • Heating Rate: A standard rate of 10 °C/min is typically used.[17][21]

    • Temperature Range: Scan from ambient temperature (e.g., 25 °C) to a temperature beyond the decomposition point (e.g., 300 °C).[21]

  • Data Interpretation:

    • TGA: Note any mass loss steps. A step below 120°C often indicates water or volatile solvent loss.[20] A significant mass loss at higher temperatures indicates thermal decomposition.

    • DSC: Identify endothermic peaks (melting, dehydration) and exothermic peaks (crystallization, decomposition).[20] The onset of the melting endotherm is typically reported as the melting point.

Solid-State and Solution Properties
3.1. Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[22] It is a critical parameter for an API, as water uptake can affect chemical stability, physical form (deliquescence), and manufacturability (e.g., powder flow).[23][24] Hydrochloride salts, being ionic, are often hygroscopic.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is the preferred method for systematically evaluating hygroscopicity.[24][]

  • Sample Preparation: Place a small, accurately weighed amount of the sample (10-20 mg) in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm:

    • Increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and hold at each step until the sample weight equilibrates (the sorption phase).[22]

    • Decrease the RH in the same steps back to 0% RH to measure the desorption phase.[22]

  • Data Analysis: Plot the change in mass (%) versus RH. Significant weight gain (e.g., >2% at 75% RH) indicates that the material is hygroscopic and may require controlled storage conditions or protective packaging.[26] Hysteresis between the sorption and desorption curves can indicate changes in the solid form, such as hydration or deliquescence.[]

G cluster_0 Ionization State vs. pH Low_pH Low pH (pH < pKa) Predominantly Protonated (C₆H₁₄NO₂⁺) High_pH High pH (pH > pKa) Predominantly Neutral (C₆H₁₃NO₂) Low_pH->High_pH + OH⁻ - H₂O High_pH->Low_pH + H⁺

Caption: Relationship between pH and Ionization State.

3.2. Aqueous Solubility and pKa

Solubility is a key determinant of a drug's bioavailability. As an amine salt, the solubility of 2-(Morpholin-2-yl)ethanol hydrochloride is expected to be highly pH-dependent.

  • Rationale: At a pH below its pKa, the morpholine nitrogen will be protonated, forming the charged morpholinium ion. This ionic form interacts favorably with polar water molecules, leading to higher solubility. At a pH above its pKa, the compound will exist primarily as the neutral free base, which is less polar and therefore expected to have lower aqueous solubility.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Add an excess amount of the compound to a vial containing each buffer.

  • Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated HPLC-UV or other suitable quantitative method.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate the pH-solubility profile.

Conclusion

The comprehensive physicochemical characterization of 2-(Morpholin-2-yl)ethanol hydrochloride is a multi-faceted process that is essential for its successful development as a pharmaceutical candidate. This guide has outlined the critical analytical techniques and the scientific rationale for their application. By systematically evaluating its identity, purity, solid-state properties, and solution behavior, researchers can build a robust data package to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and consistency of the drug substance.

References
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
  • Technology Networks. (n.d.). Hygroscopicity Evaluation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • ASTM International. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography.
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  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
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  • Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • PubChem. (n.d.). 2-Morpholinoethanol.
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  • Synblock. (n.d.). CAS 1432793-96-8 | (R)-2-(Morpholin-3-yl)ethanol hydrochloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives.
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  • Sigma-Aldrich. (n.d.). (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7.
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  • Santa Cruz Biotechnology. (n.d.). (R)-(Morpholin-2-yl)methanol hydrochloride | CAS 156925-22-3.
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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-(Morpholin-2-yl)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Morph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Morpholin-2-yl)ethanol hydrochloride, with a specific focus on its solubility and stability characteristics. Intended for an audience of researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the effective use of this compound in a laboratory and developmental setting. The guide details experimental protocols for solubility assessment and stability testing, discusses potential degradation pathways, and outlines robust analytical methodologies for quantification and impurity profiling.

Introduction

2-(Morpholin-2-yl)ethanol hydrochloride is a heterocyclic compound featuring a morpholine ring substituted with an ethanol group. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for its favorable physicochemical and pharmacokinetic properties, including enhancing aqueous solubility and metabolic stability.[1][2] The hydrochloride salt form is generally employed to improve the handling, water solubility, and stability of the parent amine.[3] A thorough understanding of the solubility and stability of 2-(Morpholin-2-yl)ethanol hydrochloride is paramount for its successful application in drug discovery and development, from early-stage formulation to ensuring the shelf-life and efficacy of the final drug product.

This guide provides a foundational understanding of these critical attributes, offering both theoretical background and actionable experimental designs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Morpholin-2-yl)ethanol and its hydrochloride salt is presented in Table 1. These properties form the basis for understanding the compound's behavior in various solvent systems and under different environmental conditions.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂[4]
Molecular Weight 131.17 g/mol 167.62 g/mol [4]
Appearance Likely a liquid at room temperatureExpected to be a white to off-white crystalline powder[5]
pKa (of conjugate acid) Estimated to be around 8.5 (based on morpholine)Not applicable

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As a hydrochloride salt of an amine, 2-(Morpholin-2-yl)ethanol hydrochloride is anticipated to exhibit good aqueous solubility.[5]

General Solubility Characteristics

The presence of the morpholine ring, with its nitrogen and oxygen atoms capable of hydrogen bonding, and the hydroxyl group of the ethanol substituent contribute to the intrinsic aqueous solubility of the free base.[6] The conversion to a hydrochloride salt further enhances water solubility by introducing an ionic character to the molecule.[3]

pH-Dependent Solubility

The solubility of 2-(Morpholin-2-yl)ethanol hydrochloride is expected to be pH-dependent. As the hydrochloride salt of a weak base, its solubility will be highest in acidic to neutral pH, where it exists predominantly in its protonated, ionic form. As the pH increases towards the pKa of the morpholine nitrogen, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. A typical pH-solubility profile for a basic compound and its hydrochloride salt is characterized by high solubility at low pH, which decreases as the pH approaches and surpasses the pKa.[7]

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical determination. The following is a standardized protocol for assessing the equilibrium solubility of 2-(Morpholin-2-yl)ethanol hydrochloride in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of 2-(Morpholin-2-yl)ethanol hydrochloride in water, ethanol, methanol, and buffered aqueous solutions at various pH levels.

Materials:

  • 2-(Morpholin-2-yl)ethanol hydrochloride

  • Purified water (USP grade)

  • Ethanol (≥99.5%)

  • Methanol (≥99.8%)

  • Phosphate and citrate buffer systems (pH 2, 4, 6.8, 7.4, and 9)

  • Vials with screw caps

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated HPLC-UV or LC-MS/MS method for quantification

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of 2-(Morpholin-2-yl)ethanol hydrochloride into separate vials for each solvent system.

  • Solvent Addition: Add a known volume of the respective solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, visually inspect for the presence of undissolved solid. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

  • pH Measurement: For the buffered solutions, measure the pH of the saturated solution to confirm it has not significantly changed.

Data Analysis:

Calculate the solubility in mg/mL or mol/L for each solvent. The results should be presented in a clear, tabular format.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B in vial C Shake at constant temperature (24-48h) B->C D Centrifuge for phase separation C->D E Sample and dilute supernatant D->E F Quantify using HPLC/LC-MS E->F G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Acid Acidic Hydrolysis HPLC HPLC/LC-MS Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Quant Quantify Parent & Degradants HPLC->Quant Struct Structural Elucidation (MS/MS) Quant->Struct Pathway Determine Degradation Pathway Struct->Pathway Parent 2-(Morpholin-2-yl)ethanol HCl Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

While specific degradation products for 2-(Morpholin-2-yl)ethanol hydrochloride have not been reported, potential degradation pathways can be inferred from the chemistry of morpholine and related compounds.

  • Oxidative Degradation: The morpholine ring can undergo oxidation, potentially leading to ring-opening products. [8]The secondary amine is a likely site for oxidation.

  • Thermal Degradation: At elevated temperatures, morpholine derivatives can undergo decomposition. [9]The thermal degradation of morpholine in the presence of CO2 has been studied, but the relevance to the solid state or solution stability of the hydrochloride salt is indirect. [10][11]Studies on the thermal decomposition of morpholine have identified products such as ammonia, ethanolamine, and various organic acids. [9]* Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation. The photocatalytic degradation of morpholine has been shown to produce hydroxy and oxo derivatives, as well as ring-opened products. [12]

Analytical Methodologies

Robust and validated analytical methods are essential for the accurate quantification of 2-(Morpholin-2-yl)ethanol hydrochloride and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable starting point for the quantification of this compound. Given the lack of a strong chromophore in the molecule, derivatization may be necessary to enhance UV detection. [13]Alternatively, detection at a low UV wavelength (e.g., <220 nm) may be feasible. A validated RP-HPLC method for a morpholine derivative has been reported using a C18 column with a mobile phase of acetonitrile and water. [14]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for both quantification and structural elucidation of degradation products. A hydrophilic interaction liquid chromatography (HILIC) method coupled with tandem mass spectrometry (HILIC-ESI-MS/MS) has been successfully used for the determination of morpholine residues. [15]This approach is highly sensitive and selective and would be ideal for identifying and quantifying trace-level impurities and degradation products. A UPLC-MS/MS method has also been developed for the determination of morpholine in various matrices. [16][17]

Proposed Stability-Indicating HPLC Method

The following provides a starting point for the development of a stability-indicating HPLC method.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-(Morpholin-2-yl)ethanol hydrochloride. While specific experimental data for this compound is limited, by leveraging knowledge of structurally related molecules and established scientific principles, researchers and drug development professionals can design and execute robust experimental plans. The protocols and methodologies outlined herein serve as a valuable resource for generating the critical data necessary to advance the development of drug candidates containing this promising morpholine derivative. Further empirical studies are essential to fully characterize the physicochemical properties of this compound.

References

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701.
  • Tarasova, O. A., et al. (2012). Chromatographic determination of morpholine and products of its microbiological degradation. Journal of Analytical Chemistry, 67(10), 843-847.
  • Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]

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  • Islam, M. Z., et al. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings.
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  • Nguyen, T. H. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 221-228.
  • Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Conference proceedings.
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry, 2(1), 1-7.
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Avdeef, A. (2012). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. In Absorption and Drug Development (pp. 355-385). John Wiley & Sons, Inc.
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  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-3701.
  • Google Patents. (2021). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Nguyen, T. H. T., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC).
  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Biochemistry and Organometallic Chemistry.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
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  • Levin, J. O., & Carleborg, L. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 112(11), 1559-1561.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 553-558.
  • Cooperband, M. F., et al. (2022).
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  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253-262.
  • Zhang, C., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry, 71(38), 13837-13853.

Sources

Foundational

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Understated Power of a Simple Heterocycle In the vast lexicon of medicinal chemistry, certain molecular framew...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Simple Heterocycle

In the vast lexicon of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" serve as versatile and effective scaffolds for engaging with a wide range of biological targets. Among these, the simple, six-membered saturated heterocycle, morpholine, has emerged as a cornerstone of modern drug design.[1][2] Its unassuming structure, containing an ether linkage and a secondary amine, belies a powerful combination of physicochemical and pharmacological properties.

The morpholine ring is not merely a passive linker. Its presence in a molecule confers advantageous properties, including improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][3] The nitrogen atom's weak basicity (pKa ≈ 8.7) and the oxygen's hydrogen-bonding capability allow for fine-tuning of a compound's solubility and ability to cross biological membranes, including the blood-brain barrier (BBB).[4][5][6] This unique balance of features has propelled the morpholine moiety into a diverse array of approved drugs and clinical candidates, justifying its status as a truly privileged structure in drug discovery.[1][7] This guide provides an in-depth exploration of the key biological activities of morpholine-containing compounds, their mechanisms of action, and the experimental methodologies used to validate their therapeutic potential.

I. Anticancer Activity: Targeting Uncontrolled Proliferation

The morpholine scaffold is a prominent feature in numerous anticancer agents, particularly those targeting signal transduction pathways critical for tumor growth and survival.[4][8]

Mechanism of Action: Inhibition of PI3K/Akt/mTOR Pathway

A primary mechanism through which morpholine-containing compounds exert their anticancer effects is the inhibition of the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathway.[9] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The morpholine ring plays a crucial role in the binding of inhibitors to the ATP-binding pocket of these kinases.[10] The oxygen atom of the morpholine often forms a critical hydrogen bond within the hinge region of the kinase domain, an interaction essential for potent inhibition.[10]

Prominent examples include GDC-0941 and ZSTK474 , both potent pan-PI3K inhibitors that feature morpholine moieties.[9][11] In ZSTK474, two morpholine groups are attached to a triazine core; one of these is deeply involved in binding interactions at the enzyme's active site.[11][12] The development of dual PI3K/mTOR inhibitors, such as PKI-587 , further highlights the importance of this scaffold in achieving potent and broad inhibition of this critical cancer pathway.[12]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Morpholine-Containing\nInhibitor\n(e.g., ZSTK474)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates"]; mTORC2 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } } Caption: PI3K/AKT/mTOR pathway showing inhibition by morpholine compounds.

Other morpholine-containing anticancer drugs like Gefitinib (Iressa) target the epidermal growth factor receptor (EGFR) tyrosine kinase, where the morpholine group enhances solubility and pharmacokinetic properties.[13] More recent research has also explored morpholine-benzimidazole-oxadiazole derivatives as potent inhibitors of VEGFR-2, a key receptor in tumor angiogenesis.[14]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel morpholine derivatives is typically assessed via in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Compound ClassTarget Cancer Cell LineExample IC50 (µM)Reference
Morpholino-thieno[3,2-d]pyrimidinesH460 (Lung), HT-29 (Colon)0.003 - 0.42[9]
Morpholino-quinazolines (AK-10)MCF-7 (Breast), A549 (Lung)3.15, 8.55[15]
Morpholine-Benzimidazole-Oxadiazoles (5h)HT-29 (Colon)3.103[14]
Sila-Morpholine Analogues (24)Candida albicansMIC: 0.25 µg/mL[16]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds. It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: This assay is chosen for its reliability, high throughput, and direct correlation between mitochondrial reductase activity (which converts yellow MTT to purple formazan) and the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine-containing test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Self-Validation System:

  • Vehicle Control: (e.g., 0.1% DMSO) Ensures that the solvent used to dissolve the compounds has no intrinsic toxicity.

  • Untreated Control: Represents 100% cell viability.

  • Positive Control: (e.g., Doxorubicin) A known cytotoxic agent to validate that the assay system is responsive to anticancer agents.

II. Antimicrobial Activity: A Dual Threat to Bacteria and Fungi

The morpholine scaffold is integral to several key antimicrobial agents, demonstrating its versatility in combating infectious diseases.[17][18]

Antibacterial Mechanism: Inhibition of Protein Synthesis

The most prominent example of a morpholine-containing antibacterial is Linezolid , the first of the oxazolidinone class.[19] Linezolid is crucial for treating infections caused by multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[20][21]

Mechanism: Linezolid acts at the earliest stage of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[20][22][] This unique mechanism means there is little to no cross-resistance with other protein synthesis inhibitors. The morpholine ring is a key part of the molecule's structure, contributing to its binding and overall pharmacological profile.[]

// Relationships "30S" -> "70S_Complex"; "50S" -> "70S_Complex"; "fMet-tRNA" -> "70S_Complex"; mRNA -> "70S_Complex"; "70S_Complex" -> Protein; Linezolid -> "50S" [arrowhead=tee, color="#EA4335", style=bold, label=" Binds to 23S rRNA"]; "50S" -> NoProtein [style=dashed]; } } Caption: Linezolid inhibits protein synthesis by preventing 70S complex formation.

Antifungal Mechanism: Disruption of Ergosterol Biosynthesis

In the realm of antifungal agents, morpholine-based drugs like Amorolfine and Fenpropimorph are widely used.[16] These compounds target the fungal cell membrane by inhibiting ergosterol biosynthesis, a pathway essential for fungal survival but absent in humans.

Mechanism: Morpholine antifungals typically inhibit two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-Δ8-isomerase. This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's integrity and function.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining MIC values.

Causality: This method is preferred for its quantitative results, reproducibility, and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI). It allows for the direct assessment of a compound's ability to inhibit microbial growth in a liquid medium.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacteria (e.g., S. aureus) or fungi (e.g., C. albicans) and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: A known antibiotic/antifungal (e.g., Linezolid, Fluconazole).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

III. Anti-inflammatory and CNS Activities

The utility of the morpholine ring extends to modulating inflammatory responses and central nervous system (CNS) targets.[24][25]

Anti-inflammatory Activity

Morpholine derivatives have been investigated as inhibitors of key inflammatory mediators. Some compounds have shown the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are upregulated during inflammation.[24][26] Furthermore, certain indole-based morpholine compounds act as potent and selective agonists for the cannabinoid 2 (CB2) receptor.[27][28] Activation of the CB2 receptor, which is primarily expressed on immune cells, has a desirable therapeutic effect for pain relief and anti-inflammatory action without the psychoactive side effects associated with CB1 receptor activation.[5][28] For example, one such compound demonstrated a potent anti-inflammatory pain effect in a rat model by significantly suppressing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[27]

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring make it an excellent scaffold for developing CNS-active drugs.[2][5] Its balanced lipophilicity and hydrophilicity facilitate penetration of the blood-brain barrier.[6][25]

A prime example is Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, which contains a morpholine ring. In neurodegenerative diseases, morpholine derivatives are being explored as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of Alzheimer's and Parkinson's diseases.[25][29] The adaptability of the morpholine ring allows it to fit into diverse enzyme binding pockets, making it a valuable tool for designing multi-target-directed ligands for complex neurological disorders.[25]

Conclusion and Future Outlook

The morpholine ring is a testament to the power of a well-chosen scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have cemented its role as a privileged structure.[1][30] From inhibiting critical kinase pathways in cancer and halting bacterial protein synthesis to modulating inflammatory and neurological targets, morpholine-containing compounds have demonstrated a remarkable breadth of biological activity.[8][19][31]

Future research will likely focus on leveraging the morpholine scaffold to design next-generation therapeutics with enhanced selectivity, improved metabolic stability, and multi-target engagement capabilities.[29][32] As our understanding of complex diseases evolves, the versatility of the morpholine core ensures it will remain an invaluable and ubiquitous tool for drug development professionals aiming to address the world's most pressing medical challenges.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. [Link]

  • Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. [Link]

  • Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. PubMed. [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. ACS Publications. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PMC. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. PMC. [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. scite.ai. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Linezolid. NCBI Bookshelf. [Link]

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  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

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  • Pharmacology of Linezolid (Zyvox) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. LinkedIn. [Link]

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Exploratory

A Technical Guide to 2-(Morpholin-2-yl)ethanol Hydrochloride: A Bifunctional Building Block for Advanced Synthetic Scaffolds

Executive Summary The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide focuses on a specific, high-potential building block: 2-(Morpholin-2-yl)ethanol hydrochloride . Unlike its more common N-substituted isomer, this compound offers two distinct points for chemical modification: a secondary amine within the heterocyclic core and a primary alcohol on a flexible side chain. This dual functionality, combined with its inherent chirality, makes it an exceptionally versatile tool for constructing novel, three-dimensional molecular architectures. This document provides a deep dive into the strategic application of this building block, moving beyond simple reaction lists to explain the chemical rationale behind its use in designing complex molecules for drug discovery.

Part 1: The Morpholine Scaffold: A Privileged Core in Drug Discovery

The prevalence of the morpholine moiety in approved drugs and clinical candidates is a testament to its utility.[3] Its value stems from a unique combination of properties:

  • Optimized Physicochemical Profile: The morpholine ring strikes a delicate balance between lipophilicity and hydrophilicity. The ether oxygen can act as a hydrogen bond acceptor, while the saturated ring structure maintains a degree of lipophilicity.[4][5]

  • Modulated Basicity: The presence of the electronegative oxygen atom reduces the basicity of the ring nitrogen (pKa of morpholine is ~8.5), meaning it is often protonated at physiological pH. This enhances aqueous solubility and can facilitate favorable interactions with biological targets.[4][5]

  • Improved Pharmacokinetics (PK): The inclusion of a morpholine scaffold frequently leads to improved PK/PD (pharmacokinetic/pharmacodynamic) profiles. It can enhance metabolic stability, improve oral bioavailability, and increase permeability across the blood-brain barrier (BBB), making it particularly valuable in the development of CNS-active compounds.[4][5]

  • Structural Versatility: The stable chair-like conformation of the morpholine ring serves as a rigid scaffold, allowing for the precise spatial orientation of appended substituents to optimize binding with target proteins.[1]

These attributes have led to the incorporation of morpholine in drugs targeting a wide array of diseases, from cancer to neurodegenerative disorders.[4][6]

Part 2: Deconstructing 2-(Morpholin-2-yl)ethanol Hydrochloride: A Structural and Reactivity Analysis

To effectively utilize this building block, one must understand its distinct reactive centers. The hydrochloride salt form ensures stability and improves handling, and it is typically neutralized in situ during a reaction using a suitable base.

PropertyDataReference
Chemical Name 2-(Morpholin-2-yl)ethanol hydrochloride[7]
CAS Number 857214-74-5 (racemate) 1432793-96-8 ((R)-enantiomer)[7][8]
Molecular Formula C₆H₁₄ClNO₂[8][9]
Molecular Weight 167.63 g/mol [8][9]
Key Functional Groups Secondary Amine, Primary Alcohol, Chiral Center (C2)N/A
Storage Conditions Store in a dry, sealed container, often under refrigerated conditions.

The true synthetic power of this molecule lies in the orthogonal reactivity of its two functional groups.

  • The Secondary Amine (Ring Nitrogen): As a typical secondary amine, this site is nucleophilic. It is the primary center for reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), N-acylation to form amides, reductive amination, and sulfonamide formation.

  • The Primary Alcohol (Side-Chain): The hydroxyl group is a versatile handle for a different set of transformations. It can undergo oxidation to form an aldehyde or carboxylic acid, esterification with carboxylic acids or acid chlorides, and etherification (e.g., Williamson ether synthesis).[9] Critically, it can be converted into an excellent leaving group (e.g., tosylate, mesylate, or halide), which opens the door to a vast array of nucleophilic substitution reactions.

  • The Chiral Center: The C2 position of the morpholine ring is a stereocenter. The availability of enantiomerically pure forms, such as (R)-2-(Morpholin-2-yl)ethanol hydrochloride, is a significant advantage for modern drug development, where stereochemistry is critical for target specificity and reducing off-target effects.[8][9]

G cluster_molecule 2-(Morpholin-2-yl)ethanol cluster_reactions Potential Synthetic Transformations mol Structure N Ring Nitrogen (NH) C2 Chiral Center (C2) N_reactions N-Alkylation N-Acylation Reductive Amination Buchwald-Hartwig Coupling N->N_reactions Nucleophilic Reactivity OH Hydroxyl Group (OH) OH_reactions Esterification Etherification Oxidation Conversion to Leaving Group (OTs, OMs) OH->OH_reactions Versatile Handle

Caption: Key reactive sites of 2-(Morpholin-2-yl)ethanol.

Part 3: Strategic Synthetic Applications & Methodologies

The strategic value of this building block is realized by leveraging its bifunctionality. Below are field-proven strategies and generalized protocols for its application.

Strategy A: Selective N-Functionalization

This strategy focuses on modifying the ring nitrogen while preserving the hydroxyl group for later-stage modifications or as a key pharmacophoric feature.

Workflow: N-Alkylation/Acylation

Workflow1 start 2-(Morpholin-2-yl)ethanol HCl step1 In situ Neutralization (e.g., Et3N, DIPEA) start->step1 step2 Add Electrophile (Alkyl Halide or Acid Chloride) step1->step2 step3 Reaction (Stir at RT or heat) step2->step3 step4 Workup & Purification (e.g., Chromatography) step3->step4 end N-Substituted Product step4->end

Caption: General workflow for selective N-functionalization.

Protocol 1: General Procedure for N-Acylation

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Morpholin-2-yl)ethanol hydrochloride (1.0 eq).

  • Solvation: Suspend the starting material in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Neutralization: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.2-2.5 eq), and stir for 10-15 minutes at room temperature. The initial suspension should become a clear solution.

  • Acylation: Cool the solution to 0 °C using an ice bath. Slowly add the desired acid chloride or anhydride (1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-acyl morpholine derivative.

Causality Insight: The use of at least 2 equivalents of base is crucial. The first equivalent neutralizes the hydrochloride salt, and the second equivalent scavenges the HCl generated during the acylation reaction, driving the equilibrium towards the product. Cooling to 0 °C controls the initial exothermic reaction with the highly reactive acid chloride.

Strategy B: Selective O-Functionalization via Activation

This powerful strategy transforms the hydroxyl group into a leaving group, enabling the introduction of a wide range of nucleophiles. The amine is often protected first to prevent side reactions.

Workflow: O-Alkylation via Tosylation/Mesylation

Workflow2 start N-Protected 2-(Morpholin-2-yl)ethanol step1 Activation of Alcohol (TsCl or MsCl, Base) start->step1 intermediate Intermediate Tosylate/Mesylate step1->intermediate step2 Nucleophilic Substitution (e.g., NaN3, KCN, R2NH) intermediate->step2 end O-Substituted Product step2->end

Caption: Workflow for O-functionalization.

Protocol 2: General Procedure for O-Functionalization

  • N-Protection (If necessary): Protect the secondary amine, for example, by reacting the starting material with Boc-anhydride ((Boc)₂O) under standard conditions to form the N-Boc derivative.

  • Activation: Dissolve the N-protected alcohol (1.0 eq) in anhydrous DCM at 0 °C. Add a base such as triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq). Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Substitution: After a standard aqueous workup, the crude tosylate/mesylate intermediate can often be used directly. Dissolve the intermediate in a polar aprotic solvent like DMF or DMSO. Add the desired nucleophile (1.5-3.0 eq) (e.g., sodium azide, potassium cyanide, or a secondary amine). Heat the reaction (typically 60-100 °C) until the substitution is complete.

  • Deprotection (If necessary): After workup and purification of the O-substituted product, the N-Boc group can be removed using an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

  • Final Purification: Purify the final compound by chromatography or crystallization.

Causality Insight: The tosyl or mesyl group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl oxygens. This activation is necessary because the hydroxyl group itself is a poor leaving group. N-protection prevents the amine from competing as a nucleophile or reacting with the sulfonyl chloride.

Part 4: Proposed Synthesis of a Novel Scaffold

To illustrate the power of this building block, we propose a hypothetical synthesis of a complex, drug-like scaffold. This pathway utilizes orthogonal protection and functionalization at both reactive sites.

Logical Relationship: Orthogonal Synthesis Pathway

Workflow3 A 2-(Morpholin-2-yl)ethanol HCl B Step 1: N-Protection (e.g., Boc Anhydride) A->B C N-Boc Protected Intermediate B->C D Step 2: O-Activation (e.g., Mesyl Chloride) C->D E Activated Mesylate D->E F Step 3: Nucleophilic Substitution (e.g., Azide Insertion) E->F G N-Boc, O-Azidoethyl Intermediate F->G H Step 4: N-Deprotection (e.g., TFA or HCl) G->H I Free Amine Intermediate H->I J Step 5: N-Arylation (Buchwald-Hartwig) I->J K N-Aryl, O-Azidoethyl Intermediate J->K L Step 6: Azide Reduction (e.g., H2, Pd/C) K->L M Final Scaffold: Primary Amine & N-Aryl Morpholine L->M

Caption: A multi-step synthetic pathway using orthogonal protection.

This proposed pathway demonstrates how a simple starting material can be elaborated into a complex molecule with three distinct functional handles (the aryl group, the primary amine, and the morpholine core) ready for further library synthesis or biological screening. Each step relies on robust, well-documented chemical transformations, ensuring a high probability of success.

References

  • D. M. T. T. Astolfi, L., & Cecchetti, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][4][5]

  • G. C. Bisyra, A., & Kostas, D. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect. [Link][1]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][3]

Sources

Foundational

Whitepaper: Strategic Synthesis and Application of Novel Morpholine Derivatives in Modern Drug Discovery

Abstract The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties and its presence in numerous FDA-approved pharmaceuticals.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties and its presence in numerous FDA-approved pharmaceuticals.[1][2] This six-membered saturated heterocycle, containing both an amine and an ether functional group, offers a remarkable combination of metabolic stability, aqueous solubility, and versatile synthetic accessibility that makes it an invaluable tool for drug development professionals.[1] Its ability to engage in crucial hydrogen bonding interactions, serve as a bioisosteric replacement for less stable moieties, and improve the overall pharmacokinetic profile of a molecule has cemented its importance.[2][3][4] This technical guide provides an in-depth analysis of contemporary and efficient synthetic strategies for creating novel morpholine derivatives. We will explore the causal logic behind key experimental methodologies, from green, high-yield protocols to complex multi-component reactions, and connect these synthetic approaches to their direct applications in targeting diseases of the central nervous system (CNS), oncology, and beyond. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage the full potential of the morpholine scaffold in their discovery programs.

The Morpholine Scaffold: A Privileged Component in Medicinal Chemistry

The enduring prevalence of the morpholine motif in drug design is not coincidental; it is a direct result of its advantageous molecular properties.[2] The non-aromatic, saturated ring typically adopts a stable chair conformation. The endocyclic oxygen atom acts as a hydrogen bond acceptor, while the secondary amine is a weak base (pKa ≈ 8.5), allowing it to be protonated at physiological pH. This duality imparts a favorable balance of hydrophilicity and lipophilicity, which is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

One of the most powerful applications of the morpholine ring is as a bioisostere .[7] It is frequently used to replace other cyclic structures, such as piperidine or pyran rings, to mitigate specific liabilities. For instance, replacing a metabolically vulnerable cyclohexyl or piperidine ring with a morpholine can block sites of oxidative metabolism, thereby increasing the compound's half-life.[4] Furthermore, its relatively low molecular weight and volume make it an ideal choice for improving brain exposure in CNS drug candidates.[3]

The following diagram illustrates the central role of the morpholine scaffold, bridging fundamental properties with its application in creating high-value therapeutic agents.

G cluster_0 Core Physicochemical Properties cluster_1 Strategic Roles in Medicinal Chemistry cluster_2 Therapeutic Outcomes Prop1 Weakly Basic Nitrogen (pKa ~8.5) Role1 Improved Pharmacokinetics (ADME) Prop1->Role1 Role2 Metabolic Blocker Role3 Bioisosteric Replacement (e.g., for Piperidine) Role4 Pharmacophore Element Prop2 H-Bond Acceptor Oxygen Prop2->Role4 Prop3 Stable Chair Conformation Prop3->Role3 Prop4 Favorable Polarity & Solubility Prop4->Role1 Outcome3 Improved CNS Penetration Prop4->Outcome3 Outcome1 Enhanced Potency & Selectivity Outcome2 Increased In Vivo Half-Life Role1->Outcome2 Outcome4 Reduced Off-Target Toxicity Role2->Outcome2 Role3->Outcome4 Role4->Outcome1

Caption: Logical relationships of morpholine's properties and roles.

Key Methodologies for the Synthesis of Novel Morpholine Derivatives

The synthesis of the morpholine ring has evolved significantly from classical industrial methods, such as the reaction of diethylene glycol with ammonia under harsh conditions.[8] Modern organic synthesis offers a toolkit of elegant, efficient, and often stereoselective methods to generate diverse libraries of morpholine-containing compounds.[2][9]

Palladium-Catalyzed Carboamination

For constructing complex and stereodefined morpholines, palladium-catalyzed reactions are exceptionally powerful. A key advance involves the carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[10] This methodology allows for the creation of morpholine products as single stereoisomers in good yields and provides access to fused bicyclic systems as well as 2,3- and 2,5-disubstituted derivatives.[10]

  • Causality of Choice: This method is selected when precise control over stereochemistry is paramount. The palladium catalyst orchestrates the intramolecular cyclization with high fidelity, making it ideal for creating chiral drug candidates where enantiomeric purity is critical for selective target engagement and minimizing off-target effects.

Multi-Component Reactions (MCRs): The Ugi Reaction

Multi-component reactions are a paradigm of efficiency in modern chemistry, and the Ugi four-component reaction (Ugi-4CR) is particularly well-suited for the de novo synthesis of highly substituted morpholines.[11] This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to rapidly assemble complex molecular frameworks.[12][13] A subsequent intramolecular cyclization step under basic conditions yields the desired morpholine or piperazine scaffold.[11]

  • Causality of Choice: The Ugi reaction is the strategy of choice for diversity-oriented synthesis. When a project requires the rapid generation of a large library of analogues for structure-activity relationship (SAR) studies, the Ugi reaction's convergence and operational simplicity are unparalleled. It allows chemists to explore a vast chemical space by simply varying the four starting components.

G Amine Amine (R1-NH2) Aldehyde Aldehyde (R2-CHO) UgiAdduct α-Acylamino Amide (Ugi Adduct) Amine->UgiAdduct Isocyanide Isocyanide (R3-NC) Aldehyde->UgiAdduct CarboxylicAcid Carboxylic Acid (R4-COOH) Isocyanide->UgiAdduct CarboxylicAcid->UgiAdduct Cyclization Intramolecular Cyclization (e.g., base-mediated) UgiAdduct->Cyclization Product Highly Substituted Morpholine Derivative Cyclization->Product

Caption: Workflow of the Ugi four-component reaction for morpholines.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave irradiation has revolutionized many synthetic protocols by offering dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purity.[14][15] This is due to direct and rapid heating, which minimizes the formation of side products.[14] A prime example is the synthesis of morpholine-based chalcones, which act as reversible monoamine oxidase-A (MAO-A) inhibitors for potential use in managing depression.[14][16]

  • Causality of Choice: MAOS is implemented to accelerate reaction discovery and optimization. For rate-limiting steps or reactions that require high temperatures under conventional heating, microwave assistance provides a practical, energy-efficient, and rapid alternative, making it ideal for fast-paced medicinal chemistry programs.

Green Synthesis from 1,2-Amino Alcohols

A recent and significant advancement is the development of a green, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK).[17][18] This method is notable for its high yield and, critically, its ability to achieve clean and selective N-monoalkylation of primary amines, a traditionally challenging transformation.[18]

  • Causality of Choice: This approach is selected when scalability, safety, and environmental impact are key considerations. Its use of inexpensive reagents and avoidance of harsh conditions make it suitable for large-scale synthesis of active pharmaceutical ingredients (APIs), aligning with the principles of green chemistry.[18]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are presented as self-validating systems, with clear steps and criteria for success.

Protocol 1: Microwave-Assisted Synthesis of a Morpholine-Chalcone Derivative

This protocol is adapted from methodologies for synthesizing morpholine-based chalcones as potential MAO-A inhibitors.[14]

  • Objective: To rapidly synthesize a (2E)-1-(4-morpholinophenyl)-3-(phenyl)prop-2-en-1-one derivative.

  • Materials: 4-Morpholinoacetophenone, substituted benzaldehyde, 5% ethanolic NaOH, 10 mL microwave vial, CEM Discover microwave reactor (or equivalent), thin-layer chromatography (TLC) supplies, filtration apparatus.

  • Step-by-Step Methodology:

    • To a 10 mL microwave vial, add 4-morpholinoacetophenone (0.974 mmol, 1 equivalent).

    • Add the desired substituted benzaldehyde (0.974 mmol, 1 equivalent).

    • Add 3 mL of 5% ethanolic NaOH solution.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 80 °C with a power of 50 Watts for 1–2 minutes.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Upon completion, cool the vial to room temperature. The product often crystallizes directly.

    • Collect the crystalline product by filtration, wash with cold ethanol, and air dry.

  • Self-Validation:

    • TLC Analysis: A successful reaction will show the consumption of starting materials and the appearance of a single, new product spot.

    • Characterization: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct molecular weight and structure. The product should be obtained as pure crystals directly from the reaction mixture.[14]

Protocol 2: Ugi Four-Component Synthesis of a Substituted Morpholine Precursor

This protocol describes the initial Ugi reaction step to form the acyclic precursor, which can then be cyclized.[11]

  • Objective: To synthesize a complex α-acylamino amide adduct in a one-pot procedure.

  • Materials: Amino alcohol (e.g., 2-aminoethanol, 1 equiv.), aldehyde (1 equiv.), isocyanide (1 equiv.), carboxylic acid (1 equiv.), methanol (solvent).

  • Step-by-Step Methodology:

    • Dissolve the amino alcohol and aldehyde in methanol in a round-bottom flask at room temperature. Stir for 20 minutes.

    • Add the carboxylic acid to the mixture and stir for another 10 minutes.

    • Add the isocyanide dropwise to the solution. The reaction is often exothermic.

    • Allow the reaction to stir at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Purify the resulting crude adduct using column chromatography on silica gel.

  • Self-Validation:

    • LC-MS Analysis: Should confirm the formation of the product with the expected mass-to-charge ratio (m/z).

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the linear adduct, showing characteristic peaks for the newly formed amide bonds and the incorporation of all four components. This validated intermediate is then ready for the subsequent cyclization step to form the morpholine ring.

Applications in Drug Discovery: Targeting Disease with Morpholine Derivatives

The synthetic versatility of the morpholine scaffold directly translates into its broad therapeutic applicability.

Central Nervous System (CNS) Disorders

Morpholine is a valuable heterocycle for CNS drug design because its properties can be tuned to improve permeability across the blood-brain barrier (BBB).[5][6]

  • Alzheimer's Disease: Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and tested as cholinesterase inhibitors.[3] The morpholine moiety was introduced as a bioisosteric replacement to reduce molecular weight and improve brain exposure.[3]

  • Schizophrenia: 2,4-disubstituted morpholines have been developed as selective ligands for the dopamine D₄ receptor, which may lead to effective antipsychotics without the extrapyramidal side effects common to older drugs.[19]

Oncology

In cancer therapy, the morpholine ring is a key pharmacophore in a class of drugs that inhibit critical cell signaling pathways.[5][6]

  • PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways are frequently dysregulated in CNS tumors like glioblastoma.[5][6] The morpholine oxygen is crucial for activity in many PI3K inhibitors, forming a key hydrogen bond with a valine residue in the hinge region of the enzyme's active site.[4]

Biological Activity Data

The following table summarizes the activity of representative morpholine derivatives against their respective targets, illustrating the potency that can be achieved with this scaffold.

Compound ClassTargetExample CompoundBiological Activity (IC₅₀)Reference
Quinoline DerivativeAcetylcholinesterase (AChE)Compound 11g 1.94 ± 0.13 µM[3]
Quinoline DerivativeButyrylcholinesterase (BChE)Compound 11g 28.37 ± 1.85 µM[3]
Chalcone DerivativeMonoamine Oxidase-A (MAO-A)Morpholine-based chalconesVaries (lead compounds identified)[14][16]
PhenylaminoquinolineCholinesterases (ChE)Various derivativesPotent inhibition observed[3]

Future Outlook and Conclusion

The morpholine scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents.[10] Future research will likely focus on several key areas:

  • Stereoselective Synthesis: The development of new catalytic and asymmetric methods to access enantiomerically pure morpholine derivatives with greater efficiency.[9]

  • Novel Bioisosteres: The design and synthesis of novel morpholine bioisosteres and analogues to further fine-tune pharmacokinetic and pharmacodynamic properties.[20]

  • Expanded Applications: The application of morpholine-containing compounds to a wider range of biological targets, including those in immunology and metabolic diseases.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2004). Journal of Medicinal Chemistry, 47(27), 6862-6872. [Link]

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  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(5), 1148. [Link]

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  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). Journal of the American Chemical Society. [Link]

  • Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2023). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2018). Molecules, 23(10), 2445. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. [Link]

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  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PubMed Central. [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. (2005). Arkivoc, 2005(12), 98-153. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 263-283. [Link]

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  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry, 8, 466. [Link]

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 2-(Morpholin-2-yl)ethanol Hydrochloride

Introduction In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of quality, safety, and efficacy. 2-(Morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of quality, safety, and efficacy. 2-(Morpholin-2-yl)ethanol hydrochloride is a heterocyclic compound featuring a morpholine ring substituted with an ethanol group at a carbon atom, presented as its hydrochloride salt. This guide provides an in-depth technical examination of the analytical methodologies required to fully characterize its structure.

As a Senior Application Scientist, this document moves beyond mere data presentation. It delves into the causality behind analytical choices, the interpretation of spectral data through the lens of first principles, and the integration of multiple analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to build a self-validating and authoritative structural profile. The protocols and interpretations herein are designed to serve as a robust framework for scientists engaged in the characterization of complex organic molecules.

Molecular Structure and Analytical Workflow

A comprehensive analysis relies on a multi-technique approach to probe different aspects of the molecular structure. The workflow begins with sample preparation, followed by parallel acquisition of NMR, IR, and MS data, which are then integrated for final structural confirmation.

The structure of 2-(Morpholin-2-yl)ethanol hydrochloride, with the nitrogen atom protonated, is presented below with systematic numbering for unambiguous spectral assignment.

Figure 1: Structure of 2-(Morpholin-2-yl)ethanol hydrochloride with atom numbering.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_integration Data Interpretation & Confirmation Prep Dissolve Sample in Deuterated Solvent (NMR) or Prepare KBr Pellet (IR) or Dilute in Solvent (MS) NMR ¹H & ¹³C NMR (Structure & Connectivity) Prep->NMR IR FT-IR (Functional Groups) Prep->IR MS ESI-MS (Molecular Weight & Formula) Prep->MS Interpret Correlate Spectral Data NMR->Interpret IR->Interpret MS->Interpret Confirm Unambiguous Structural Elucidation Interpret->Confirm

Caption: High-level workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Morpholin-2-yl)ethanol hydrochloride, it provides definitive information on the connectivity of atoms and the chemical environment of each proton and carbon. The hydrochloride form significantly influences the spectrum; the protonated nitrogen atom acts as a strong electron-withdrawing group, deshielding adjacent protons and carbons.[1]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to solubility, but it will cause the exchange and disappearance of the O-H and N-H protons.[1] Using DMSO-d₆ allows for the observation of these exchangeable protons.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) or a suitable reference standard for chemical shift calibration (δ = 0.00 ppm).[2]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Acquisition: Run standard ¹H, ¹³C, and, if necessary, 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignments.

¹H NMR Spectral Interpretation

The protonated morpholine ring exists in a chair conformation, leading to distinct axial and equatorial protons that are chemically non-equivalent.[3] Protons on carbons adjacent to the oxygen and the positively charged nitrogen will be shifted significantly downfield.[4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
O-H (on C8)4.0 - 5.5Broad Singlet1HExchangeable proton on the primary alcohol. Position is solvent and concentration dependent.[5]
N⁺-H 8.0 - 9.5Broad Singlet1HExchangeable proton on the ammonium nitrogen. Significantly downfield due to the positive charge.
H-2 3.8 - 4.2Multiplet1HMethine proton adjacent to N⁺ and the C7-C8-OH side chain. Deshielded by both.
H-8 3.6 - 3.9Multiplet2HMethylene protons adjacent to the hydroxyl group.
H-6 (axial/equatorial)3.4 - 3.8Multiplet2HMethylene protons adjacent to N⁺. Deshielded by the positive charge.
H-3, H-5 (axial/equatorial)3.2 - 3.7Multiplet4HMethylene protons adjacent to the ring oxygen. Deshielded by oxygen's electronegativity.[6]
H-7 1.8 - 2.2Multiplet2HMethylene protons beta to the hydroxyl group and attached to the chiral center C2.
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. Carbons bonded to heteroatoms (O, N⁺) are characteristically shifted to lower fields.[7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-3, C-5 65 - 70Methylene carbons adjacent to the ring oxygen.[6]
C-8 58 - 63Methylene carbon of the ethanol side chain, directly attached to the hydroxyl group.
C-2 55 - 60Methine carbon adjacent to N⁺ and the side chain.
C-6 45 - 50Methylene carbon adjacent to the protonated nitrogen.
C-7 30 - 35Methylene carbon beta to the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-(Morpholin-2-yl)ethanol hydrochloride is expected to be dominated by absorptions from the O-H, N⁺-H, C-H, C-O, and C-N bonds.

Experimental Protocol: IR
  • Sample Preparation: Prepare a solid sample by either finely grinding ~1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and pressing it into a transparent pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample holder (or pure KBr) and subtract it from the sample spectrum.

IR Spectral Interpretation

The key diagnostic peaks arise from the alcohol and the ammonium salt functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance Significance
3200 - 3500O-H stretch (alcohol)Strong, BroadConfirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.[8]
2850 - 3000C-H stretch (aliphatic)Medium to Strong, SharpIndicates the presence of sp³ C-H bonds in the morpholine ring and ethanol side chain.[8]
2400 - 2800N⁺-H stretch (ammonium salt)Strong, BroadA hallmark of a secondary amine salt. This broad absorption often overlaps with C-H stretches.[9]
1560 - 1610N-H bendMediumBending vibration of the N-H bond in the ammonium group.
1250 - 1350C-N stretchMediumStretching vibration of the carbon-nitrogen bonds within the morpholine ring.[10]
1050 - 1150C-O stretchStrongConfirms the C-O bonds of the primary alcohol and the ether linkage in the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds, as it typically produces a protonated molecular ion with minimal fragmentation.[11]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.

  • Analysis: Acquire a full scan mass spectrum. If further structural information is needed, perform tandem MS (MS/MS) on the parent ion to induce and analyze fragmentation.[12]

MS Spectral Interpretation

The analysis will focus on the cation, [C₆H₁₃NO₂ + H]⁺. The mass of the hydrochloride salt itself is not typically observed.

  • Molecular Ion: The free base, 2-(Morpholin-2-yl)ethanol (C₆H₁₃NO₂), has a monoisotopic mass of 131.0946 Da. The expected primary ion in positive mode ESI-MS will be the protonated molecule, [M+H]⁺, at m/z 132.1024 .

  • Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. The fragmentation of morpholine-containing structures often involves the cleavage of the ring.[13]

    • Loss of Water (-18 Da): A common fragmentation for alcohols, leading to a peak at m/z 114.0918.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ring nitrogen or oxygen is a favorable pathway.[14]

    • Ring Opening: A characteristic fragmentation of cyclic amines involves the opening of the morpholine ring, which can lead to various fragment ions, such as a prominent fragment at m/z 86 or 57, corresponding to parts of the cleaved ring structure.[13][15]

Integrated Spectral Analysis and Conclusion

The power of this multi-technique approach lies in the convergence of evidence. The ¹H and ¹³C NMR spectra establish the precise carbon-hydrogen framework and connectivity. The IR spectrum provides rapid and definitive confirmation of the key functional groups—the alcohol and the secondary ammonium salt. Finally, high-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the molecular ion and offers corroborating structural evidence through predictable fragmentation patterns.

Collectively, these three analytical pillars provide a self-validating system for the unambiguous structural elucidation of 2-(Morpholin-2-yl)ethanol hydrochloride, ensuring the compound's identity and purity for researchers and drug development professionals. This rigorous characterization is an indispensable step in advancing chemical and pharmaceutical research.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61163, 2-Morpholinoethanol." PubChem, [Link]. Accessed January 22, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92387, 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone." PubChem, [Link]. Accessed January 22, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 192801, Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1)." PubChem, [Link]. Accessed January 22, 2026.

  • Various Authors. "Can the salt form of my organic compound be determined using NMR?" ResearchGate, [Link]. Accessed January 22, 2026.

  • Winter, A. "How to Identify Alcohols and Amines in the IR Spectrum." Dummies.com, [Link]. Accessed January 22, 2026.

  • Various Authors. "(a) Mass spectra of morpholine cation and fragment ions..." ResearchGate, [Link]. Accessed January 22, 2026.

  • Pharmaffiliates. "2-morpholino ethanol | Drug Information, Uses, Side Effects." Pharmaffiliates.com, [Link]. Accessed January 22, 2026.

  • Chemistry LibreTexts. "Spectroscopy of Amines." Chemistry LibreTexts, [Link]. Accessed January 22, 2026.

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  • JEOL. "How to read NMR spectra from the basics." JEOL Ltd., [Link]. Accessed January 22, 2026.

  • Al-Tamiemi, E. O., et al. "Synthesis and Characterization of Some New Morpholine Derivatives." ResearchGate, [Link]. Accessed January 22, 2026.

  • Various Authors. "Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra." ResearchGate, [Link]. Accessed January 22, 2026.

  • The Organic Chemistry Tutor. "spectroscopy infrared alcohols and amines." YouTube, [Link]. Accessed January 22, 2026.

  • Awad, H., et al. "Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists..." PubMed, [Link]. Accessed January 22, 2026.

  • O'Dell, L. A., et al. "Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals..." PubMed, [Link]. Accessed January 22, 2026.

  • Carlier, J., et al. "Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds..." National Institutes of Health, [Link]. Accessed January 22, 2026.

  • NotEvans. "Multiplet shape in proton NMR of morpholines." Chemistry Stack Exchange, [Link]. Accessed January 22, 2026.

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  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed January 22, 2026.

  • University of Calgary. "IR: amines." University of Calgary, [Link]. Accessed January 22, 2026.

  • European Network of Forensic Science Institutes. "Identification of Organic Substances... using FT-IR Spectroscopy." ENFSI, [Link]. Accessed January 22, 2026.

  • Various Authors. "Representative 1 H-NMR spectra..." ResearchGate, [Link]. Accessed January 22, 2026.

  • Smith, B. C. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy Online, [Link]. Accessed January 22, 2026.

  • Moser, A. "Recognizing the NMR pattern for morpholine." ACD/Labs, [Link]. Accessed January 22, 2026.

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Sources

Foundational

A Technical Guide to the CNS Drug Discovery Potential of 2-(Morpholin-2-yl)ethanol Hydrochloride

Abstract The relentless pursuit of novel therapeutics for Central Nervous System (CNS) disorders necessitates the exploration of chemical scaffolds that possess favorable physicochemical properties for brain penetration...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel therapeutics for Central Nervous System (CNS) disorders necessitates the exploration of chemical scaffolds that possess favorable physicochemical properties for brain penetration and potent interactions with neurological targets. The morpholine moiety has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1] This technical guide delves into the potential of a specific morpholine derivative, 2-(Morpholin-2-yl)ethanol hydrochloride, as a promising starting point for CNS drug discovery. While specific pharmacological data for this exact compound is limited in publicly available literature, this document serves as a comprehensive framework for its synthesis, characterization, and preclinical evaluation. We will explore the rationale behind its selection, propose a detailed synthetic route, and outline a robust, field-proven workflow for assessing its potential as a CNS drug candidate. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neuropharmacology.

The Rationale: Why 2-(Morpholin-2-yl)ethanol Hydrochloride?

The morpholine ring is a versatile heterocyclic motif that imparts advantageous properties to drug candidates.[1] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor through its oxygen atom.[2] These features are critical for overcoming the formidable blood-brain barrier (BBB), a primary obstacle in CNS drug development.[3] The ethanol side chain of 2-(Morpholin-2-yl)ethanol introduces a hydroxyl group, which can participate in hydrogen bonding with biological targets, potentially increasing binding affinity and selectivity. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its formulation and administration in preclinical studies.

The selection of 2-(Morpholin-2-yl)ethanol hydrochloride as a lead compound for a CNS drug discovery program is predicated on the following principles:

  • Scaffold Hopping and Analogue-Based Design: The morpholine scaffold is present in numerous approved drugs and clinical candidates with diverse CNS activities, including antidepressants, anxiolytics, and antipsychotics.[4]

  • Favorable Physicochemical Properties: The combination of the morpholine ring and the ethanol side chain is anticipated to strike a balance between lipophilicity and hydrophilicity, crucial for passive diffusion across the BBB.

  • Synthetic Tractability: The synthesis of morpholine derivatives is generally well-established, allowing for the generation of a focused library of analogues for structure-activity relationship (SAR) studies.[5]

Physicochemical Properties of 2-(Morpholin-2-yl)ethanol Hydrochloride
PropertyPredicted/Reported ValueSignificance in CNS Drug Discovery
Molecular Weight167.63 g/mol Within the typical range for good BBB permeability (<500 Da).
LogP (Octanol-Water Partition Coefficient)Predicted: ~ -0.5 to 0.5A slightly positive to neutral LogP is often associated with optimal BBB penetration.
pKaPredicted: ~ 8.5 - 9.5 (amine)The basicity of the morpholine nitrogen can influence solubility and interactions with acidic residues in target proteins.
Hydrogen Bond Donors2 (hydroxyl and protonated amine)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors3 (morpholine oxygen, morpholine nitrogen, hydroxyl oxygen)Increases the potential for specific binding to CNS receptors.
Polar Surface Area (PSA)Predicted: ~ 52.5 ŲA lower PSA (<90 Ų) is generally favored for BBB penetration.

Synthesis and Characterization

Proposed Synthetic Route

The synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride can be approached via a multi-step process, starting from readily available commercial reagents.

G reagent1 Ethanolamine intermediate1 N-Phenylethyl-ethanolamine reagent1->intermediate1 Reductive Amination reagent2 Phenylacetaldehyde reagent2->intermediate1 intermediate2 N-(Chloroacetyl)-N-phenylethyl-ethanolamine intermediate1->intermediate2 Acylation reagent3 Chloroacetyl chloride reagent3->intermediate2 intermediate3 4-Phenylethyl-morpholin-3-one intermediate2->intermediate3 Intramolecular Williamson Ether Synthesis intermediate4 2-(Morpholin-4-yl)ethanol intermediate3->intermediate4 Reduction (e.g., LiAlH4) product 2-(Morpholin-2-yl)ethanol hydrochloride intermediate4->product Deprotection (e.g., Hydrogenolysis) & HCl salt formation

Caption: Proposed synthetic pathway for 2-(Morpholin-2-yl)ethanol hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of N-Phenylethyl-ethanolamine (Intermediate 1)

    • To a solution of ethanolamine (1.0 eq) in methanol, add phenylacetaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Step 2: Synthesis of N-(Chloroacetyl)-N-phenylethyl-ethanolamine (Intermediate 2)

    • Dissolve N-phenylethyl-ethanolamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Cool the solution to 0 °C and add chloroacetyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude product.

  • Step 3: Synthesis of 4-Phenylethyl-morpholin-3-one (Intermediate 3)

    • To a solution of N-(Chloroacetyl)-N-phenylethyl-ethanolamine (1.0 eq) in tetrahydrofuran, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

    • Stir the mixture at room temperature for 12 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.

  • Step 4: Synthesis of 2-(Morpholin-4-yl)ethanol (Intermediate 4)

    • Add a solution of 4-Phenylethyl-morpholin-3-one (1.0 eq) in tetrahydrofuran dropwise to a suspension of lithium aluminum hydride (2.0 eq) in tetrahydrofuran at 0 °C.

    • Reflux the reaction mixture for 6 hours.

    • Cool to 0 °C and quench sequentially with water, 15% sodium hydroxide solution, and water.

    • Filter the resulting solid and wash with tetrahydrofuran.

    • Concentrate the filtrate to obtain the crude product.

  • Step 5: Synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride (Final Product)

    • Dissolve the crude 2-(Morpholin-4-yl)ethanol in ethanol and add palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.

    • Filter the catalyst through Celite and concentrate the filtrate.

    • Dissolve the residue in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-(Morpholin-2-yl)ethanol hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Preclinical Evaluation Workflow for CNS Drug Discovery

A systematic and tiered approach is essential to efficiently evaluate the potential of 2-(Morpholin-2-yl)ethanol hydrochloride as a CNS drug candidate. The workflow encompasses in vitro and in vivo assays to assess its drug-like properties, target engagement, and efficacy in relevant disease models.

G a1 Physicochemical Properties (Solubility, LogP, pKa) a2 ADME Screening (PAMPA, Caco-2, Microsomal Stability) a1->a2 a3 Initial Safety Assessment (Cytotoxicity, hERG) a2->a3 a4 Primary Target Binding (Receptor/Enzyme Assays) a3->a4 b1 In Vitro BBB Model (Transwell Assay) a4->b1 b2 Receptor Occupancy (Autoradiography on brain slices) b3 Functional Assays (e.g., cAMP, Calcium Flux) c1 Pharmacokinetics (PK) (Rodent models) b3->c1 c2 Behavioral Models (e.g., Anxiety, Depression, Cognition) c3 Target Engagement In Vivo (e.g., Microdialysis)

Caption: Tiered preclinical evaluation workflow for a CNS drug candidate.

Tier 1: In Vitro Profiling

A critical initial step is to assess the compound's ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method for predicting passive permeability.

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the PAMPA "Sandwich":

    • Coat the filter of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane.

    • Fill the wells of a 96-well acceptor plate with buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Carefully place the coated donor plate on top of the acceptor plate to form the "sandwich."

  • Assay Procedure:

    • Prepare a stock solution of 2-(Morpholin-2-yl)ethanol hydrochloride in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the buffer to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).

    • Add the compound solution to the donor wells.

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).[8][9]

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Hypothetical PAMPA Data for 2-(Morpholin-2-yl)ethanol Hydrochloride and Controls:

CompoundPermeability (Pe) (10⁻⁶ cm/s)Predicted BBB Penetration
Caffeine (High Permeability Control)15.2 ± 1.8High
Atenolol (Low Permeability Control)0.8 ± 0.2Low
2-(Morpholin-2-yl)ethanol hydrochloride 8.5 ± 1.1 Moderate to High

Based on the structural similarity to known CNS drugs, initial screening should focus on key neurotransmitter receptors and transporters.

Example Protocol: Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor

  • Membrane Preparation:

    • Homogenize rat hippocampal tissue in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps.

    • Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of 2-(Morpholin-2-yl)ethanol hydrochloride.

    • For non-specific binding determination, include wells with a high concentration of a known 5-HT₁ₐ receptor ligand (e.g., serotonin).

    • Incubate the plate at a specific temperature for a defined time to allow binding to reach equilibrium.

  • Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the inhibition constant (Ki) of the test compound.

Tier 2: Advanced In Vitro & Ex Vivo Evaluation

To obtain a more biologically relevant measure of BBB permeability, a transwell assay using co-cultures of brain endothelial cells, astrocytes, and pericytes can be employed.[10][11]

Detailed Protocol: In Vitro BBB Transwell Assay

  • Cell Culture:

    • Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a porous transwell insert.

    • Culture human astrocytes and pericytes on the basolateral side of the insert.

    • Allow the cells to form a confluent monolayer with tight junctions, which can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Once a stable and high TEER is achieved, add 2-(Morpholin-2-yl)ethanol hydrochloride to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Tier 3: In Vivo Pharmacokinetics & Efficacy

Promising candidates from in vitro studies should be advanced to in vivo testing in rodent models.

The primary goal is to determine the compound's concentration profile in the blood and, crucially, in the brain.

Protocol: Rodent Pharmacokinetic Study

  • Dosing:

    • Administer 2-(Morpholin-2-yl)ethanol hydrochloride to rats or mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • At predetermined time points, collect blood samples and brain tissue.

  • Analysis:

    • Process the blood to obtain plasma and homogenize the brain tissue.

    • Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and the brain-to-plasma concentration ratio (Kp).

The choice of behavioral models will depend on the hypothesized therapeutic indication. For a compound with potential anxiolytic or antidepressant effects, the following models are relevant:

Protocol: Elevated Plus Maze (Anxiety)

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Place a rodent in the center of the maze.

    • Allow the animal to explore freely for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol: Forced Swim Test (Depression) [12]

  • Apparatus: A cylinder filled with water.

  • Procedure:

    • Place a mouse or rat in the water for a 6-minute session.[12]

    • Record the duration of immobility during the last 4 minutes.[12]

  • Interpretation: Antidepressant drugs decrease the duration of immobility.

Protocol: Morris Water Maze (Cognition) [13]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Train the rodent over several days to find the hidden platform using spatial cues in the room.

    • Measure the latency to find the platform and the path length.

    • Conduct a probe trial where the platform is removed, and measure the time spent in the target quadrant.

  • Interpretation: This test assesses spatial learning and memory. Nootropic or cognition-enhancing compounds may improve performance.[13][14]

Conclusion and Future Directions

2-(Morpholin-2-yl)ethanol hydrochloride represents a promising, yet underexplored, chemical entity for CNS drug discovery. The presence of the morpholine scaffold suggests favorable pharmacokinetic properties, particularly for BBB penetration. The systematic preclinical evaluation workflow outlined in this guide provides a robust framework for elucidating its pharmacological profile and therapeutic potential.

Future work should focus on the synthesis of a focused library of analogues to establish a clear structure-activity relationship. By systematically modifying the ethanol side chain and exploring substitutions on the morpholine ring, it may be possible to optimize potency, selectivity, and pharmacokinetic properties. The integration of in silico modeling and predictive tools can further accelerate the discovery of novel CNS drug candidates derived from this promising scaffold.

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • Chen, J. (2012). Method for preparing high morphine hydrochloride.
  • Chen, J. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Dhiman, N., & Singh, R. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic Chemistry, 96, 103578.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Gaur, A., & Singh, R. (2024).
  • Kaur, M., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
  • Li, G. (2012). Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390.
  • Zarrindast, M. R., & Khakpai, F. (2019). The Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), e52587.
  • Niego, B., & Medcalf, R. L. (2014). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Journal of visualized experiments : JoVE, (91), 51821.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • UC Davis. (2019, May 15). Morris Water Maze. protocols.io. [Link]

  • Vetreno, R. P., & Crews, F. T. (2015). Chronic Intermittent Ethanol Administration during Adolescence Produces Sex Dependent Impairments in Behavioral Flexibility and Survivability. Brain sciences, 5(4), 458–481.
  • Zorrilla, E. P., Tellez, J. O., & Valdez, G. R. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. The Journal of pharmacology and experimental therapeutics, 321(1), 325–334.
  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • Bellot, R. G., Girelli, M. A., de Oliveira, C. J., & Planeta, C. S. (2012). Is behavioral sensitization to ethanol associated with contextual conditioning in mice?. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 45(10), 960–966.
  • MMPC.org. (2024, January 3). Morris Water Maze. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Conduct Science. (2017, April 3). The Basics of Depression Testing in Rodents. Maze Engineers. [Link]

  • Patabendige, A., Skinner, R. A., & Abbott, N. J. (2013). A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells. Frontiers in cellular neuroscience, 7, 164.
  • Pharmacompass. (n.d.). 2-morpholino ethanol. Retrieved from [Link]

  • Willner, P. (2005). Rodent models in depression research: Classical strategies and new directions. Behavioural pharmacology, 16(5-6), 331–340.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2014). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Methods in molecular biology (Clifton, N.J.), 1162, 145–157.
  • Pautassi, R. M., Nizhnikov, M. E., & Spear, N. E. (2009). Pharmacological effects of ethanol on ingestive behavior of the preweanling rat. Pharmacology, biochemistry, and behavior, 92(2), 269–280.
  • Inotiv. (n.d.). Addiction Models in Rats and Mice. Retrieved from [Link]

  • Queen's University. (n.d.). Morris Water Maze (Rats). Animals in Science. [Link]

  • Lee, S., Kim, J., & Jeong, S. M. (2021). Hispidol Regulates Behavioral Responses to Ethanol through Modulation of BK Channels: A Novel Candidate for the Treatment of Alcohol Use Disorder. Biomolecules & therapeutics, 29(4), 435–443.
  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Di Fabio, R., Griffante, C., & Guercio, G. (2003). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & medicinal chemistry letters, 13(19), 3247–3251.
  • JoVE. (2022, July 28). Method For Preparation Of Human Cell-Based, Contact Model Of Blood-Brain Barrier l Protocol Preview [Video]. YouTube. [Link]

  • Ohe, Y., & Hirasawa, T. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 43.
  • Bodnar, M., & Wissenbach, U. (2008). Ethanol inhibits cold-menthol receptor TRPM8 by modulating its interaction with membrane phosphatidylinositol 4,5-bisphosphate. The European journal of neuroscience, 27(4), 844–854.

Sources

Protocols & Analytical Methods

Method

Synthesis of Aprepitant using "2-(Morpholin-2-yl)ethanol hydrochloride"

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist, widely utilized for the prevention of chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist, widely utilized for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its complex stereochemical architecture presents a significant synthetic challenge. This document provides a detailed application note and protocol for the synthesis of Aprepitant. It is important to note that the synthesis does not proceed from "2-(Morpholin-2-yl)ethanol hydrochloride" as a direct precursor. Instead, a more complex, stereochemically defined morpholine derivative, (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride , serves as the key intermediate. This guide will detail the scientifically established multi-step synthesis of this key intermediate and its subsequent conversion to Aprepitant, providing a comprehensive and technically sound protocol for laboratory and process development applications.

Introduction to Aprepitant and Synthetic Strategy

Aprepitant's therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, featuring three chiral centers. The manufacturing process, therefore, must be highly stereoselective to produce the desired (2R, 3S, R) isomer. The synthetic strategy hinges on the construction of the chiral morpholine core, followed by the attachment of the triazolinone moiety.

A key innovation in the synthesis of Aprepitant is the use of a crystallization-induced diastereoselective transformation. This allows for the efficient production of the required stereoisomer in high purity. The overall synthetic approach can be divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. This stage involves the stereoselective construction of the substituted morpholine ring.

  • Stage 2: Formation of Aprepitant. This final step involves the alkylation of the key morpholine intermediate with a suitable triazolinone precursor.

This guide will provide detailed protocols for both stages, drawing upon established and peer-reviewed synthetic routes.

Overall Synthetic Workflow

The synthetic pathway is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical purity. The following diagram illustrates the key transformations in the synthesis of Aprepitant.

Aprepitant Synthesis Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Formation of Aprepitant cluster_purification Purification & Analysis A Starting Materials (e.g., N-benzyl ethanolamine, glyoxylic acid) B Formation of Oxazinone Intermediate A->B Condensation C Stereoselective Acetalization & Crystallization-Induced Transformation B->C Lewis Acid Catalysis D Conversion to Chiral Morpholine Derivative C->D Stereoselective Reduction & Rearrangement E Formation of Hydrochloride Salt (Key Intermediate) D->E Acid Treatment F Key Intermediate (from Stage 1) H Condensation Reaction F->H G 3-chloromethyl-1,2,4-triazolin-5-one G->H I Aprepitant (Final Product) H->I Alkylation J Crystallization I->J K Chromatography I->K L Spectroscopic Analysis (NMR, MS) J->L K->L

Caption: Overall workflow for the synthesis of Aprepitant.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of Key Intermediate

The synthesis of the key morpholine intermediate is a complex, multi-step process that has been optimized for stereoselectivity.[2][3] The following is a representative protocol based on published literature.[2]

Step 1: Formation of the Oxazinone Intermediate

This step involves the condensation of N-benzyl ethanolamine with glyoxylic acid to form a 2-hydroxy-1,4-oxazin-3-one, which is then activated.[2]

Step 2: Stereoselective Acetalization and Crystallization-Induced Asymmetric Transformation

A Lewis acid-mediated coupling with enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol is performed. This initially affords a mixture of acetal diastereomers, which is then converted into a single isomer through a crystallization-induced asymmetric transformation.[2]

Step 3: Conversion to the Desired Morpholine Derivative

The resulting 1,4-oxazin-3-one is converted via a highly stereoselective one-pot process to the desired α-(fluorophenyl)morpholine derivative.[2] This step is crucial for establishing the correct stereochemistry of the final product.

Step 4: Formation of the Hydrochloride Salt

The free base of the morpholine derivative is treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt, which is the key intermediate used in the final step.

Stage 2: Synthesis of Aprepitant

This stage involves the condensation of the key morpholine intermediate with 3-chloromethyl-1,2,4-triazolin-5-one.[4]

Reaction Scheme:

Sources

Application

Application Notes &amp; Protocols: Chiral Synthesis of 2-(Morpholin-2-yl)ethanol Derivatives

Introduction: The Significance of Chiral Morpholine Scaffolds The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, renowned for its ability to improve critical pharmacokinetic properties suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Morpholine Scaffolds

The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, renowned for its ability to improve critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] When chirality is introduced, particularly at the C-2 position, the therapeutic efficacy and safety of a drug candidate can be profoundly influenced.[1] The "2-(Morpholin-2-yl)ethanol" moiety and its derivatives represent a key structural motif in a variety of biologically active compounds. The precise stereochemical control during their synthesis is not merely an academic exercise but a critical necessity for the development of potent and selective therapeutics.[1]

This guide provides an in-depth exploration of robust and field-proven strategies for the enantioselective synthesis of 2-(morpholin-2-yl)ethanol derivatives. We will dissect the causality behind experimental choices, present validated protocols, and offer insights to empower researchers in drug discovery and development.

Strategic Overview of Chiral Synthesis

Achieving high enantiopurity in morpholine synthesis can be approached from several distinct strategic directions. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability requirements.

  • Strategy A: Asymmetric Catalysis: This is often the most efficient and atom-economical approach. It involves using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Key methods include asymmetric hydrogenation of dehydromorpholine precursors and asymmetric dihydroxylation of functionalized alkenes.[1][4]

  • Strategy B: Chiral Pool Synthesis: This classic strategy leverages readily available, enantiomerically pure natural products, such as amino acids (e.g., L-serine), as starting materials.[5][6] The inherent chirality of the starting material is transferred to the final morpholine product through a series of stereoconservative reactions.

  • Strategy C: Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture of a morpholine precursor.[7][8] One enantiomer is selectively transformed (e.g., via hydrolysis of an ester), allowing for the separation of the two enantiomers.[7]

  • Strategy D: Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed.[5][9]

The following sections will provide detailed protocols and the underlying scientific rationale for selected key strategies.

Detailed Methodologies and Experimental Protocols

Strategy A: Asymmetric Hydrogenation of a Prochiral Dehydromorpholinone

Asymmetric hydrogenation is a premier industrial method for generating chiral centers with high efficiency.[1][10] This protocol focuses on the rhodium-catalyzed hydrogenation of a 2-substituted-3,4-dihydro-2H-1,4-oxazine (a dehydromorpholine) to yield an enantiomerically enriched 2-substituted morpholine. The resulting morpholin-2-ylmethanol can then be further elaborated.

Scientific Rationale: The success of this reaction hinges on the formation of a chiral catalyst complex. A chiral bisphosphine ligand, such as SKP-Phos, coordinates to a rhodium metal center, creating a chiral pocket.[1] The prochiral dehydromorpholine substrate coordinates to this complex in a sterically favored orientation, leading to the delivery of hydrogen to one specific face of the double bond, thus establishing the stereocenter with high fidelity.[10]

Protocol 1: Rhodium/SKP-Phos Catalyzed Asymmetric Hydrogenation [1]

Step 1: Catalyst Preparation (In a Glovebox)

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral bisphosphine ligand SKP-Phos (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%).

  • Add anhydrous and degassed dichloromethane (DCM) to dissolve the components.

  • Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

Step 2: Hydrogenation Reaction

  • In a separate dry Schlenk tube or an autoclave vessel, dissolve the 2-substituted-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv) in anhydrous, degassed DCM.

  • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Seal the autoclave, purge the system 3-5 times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 atm.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • Carefully vent the hydrogen gas from the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted morpholine.

  • The N- and O- protecting groups can then be manipulated, and the side chain reduced to yield the target 2-(morpholin-2-yl)ethanol derivative.

Data Presentation:

EntrySubstrate (2-Substituent)Catalyst Loading (mol%)Yield (%)ee (%)Reference
1Phenyl1.0>9999 (R)[1]
24-Chlorophenyl1.0>9999 (R)[1]
32-Naphthyl1.0>9999 (R)[10]

Visualization of Workflow:

G cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Rh_precatalyst [Rh(COD)₂]BF₄ Active_Catalyst Active [Rh(Ligand)]⁺ Complex Rh_precatalyst->Active_Catalyst Ligand Chiral Ligand (e.g., SKP-Phos) Ligand->Active_Catalyst Solvent1 Anhydrous DCM Solvent1->Active_Catalyst Substrate Dehydromorpholine Substrate Product Enantioenriched Morpholine Substrate->Product Active Catalyst H2 H₂ (50 atm) H2->Product Workup Solvent Removal Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Chiral Morpholine Purification->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Strategy B: Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for converting a prochiral alkene into a chiral vicinal diol with a predictable stereochemical outcome.[4][11] This diol is a versatile intermediate that can be readily cyclized to form the desired 2-(morpholin-2-yl)ethanol core.

Scientific Rationale: The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand.[12] The ligand and OsO₄ form a chiral complex that undergoes a [3+2]-cycloaddition with the alkene from a specific face, dictated by the ligand's chirality.[11][13] The resulting osmate ester is then hydrolyzed to release the chiral diol. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the OsO₄ catalyst, allowing the cycle to continue.[11] The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL (in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β), determines which enantiomer of the diol is formed.[12]

Protocol 2: Asymmetric Dihydroxylation and Subsequent Cyclization [12][14]

Step 1: Asymmetric Dihydroxylation

  • To a round-bottom flask equipped with a magnetic stirrer, add t-butanol (5 mL) and water (5 mL).

  • Add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other; 1.4 g per 1 mmol of alkene).

  • Stir the mixture at room temperature until two clear phases form, then cool to 0 °C in an ice bath.

  • Add the N-protected allylamine substrate (1.0 mmol). If the alkene is not terminal, add methanesulfonamide (CH₃SO₂NH₂, ~0.1 g).

  • Stir the reaction vigorously at 0 °C. Monitor the reaction by TLC. The reaction is typically complete in 6-24 hours.

  • Quench the reaction by adding solid sodium sulfite (~1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with 2N KOH (if methanesulfonamide was used), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral diol.

Step 2: Intramolecular Cyclization (Mitsunobu-type)

  • Dissolve the crude diol (1.0 equiv) in anhydrous THF.

  • Add triphenylphosphine (PPh₃, 1.2 equiv).

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to afford the N-protected 2-(morpholin-2-yl)methanol derivative.

Step 3: Deprotection

  • The final deprotection step will depend on the N-protecting group used (e.g., hydrogenolysis for a benzyl group).[15] For example, dissolve the N-benzyl morpholine derivative in methanol, add 10% Pd/C, and stir under a hydrogen atmosphere (balloon) for 12 hours.[15]

  • Filter through Celite, concentrate the filtrate, and purify if necessary to obtain the final product.

Visualization of Synthetic Pathway:

G Alkene N-Protected Allylamine Diol Chiral Diol Intermediate Alkene->Diol Sharpless AD AD_Mix AD-mix-β (OsO₄, Chiral Ligand, Co-oxidant) AD_Mix->Diol Protected_Morpholine Protected Chiral (Morpholin-2-yl)methanol Diol->Protected_Morpholine Intramolecular Cyclization Mitsunobu PPh₃, DIAD (Cyclization) Mitsunobu->Protected_Morpholine Final_Product Final Product: 2-(Morpholin-2-yl)ethanol Derivative Protected_Morpholine->Final_Product N-Deprotection Deprotection H₂, Pd/C (Deprotection) Deprotection->Final_Product

Caption: Pathway via Sharpless Dihydroxylation.

Characterization of Enantiopurity

Verifying the stereochemical outcome is a critical, self-validating step in any chiral synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The synthesized morpholine derivative is passed through a chiral stationary phase column, which separates the two enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • With Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can induce different chemical shifts for the protons of each enantiomer, allowing for integration and ee determination.

    • Formation of Diastereomers: Reacting the chiral morpholine with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their signals corresponds to the enantiomeric ratio of the original sample.

Conclusion

The chiral synthesis of 2-(morpholin-2-yl)ethanol derivatives is a vital task for advancing drug discovery. The strategies outlined in this guide, particularly asymmetric catalysis and chiral pool synthesis, provide reliable and scalable pathways to these valuable building blocks. By understanding the mechanistic principles behind each protocol, researchers can make informed decisions, troubleshoot effectively, and optimize conditions to achieve high yields and excellent stereocontrol. The careful application of these methods, coupled with rigorous analytical validation, will continue to empower the development of next-generation therapeutics.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Aurrecoechea, J. M., et al. (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron Letters. [Link]

  • Cozzi, P. G., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(4), 843–849. [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

  • Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

  • Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Reddy, M. V. R., et al. (2011). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 9(18), 6344-6354. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Wang, Z., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(1), 79-84. [Link]

  • Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

  • Zhang, Z., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 8(2), 1159-1162. [Link]

  • Wisniewski, S. R., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of 2-(Morpholin-2-yl)ethanol Hydrochloride in the Synthesis of Novel NK1 Receptor Antagonists

Abstract This technical guide provides a comprehensive overview of the application of 2-(Morpholin-2-yl)ethanol hydrochloride as a pivotal building block in the synthesis of Neurokinin-1 (NK1) receptor antagonists. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-(Morpholin-2-yl)ethanol hydrochloride as a pivotal building block in the synthesis of Neurokinin-1 (NK1) receptor antagonists. We will delve into the mechanistic significance of the NK1 receptor pathway, the critical role of the morpholine scaffold in antagonist design, and present detailed, field-proven protocols for the synthesis of key intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the substance P/NK1 receptor system.

Introduction: The Neurokinin-1 Receptor - A Key Target in Emesis and Beyond

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P.[1] This receptor-ligand system is a critical component of the central nervous system's emetic pathway, with dense expression in the brainstem regions that control the vomiting reflex, such as the area postrema and the nucleus tractus solitarius.[1][2] When activated by Substance P, the NK1 receptor initiates a signaling cascade that leads to nausea and vomiting. This pathway is a key mediator of both acute and delayed chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect experienced by many cancer patients.[2][3]

NK1 receptor antagonists are a class of drugs designed to competitively block Substance P from binding to the NK1 receptor, thereby inhibiting the emetic signal.[4][5] The development of these antagonists, such as the FDA-approved drug Aprepitant, revolutionized the management of CINV.[2][6] Beyond CINV, these antagonists have shown utility in preventing postoperative nausea and vomiting (PONV) and are being investigated for other conditions like anxiety and depression.[1][2]

Signaling Pathway Overview

The following diagram illustrates the mechanism of action for NK1 receptor antagonists.

NK1_Pathway cluster_0 Emetogenic Stimuli (e.g., Chemotherapy) cluster_1 Central Nervous System cluster_2 Therapeutic Intervention Chemo Chemotherapy SP Substance P Release Chemo->SP triggers NK1R NK1 Receptor SP->NK1R binds to Vomiting_Center Vomiting Center Activation NK1R->Vomiting_Center activates Emesis Nausea & Vomiting Vomiting_Center->Emesis induces Antagonist NK1 Receptor Antagonist (e.g., Aprepitant) Antagonist->NK1R blocks

Caption: Mechanism of NK1 Receptor Antagonists in Preventing Emesis.

The Morpholine Scaffold: A Privileged Structure in NK1 Antagonist Design

The morpholine ring is a recurring and critical structural motif in many potent NK1 receptor antagonists, including the benchmark compound, Aprepitant.[7] Its prevalence is not coincidental; the morpholine moiety serves several key functions:

  • Structural Scaffold: It acts as a rigid scaffold that correctly orients the necessary pharmacophoric groups into the three-dimensional space of the NK1 receptor's binding pocket.[6][8]

  • Pharmacokinetic Modulation: The inclusion of the morpholine ring, a heterocyclic amine, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, which can enhance oral bioavailability.[9]

  • Receptor Interaction: The nitrogen and oxygen atoms within the morpholine ring can participate in crucial hydrogen bonding interactions with amino acid residues in the receptor, contributing to high binding affinity.

2-(Morpholin-2-yl)ethanol hydrochloride is a valuable chiral building block that provides this essential morpholine core with a reactive ethanol side chain, primed for elaboration into the final antagonist structure.

Properties of 2-(Morpholin-2-yl)ethanol hydrochloride
PropertyValueReference
CAS Number 857214-74-5[10]
Molecular Formula C₆H₁₄ClNO₂[10]
Molecular Weight 167.63 g/mol [10]
Appearance White to off-white solid(Typical)
Solubility Soluble in water, methanol(Typical)
Storage Store in a dry, sealed place[11]

General Synthetic Strategy & Workflow

The synthesis of complex NK1 receptor antagonists often involves a multi-step sequence where the morpholine core is constructed or modified. Using 2-(Morpholin-2-yl)ethanol hydrochloride provides a head start by supplying the pre-formed heterocyclic ring. A general strategy involves coupling this intermediate with other key fragments.

The diagram below outlines a conceptual workflow for incorporating the 2-(morpholin-2-yl)ethanol moiety into a larger molecular framework, a common strategy in the synthesis of Aprepitant analogues.

Synthesis_Workflow Start 2-(Morpholin-2-yl)ethanol HCl Protect N-Protection (e.g., Boc, Cbz) Start->Protect Activate Alcohol Activation (e.g., Tosylation, Mesylation) Protect->Activate Couple Nucleophilic Substitution with Aryl Fragment Activate->Couple Deprotect N-Deprotection Couple->Deprotect Final_Couple Coupling with Side Chain Deprotect->Final_Couple Product NK1 Receptor Antagonist Final_Couple->Product

Caption: General synthetic workflow for NK1 antagonists.

Protocol: Synthesis of a Protected Morpholine Intermediate

This protocol details the N-protection and subsequent activation of the hydroxyl group of 2-(Morpholin-2-yl)ethanol, creating a versatile intermediate ready for coupling reactions. This is a foundational step in the synthesis of many NK1 receptor antagonists.

Objective: To synthesize tert-butyl 2-(2-(tosyloxy)ethyl)morpholine-4-carboxylate.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
2-(Morpholin-2-yl)ethanol HClC₆H₁₄ClNO₂167.63CommercialStarting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25CommercialProtecting Agent
Triethylamine (TEA)C₆H₁₅N101.19CommercialBase
Dichloromethane (DCM)CH₂Cl₂84.93CommercialAnhydrous Solvent
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65CommercialActivating Agent
PyridineC₅H₅N79.10CommercialAnhydrous Solvent/Base
Saturated aq. NaHCO₃--Lab PrepFor work-up
Brine--Lab PrepFor work-up
Anhydrous MgSO₄MgSO₄120.37CommercialDrying Agent
Step-by-Step Procedure

Part A: N-Boc Protection

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Morpholin-2-yl)ethanol hydrochloride (5.0 g, 29.8 mmol).

  • Dissolution: Suspend the starting material in dichloromethane (DCM, 100 mL).

  • Basification: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (9.2 mL, 65.6 mmol, 2.2 eq) to neutralize the hydrochloride and act as a base. Stir for 15 minutes.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O) (7.16 g, 32.8 mmol, 1.1 eq) portion-wise to the stirring solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, typically as a clear oil. The product can be used in the next step without further purification if deemed sufficiently pure by TLC/NMR.

Part B: O-Tosylation (Hydroxyl Activation)

  • Setup: Dissolve the crude product from Part A (assuming 100% conversion, ~29.8 mmol) in anhydrous pyridine (80 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add p-toluenesulfonyl chloride (TsCl) (6.25 g, 32.8 mmol, 1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 4-6 hours. Monitor for the disappearance of the starting alcohol by TLC.

  • Work-up: Slowly pour the reaction mixture into 200 mL of ice-cold 1M HCl. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (2 x 50 mL), saturated aq. NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, tert-butyl 2-(2-(tosyloxy)ethyl)morpholine-4-carboxylate.

Data Analysis and Characterization

The successful synthesis of the target intermediate must be confirmed through rigorous analytical techniques.

Expected Results
ParameterExpected Value
Yield (Overall) 65-80%
Purity (by HPLC) >98%
Appearance White to pale yellow solid
Analytical Workflow

The following workflow is recommended for complete characterization of the synthesized intermediate.

Analysis_Workflow Crude Crude Product TLC TLC Analysis (Reaction Monitoring) Crude->TLC Column Column Chromatography Crude->Column Purified Purified Product NMR ¹H & ¹³C NMR (Structure Confirmation) Purified->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purified->MS HPLC HPLC / UPLC (Purity Assessment) Purified->HPLC Column->Purified Final Characterized Intermediate NMR->Final MS->Final HPLC->Final

Caption: Analytical workflow for product characterization.

Troubleshooting and Key Considerations

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in N-protection step Incomplete reaction; insufficient base; hydrolysis of Boc₂O.Ensure 2.2 eq of TEA is used. Add Boc₂O slowly at 0°C. Use anhydrous DCM. Extend reaction time.
Incomplete tosylation Inactive TsCl; insufficient reaction time; steric hindrance.Use fresh TsCl. Ensure anhydrous conditions. Allow the reaction to proceed overnight at 4°C if necessary.
Formation of side products Presence of water; reaction temperature too high.Use anhydrous solvents and reagents. Maintain strict temperature control, especially during the addition of reagents.
Difficulty in purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider a recrystallization step if the product is a solid.

Conclusion

2-(Morpholin-2-yl)ethanol hydrochloride is a highly strategic and versatile building block for the synthesis of NK1 receptor antagonists. Its pre-formed chiral morpholine core simplifies complex synthetic routes, allowing medicinal chemists to focus on the introduction of other critical pharmacophoric elements. The protocols and insights provided in this guide offer a robust framework for researchers to efficiently produce key intermediates, thereby accelerating the discovery and development of next-generation therapeutics targeting the NK1 receptor.

References

  • Grokipedia. (n.d.). NK1 receptor antagonist.
  • Patel, K. & Singh, S. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. StatPearls Publishing. [Link]

  • RxList. (2021). How Do NK1 Receptor Antagonists Work?. [Link]

  • Aziz, M. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company.
  • PubMed. (2024). Antiemetic Neurokinin-1 Receptor Blockers. [Link]

  • PubMed. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Angeli, A., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Angeli, A., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant.
  • ScienceDirect. (n.d.). Chapter 10 Synthesis of aprepitant.
  • ResearchGate. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)
  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

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Application

Application Notes &amp; Protocols: Asymmetric Synthesis of 2,3-Disubstituted Morpholines

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 2,3-disubstituted morpholines. This class of heterocyclic compounds is of si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 2,3-disubstituted morpholines. This class of heterocyclic compounds is of significant interest due to their prevalence in a wide range of biologically active molecules and clinically approved drugs.[1][2] We will move beyond a simple recitation of procedures to explore the underlying principles of stereocontrol, the rationale behind catalyst and reagent selection, and provide detailed, field-proven protocols for reliable synthesis.

Introduction: The Significance of the 2,3-Disubstituted Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of substituents at the C2 and C3 positions creates stereogenic centers, leading to chiral molecules whose biological activity is often highly dependent on their specific stereochemistry. For instance, the trans-2,3-disubstituted morpholine, Phendimetrazine, is an appetite suppressant, while the cis-2,3-disubstituted Aprepitant is a potent antiemetic used in chemotherapy.[1][2]

The precise control over the relative and absolute stereochemistry at the C2 and C3 positions is therefore a critical challenge in synthetic organic chemistry. This guide will focus on robust and modern catalytic asymmetric methods that provide access to these valuable chiral building blocks with high levels of enantio- and diastereoselectivity.

Strategic Approaches to Asymmetric Synthesis

The construction of the 2,3-disubstituted morpholine core can be approached through several distinct strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity. Key asymmetric strategies include:

  • Ring-Opening of Chiral Aziridines: Utilizing readily available chiral aziridines as precursors, this method involves a nucleophilic ring-opening with a haloalcohol, followed by intramolecular cyclization. The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine and the SN2-type mechanism of the ring-opening and closing steps.

  • Catalytic Cyclization of Acyclic Precursors: This approach involves the construction of a suitable acyclic amino alcohol derivative, which is then cyclized using a transition metal catalyst. The stereochemistry is controlled during the key C-O or C-N bond-forming cyclization step.

  • Diastereoselective Reductive Etherification: This strategy builds the morpholine ring via an intramolecular reductive etherification of a keto-alcohol precursor. The diastereoselectivity is controlled during the hydride reduction of a key oxocarbenium ion intermediate.[3]

This guide will focus on providing a detailed protocol for the synthesis of 2,3-disubstituted morpholines via the ring-opening of chiral aziridines, a versatile and well-documented method.

Featured Method: Metal-Free, One-Pot Synthesis from Chiral Aziridines

This section details a highly efficient, metal-free, one-pot procedure for synthesizing 2,3-disubstituted morpholines. The method, adapted from the work of Reddy and coworkers, utilizes a simple and inexpensive ammonium persulfate salt as an oxidant to facilitate the SN2-type ring opening of an N-tosylaziridine with a haloalcohol, followed by in-situ cyclization.[1][4] This approach is advantageous due to its operational simplicity, mild reaction conditions, and avoidance of transition metal catalysts.[1]

Mechanistic Rationale & Stereochemical Control

The key to this synthesis is the controlled, stereospecific ring-opening of the aziridine. The reaction proceeds through a proposed radical cation intermediate, which facilitates the nucleophilic attack of the haloalcohol.[4] This is followed by an intramolecular SN2 cyclization to form the morpholine ring.

Causality of Stereocontrol: The stereochemical outcome is a direct consequence of two sequential SN2 reactions. The initial ring-opening of the aziridine by the haloalcohol proceeds with an inversion of configuration at one of the aziridine carbons. The subsequent intramolecular Williamson ether synthesis (cyclization) also proceeds with an inversion of configuration at the carbon bearing the halogen. This double inversion process ultimately leads to a retention of the relative stereochemistry from the starting aziridine in the final morpholine product. Therefore, the use of enantiopure aziridines allows for the synthesis of optically pure morpholines.[1][4]

The workflow for this synthetic strategy is outlined below.

G cluster_0 One-Pot Synthesis Workflow A Chiral N-Tosylaziridine + Haloalcohol B Add (NH4)2S2O8 (Ammonium Persulfate) A->B C S_N2 Ring Opening (Formation of Haloalkoxy Amine Intermediate) B->C D Add Base (e.g., KOH) C->D E Intramolecular S_N2 Cyclization D->E F Purification (Column Chromatography) E->F G Optically Pure 2,3-Disubstituted Morpholine F->G

Caption: General workflow for the one-pot synthesis.

Detailed Experimental Protocol: Synthesis of (2R,3R)-N-Tosyl-2-methyl-3-phenylmorpholine

This protocol provides a representative example for the synthesis of a trans-2,3-disubstituted morpholine starting from a chiral aziridine.

Materials:

  • (2R,3R)-2-methyl-3-phenyl-1-tosylaziridine

  • 2-Bromoethanol

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM, anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (2R,3R)-2-methyl-3-phenyl-1-tosylaziridine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous dichloromethane (10 mL) and 2-bromoethanol (1.2 mmol, 1.2 equiv). Stir the solution at room temperature.

  • Initiation: Add ammonium persulfate (1.5 mmol, 1.5 equiv) to the solution in one portion.

    • Scientist's Note: Ammonium persulfate acts as a mild oxidant that facilitates the ring-opening of the aziridine without the need for a metal catalyst.[1][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Ring Opening: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aziridine.

  • In-situ Cyclization: Once the ring-opening is complete, add powdered potassium hydroxide (3.0 mmol, 3.0 equiv) to the reaction mixture.

    • Scientist's Note: The addition of a base is crucial for the deprotonation of the secondary amine and subsequent intramolecular cyclization to form the morpholine ring. Powdered KOH is used to avoid introducing excess water.

  • Cyclization Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the formation of the morpholine product by TLC.

  • Workup: Upon completion, quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure (2R,3R)-N-Tosyl-2-methyl-3-phenylmorpholine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) and compare the data with literature values. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Alternative Strategies & Comparative Overview

While the aziridine ring-opening method is highly effective, other strategies offer unique advantages for specific synthetic targets.

Indium(III)-Catalyzed Reductive Etherification

This method allows for the construction of various disubstituted morpholines with high cis-diastereoselectivity.[3] The reaction proceeds through the formation of an oxocarbenium ion, which is then reduced by a hydride. The stereochemical outcome is rationalized by an axial hydride attack on a half-chair conformation of the intermediate, which minimizes steric hindrance.[3]

G cluster_1 Reductive Etherification Cycle A Keto-alcohol Precursor C Oxocarbenium Ion Intermediate A->C + In(III) B In(III) Catalyst B->A E Axial Hydride Attack C->E D Hydride Source (e.g., Et3SiH) D->E F cis-2,3-Disubstituted Morpholine E->F F->B Catalyst Regeneration

Sources

Method

Application Notes and Protocols for the Synthesis and Optimization of 2-(Morpholin-2-yl)ethanol Hydrochloride

Introduction 2-(Morpholin-2-yl)ethanol and its hydrochloride salt are pivotal intermediates in contemporary drug discovery and development. As a substituted morpholine, this scaffold is a key building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Morpholin-2-yl)ethanol and its hydrochloride salt are pivotal intermediates in contemporary drug discovery and development. As a substituted morpholine, this scaffold is a key building block in the synthesis of a wide array of pharmacologically active molecules, including compounds targeting neurological disorders.[1][2] The strategic importance of this intermediate necessitates robust, scalable, and optimized synthetic routes to ensure high purity and yield.

This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals. It moves beyond a simple recitation of procedures to provide an in-depth analysis of the underlying chemical principles, reaction parameter optimization, and detailed, field-tested protocols for the synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride.

Synthetic Strategies: A Comparative Overview

The synthesis of the 2-(morpholin-2-yl)ethanol core can be approached through several distinct strategies. The choice of route often depends on factors such as the availability of starting materials, scalability, cost, and desired purity profile. The final step universally involves the formation of the hydrochloride salt, which enhances stability and simplifies handling and purification.

Primary Synthetic Pathways
  • N-Alkylation of Morpholine with 2-Haloethanols or Epoxides: This is a direct and widely employed method. It involves the nucleophilic attack of the morpholine nitrogen onto an electrophilic two-carbon unit.[3] The reaction with 2-bromoethanol or 2-chloroethanol is a classic SN2 substitution, while the reaction with ethylene oxide is a nucleophilic ring-opening.[3][4] This approach is generally reliable but requires careful control of stoichiometry to minimize di-alkylation and management of halide byproducts.

  • Reductive Amination/Cyclization Routes: More complex syntheses can involve the reaction of α-bromo ketones with diethanolamine, followed by a reduction step. For instance, reacting an α-bromoacetophenone derivative with diethanolamine, followed by reduction with formic acid, can yield substituted 2-arylmorpholines.[5] This method is versatile for creating analogues with substitution on the morpholine ring.

  • Modern Annulation Techniques: Greener and more elegant approaches utilize reagents like ethylene sulfate for the annulation of 1,2-amino alcohols.[6][7] These methods offer high efficiency and selectivity for mono-alkylation, bypassing many challenges of traditional methods.[6] While highly effective, the cost and availability of specialized reagents may be a consideration for large-scale production.

  • Dehydration of Diethanolamine Derivatives: Industrially, the core morpholine ring is often synthesized via the dehydration of diethanolamine using strong acids like sulfuric or hydrochloric acid at high temperatures (180-210°C).[8] While typically used for unsubstituted morpholine, variations of this cyclization chemistry are foundational to the synthesis of the heterocyclic core.

The table below summarizes these primary strategies.

Synthetic Route Key Reactants Typical Conditions Advantages Challenges & Considerations
N-Alkylation Morpholine, 2-BromoethanolBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), 80°C, 24-72h[3]Direct, well-established, uses common reagents.Potential for over-alkylation, generation of salt waste.
N-Alkylation (Epoxide) Morpholine, Ethylene OxideControlled temperature (≤20°C)[3]Atom-economical, no salt byproduct from alkylating agent.Ethylene oxide is a toxic, flammable gas requiring specialized handling.
Reductive Cyclization α-Bromo Ketone, DiethanolamineNon-protic polar solvent, 50°C; then Formic Acid, 180°C[5]Versatile for producing substituted morpholines.Multi-step, harsh reaction conditions (high temperature).
Annulation (Ethylene Sulfate) 1,2-Amino Alcohol, Ethylene SulfateBase (e.g., tBuOK)[6]High selectivity for mono-alkylation, green chemistry principles.[6]Reagent cost and availability for large scale.

Workflow for Synthesis and Purification

The overall process, from starting materials to the final, purified hydrochloride salt, follows a logical progression of synthesis, workup, and salt formation.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Salt Formation A Reactants (e.g., Morpholine, 2-Bromoethanol) B Reaction Vessel (Solvent, Base) A->B Charge C Controlled Heating (e.g., 80°C) B->C Heat & Stir D Reaction Quench (e.g., Water) C->D Reaction Complete E Liquid-Liquid Extraction (Organic Solvent) D->E F Drying & Solvent Removal E->F G Crude 2-(Morpholin-2-yl)ethanol (Free Base) F->G H Dissolve in Solvent (e.g., Isopropanol) G->H I Add HCl Solution (e.g., HCl in Ether) H->I Acidification J Crystallization / Precipitation I->J K Filtration & Drying J->K L Final Product: 2-(Morpholin-2-yl)ethanol HCl K->L

Caption: General experimental workflow for synthesis.

Optimization of Reaction Conditions: A Deeper Dive

Achieving optimal yield and purity hinges on the careful control of several key parameters. The following section explains the causality behind experimental choices for the N-alkylation route, which represents a common and accessible method.

Stoichiometry and Reagent Choice
  • Rationale: The molar ratio of morpholine to the alkylating agent is critical. An excess of morpholine can be used to minimize the formation of the di-alkylated quaternary ammonium salt byproduct. However, this requires removal of the excess morpholine during workup. Using a 1:1 ratio is more atom-economical but increases the risk of side products.

  • Optimization Insight: Begin with a slight excess of the morpholine (e.g., 1.1 to 1.2 equivalents). Monitor the reaction progress by TLC or GC-MS to track the consumption of the limiting reagent and the formation of byproducts.

Role of the Base
  • Causality: In the reaction with 2-haloethanols, a molecule of acid (HBr or HCl) is generated. A base is required to neutralize this acid, preventing the protonation of the starting morpholine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Selection Criteria: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred. They are inexpensive, effective, and easily removed by filtration after the reaction. Organic bases like triethylamine (Et₃N) can also be used, but their boiling points can complicate solvent removal.[9] For sensitive substrates, milder bases may be necessary.

Solvent System
  • Function: The solvent must dissolve the reactants and facilitate the SN2 reaction mechanism.[4] Polar aprotic solvents are ideal as they can solvate the cation of the base while leaving the nucleophile relatively free.

  • Common Choices & Rationale:

    • Acetonitrile (CH₃CN): An excellent choice due to its polarity and relatively high boiling point, allowing for reactions at elevated temperatures.[3]

    • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate SN2 reactions, but its very high boiling point can make it difficult to remove.

    • Ethanol: A polar protic solvent that can also be used. While it can participate in hydrogen bonding, it is often a practical choice for its solvency and lower toxicity.[9]

Temperature and Reaction Time
  • Interdependence: These two parameters are intrinsically linked. Higher temperatures increase the reaction rate but can also promote the formation of degradation products or undesirable side reactions.[8]

  • Optimization Protocol:

    • Start with a moderate temperature (e.g., 60-80°C) and monitor the reaction every few hours.[3]

    • If the reaction is sluggish after 24 hours, consider increasing the temperature in 10°C increments.

    • Conversely, if significant byproduct formation is observed, reduce the temperature. The goal is to find the "sweet spot" that provides a reasonable reaction time (e.g., < 48 hours) with the cleanest conversion. Prolonged heating, even for days, may be necessary for less reactive substrates.[3][8]

G cluster_mech SN2 Mechanism: N-Alkylation A Morpholine (Nucleophile) C Transition State A->C Nucleophilic Attack B 2-Bromoethanol (Electrophile) B->C D Product Cation C->D E Bromide Ion (Leaving Group) C->E Leaving Group Departs F Final Product (Free Base) D->F Deprotonation G Protonated Base (e.g., KHCO3) D->G H Base (e.g., K2CO3) H->F

Sources

Application

Topic: Analytical Methods for the Quantification of 2-(Morpholin-2-yl)ethanol Hydrochloride

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details robust analytical methodologies for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust analytical methodologies for the accurate and precise quantification of 2-(Morpholin-2-yl)ethanol hydrochloride, a key intermediate and potential impurity in pharmaceutical development. Recognizing the compound's unique physicochemical properties—high polarity, presence of a secondary amine and a primary alcohol, and a chiral center—this document provides validated protocols for both achiral and chiral analyses. We present primary methods based on High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and a secondary, highly sensitive method using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Furthermore, a dedicated protocol for enantiomeric separation using Chiral HPLC is provided, which is critical for ensuring the stereochemical purity of drug substances. All methodologies are framed within the context of international regulatory standards, ensuring the generation of reliable and defensible data for drug development and quality control.

Introduction and Analytical Rationale

2-(Morpholin-2-yl)ethanol hydrochloride is a polar organic compound characterized by a morpholine ring substituted with a hydroxyethyl group. Its presence as a hydrochloride salt enhances its aqueous solubility but presents challenges for traditional reversed-phase chromatography and gas chromatography. The accurate quantification of this analyte is paramount in pharmaceutical manufacturing for several reasons:

  • Process Control: Monitoring its formation or depletion as a synthetic intermediate.

  • Purity and Impurity Profiling: Quantifying it as a process-related impurity or degradation product in the final Active Pharmaceutical Ingredient (API).[1]

  • Stability Studies: Assessing the stability of the API under various stress conditions.[2]

The key analytical challenges stem from its properties:

  • Low UV Chromophore: The molecule lacks a significant UV-absorbing chromophore, necessitating sensitive detection methods or analysis at low wavelengths.

  • High Polarity: Leads to poor retention on conventional C18 reversed-phase columns.

  • Low Volatility: Prevents direct analysis by Gas Chromatography (GC).

  • Chirality: The presence of a stereocenter at the C2 position of the morpholine ring means enantiomers may exist. As enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are often regulatory requirements.[3][4]

This guide provides a multi-faceted analytical strategy to address these challenges, grounded in the principles of method robustness and validation as outlined by the International Council for Harmonisation (ICH).[5][6]

Strategic Selection of Analytical Techniques

The choice of analytical technique is dictated by the specific objective, whether it's routine quantification, trace-level impurity analysis, or enantiomeric purity assessment. The logical flow for method selection is outlined below.

Method_Selection_Logic Start Define Analytical Goal Goal_Assay Routine Assay / Content Uniformity? Start->Goal_Assay Goal_Trace Trace Impurity / Residue Analysis? Start->Goal_Trace Goal_Chiral Enantiomeric Purity Required? Start->Goal_Chiral Method_HPLC Primary Method: Reversed-Phase HPLC (UV / CAD / MS) Goal_Assay->Method_HPLC Yes Goal_Trace->Method_HPLC Moderate Sensitivity Method_GC Secondary Method: GC-MS with Derivatization Goal_Trace->Method_GC High Sensitivity Needed Method_Chiral Specialized Method: Chiral HPLC with Chiral Stationary Phase Goal_Chiral->Method_Chiral Yes

Caption: Logical workflow for selecting the appropriate analytical method.

Protocol 1: Achiral Quantification by Reversed-Phase HPLC

This method is the workhorse for routine quantification of 2-(Morpholin-2-yl)ethanol hydrochloride in bulk materials and formulated products. The key to success is overcoming the high polarity of the analyte to achieve adequate retention and good peak shape.

3.1. Principle of the Method

This protocol uses a reversed-phase C18 column with a highly aqueous mobile phase at a controlled low pH. The low pH ensures the secondary amine is protonated, which can improve peak shape by minimizing undesirable interactions with residual silanols on the silica support. For detection, UV at a low wavelength (e.g., 205-215 nm) can be used, but for higher sensitivity and specificity, a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) is recommended.

3.2. Experimental Protocol

A. Reagents and Materials

  • Reference Standard: 2-(Morpholin-2-yl)ethanol hydrochloride, purity >99.5%.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Water: Deionized water, 18.2 MΩ·cm or higher.

  • Buffers: Potassium phosphate monobasic, Orthophosphoric acid.

B. Equipment

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or MS detector.

  • Analytical balance, pH meter, sonicator.

C. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column Waters Acquity BEH C18 (150 x 2.1 mm, 1.7 µm) or equivalentProvides good retention and peak shape for polar compounds.[7]
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with H₃PO₄Low pH ensures the amine is protonated, improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier in reversed-phase HPLC.[8]
Gradient 0-2 min: 2% B; 2-10 min: 2% to 30% B; 10-12 min: 30% B; 12-12.1 min: 30% to 2% B; 12.1-15 min: 2% BA shallow gradient provides robust separation from other polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak symmetry and reduces viscosity.
Injection Vol. 5 µLAdjustable based on concentration and sensitivity.
Detector UV at 210 nm or MS (ESI+)Low UV wavelength for detection. MS provides superior specificity.

D. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with water.

  • Sample Preparation: Accurately weigh the sample material containing an estimated 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in water, sonicate for 10 minutes if necessary, and dilute to volume. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Trace Quantification by GC-MS with Derivatization

For applications requiring high sensitivity, such as determining trace levels of 2-(Morpholin-2-yl)ethanol hydrochloride as a genotoxic impurity, GC-MS after derivatization is a powerful technique.

4.1. Principle of the Method

Direct GC analysis is not feasible due to the analyte's polarity and low volatility. A chemical derivatization step is employed to convert the polar -NH and -OH groups into nonpolar, volatile moieties. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective. The resulting derivative is thermally stable and exhibits excellent chromatographic properties. This approach is adapted from established methods for other morpholine derivatives.[9][10]

Derivatization_Process cluster_reaction Derivatization Reaction Analyte 2-(Morpholin-2-yl)ethanol HCl -NH -OH Product Volatile TMS-Derivative -N-Si(CH₃)₃ -O-Si(CH₃)₃ Analyte->Product + Heat Reagent BSTFA (Silylating Agent) Reagent->Product GCMS Analysis by GC-MS Product->GCMS

Caption: The derivatization process for GC-MS analysis.

4.2. Experimental Protocol

A. Reagents and Materials

  • Derivatizing Agent: BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Solvents: Pyridine (anhydrous), Dichloromethane (GC grade).

  • Sample must be in its free base form and dry. A liquid-liquid extraction from a basified aqueous solution may be required.

B. Derivatization Procedure

  • Evaporate an accurately measured aliquot of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to redissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS injection.

C. GC-MS Conditions

ParameterRecommended ConditionRationale
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA nonpolar column suitable for general-purpose analysis.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven Program Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)Separates the derivative from reagent peaks and matrix components.
Injector Temp. 270 °C, Splitless modeEnsures complete vaporization of the derivative.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Scan Mode Selected Ion Monitoring (SIM) using characteristic ionsMaximizes sensitivity for trace quantification.

Protocol 3: Enantiomeric Purity by Chiral HPLC

This protocol is essential for controlling the stereochemical purity of the final drug substance, as different enantiomers can exhibit different biological activities.[4]

5.1. Principle of the Method

Enantiomers are separated on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amines and alcohols.[11] The separation occurs due to transient, diastereomeric interactions between the enantiomers and the chiral selector on the stationary phase. Mobile phase selection is critical and often requires screening of normal-phase, polar-organic, and reversed-phase conditions.

5.2. Experimental Protocol

A. Reagents and Materials

  • Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Ethanol (HPLC grade), Methanol (HPLC grade).

  • Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA).

B. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column Daicel Chiralpak IG-3 (150 x 4.6 mm, 3 µm) or equivalent amylose-based CSPImmobilized polysaccharide phases offer broad selectivity and solvent compatibility.
Mobile Phase Isocratic: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)A common starting point for chiral amines. The amine additive (DEA) improves peak shape.
Screening Phases Also screen polar organic (Methanol/Acetonitrile) and reversed-phase modesChiral separation is empirical; screening is necessary to find the optimal conditions.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can significantly affect chiral resolution.
Detector UV at 210 nm

Method Validation Framework

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[13] Validation should be performed according to ICH Q2(R2) guidelines.[6][14]

6.1. Key Validation Parameters

The following table summarizes the essential parameters and typical acceptance criteria for a quantitative impurity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, or other impurities at the analyte's retention time. Peak purity should pass.[15]
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.998 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy The closeness of the measured value to the true value.% Recovery of 80-120% for impurities at low concentrations.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 10%), Intermediate Precision (RSD ≤ 15%).
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (RSD ≤ 10%).
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate, pH, temperature, etc., are varied.

General Analytical Workflow

The overall process from sample handling to data reporting follows a structured path to ensure data integrity.

Caption: Standard workflow for quantitative pharmaceutical analysis.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • ResearchGate. The derivatization reaction of morpholine. Scientific Diagram. Available at: [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. Available at: [Link]

  • ResearchGate. (2020). Analytical Method Development and Validation Overview. Available at: [Link]

  • Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • ResearchGate. (2018). Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. Available at: [Link]

  • Lab Manager. (2025). Introduction to Analytical Method Development and Validation. Available at: [Link]

  • Gloc, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Khan, P. M. A. A., & Anwar, S. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Available at: [Link]

  • More, P. S., & Patil, S. B. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Gogolashvili, A., et al. (2016). Separation of enantiomers of selected chiral beta-agonists with polysaccharide-based chiral stationary phases and aqueous mobile phases. Pharmaceutical Analytical Acta. Available at: [Link]

  • Ferretti, R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. Available at: [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2025). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. Available at: [Link]

  • JETIR. (2023). analytical method development and validation of anti-diabetic drugs. Available at: [Link].org/view?paper=JETIR2308149)

Sources

Method

Application Note &amp; Protocols: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine and its Analogs

Abstract Morpholine and its structural analogs are pivotal chemical moieties, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance pharmacological properties. However, residual morpholine from...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholine and its structural analogs are pivotal chemical moieties, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance pharmacological properties. However, residual morpholine from synthesis or degradation can be a critical process-related impurity that requires strict control. The inherent characteristics of morpholine—high polarity, low molecular weight, and the lack of a strong UV chromophore—present significant challenges for conventional reversed-phase liquid chromatography (RPLC). This document provides a comprehensive guide to developing and implementing robust HPLC methods for the quantification of morpholine analogs, addressing these challenges through strategic methodological selections. Two detailed protocols are presented: 1) A pre-column derivatization method for sensitive UV detection, suitable for quality control environments. 2) A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector for the direct analysis of underivatized morpholine, ideal for complex matrices.

Introduction: The Analytical Challenge of Morpholine Analogs

The morpholine ring is a saturated heterocycle valued in medicinal chemistry for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Consequently, it is a structural component in numerous drugs. The control of residual morpholine is a regulatory expectation, as it is a potential degradation product and a process impurity.

The primary analytical hurdles for morpholine are:

  • High Polarity: Morpholine is poorly retained on traditional nonpolar stationary phases like C18, often eluting in the void volume.[1][2]

  • Lack of a Chromophore: The saturated morpholine ring does not absorb UV light in the range of standard HPLC detectors (200-400 nm), precluding direct and sensitive quantification.[3]

  • Volatility: While not extreme, its volatility can be a concern for detection methods requiring nebulization and evaporation.[3]

Addressing these issues requires moving beyond standard RPLC-UV and employing specialized techniques that enhance either retention, detectability, or both.

Strategic Method Development

A logical workflow is essential for selecting the appropriate analytical technique. The choice depends on the available instrumentation, the required sensitivity (Limit of Quantification, LOQ), and the sample matrix.

MethodSelection cluster_0 Decision Factors cluster_1 Methodology Pathways cluster_2 Detection Analyte Morpholine Analog (Polar, No Chromophore) Instrument Available Detectors? Analyte->Instrument Sensitivity Required LOQ? Analyte->Sensitivity Derivatization Pre-Column Derivatization + RPLC-UV Instrument->Derivatization UV Only HILIC HILIC Separation (Direct Analysis) Instrument->HILIC Universal Detector Available IonPair Ion-Pair RPLC Instrument->IonPair Conductivity or Universal Detector UV_Detector UV/DAD Derivatization->UV_Detector Universal_Detector CAD / ELSD / MS HILIC->Universal_Detector Conductivity_Detector Conductivity IonPair->Conductivity_Detector

Caption: Logical workflow for selecting an appropriate HPLC method for morpholine analogs.

Enhancing Detectability: Pre-Column Derivatization

Derivatization chemically modifies the analyte to attach a chromophore, making it easily detectable by UV.[4][5] Reagents like 1-Naphthyl isothiocyanate (NIT) react with the secondary amine of morpholine to form a stable, UV-active thiourea derivative.[4][5] This approach allows the use of ubiquitous RPLC-UV systems.

  • Causality: The derivatized morpholine is significantly more hydrophobic than the parent molecule. This increased hydrophobicity leads to excellent retention on C18 columns, solving both the retention and detection problems simultaneously.

Enhancing Retention: Alternative Chromatographic Modes

For direct analysis without derivatization, the chromatographic mode must be changed to retain the polar analyte.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of organic solvent.[2][6] Polar analytes like morpholine partition into a water-enriched layer on the stationary phase surface, leading to retention.[2] This is often the most effective approach for direct analysis.[1][6]

  • Ion-Pair Chromatography (IPC): This technique adds an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase of a reversed-phase system.[7] The reagent forms a neutral, hydrophobic ion pair with the protonated morpholine (a base), which can then be retained on a C18 column.[8] While effective, IPC can lead to long column equilibration times and is often incompatible with mass spectrometry (MS).[1][7]

Universal Detection

When derivatization is not desired, a universal detector that does not rely on chromophores is necessary.

  • Charged Aerosol Detector (CAD): In CAD, the eluent is nebulized, dried, and the resulting analyte particles are charged and then measured by an electrometer.[9] CAD generally offers better sensitivity and a wider dynamic range than ELSD.[10][11] Its response is also more uniform across different structures, making it excellent for impurity profiling.[9][10]

  • Evaporative Light Scattering Detector (ELSD): ELSD also involves nebulization and solvent evaporation, but it measures the light scattered by the resulting analyte particles.[10] It is a robust universal detection technique, though typically less sensitive than CAD for small molecules.[10][11]

Application Protocol 1: Quantification of Morpholine in an API via Pre-Column Derivatization and RPLC-UV

This protocol describes a validated method for quantifying morpholine as a process-related impurity in an active pharmaceutical ingredient (API) following derivatization with 1-Naphthyl isothiocyanate (NIT).

Methodology

1. Reagents and Materials

  • Morpholine standard (99.5% or higher)

  • 1-Naphthyl isothiocyanate (NIT), derivatization grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (Milli-Q or equivalent)

  • Formic Acid, MS grade

  • API sample

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Instrument and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (50% B), 2-10 min (50% to 80% B), 10-12 min (80% B), 12.1-15 min (50% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 230 nm
Run Time 15 minutes

3. Standard and Sample Preparation

  • Causality Behind Diluent Choice: Acetonitrile is used as the diluent because both the NIT reagent and the resulting thiourea derivative are highly soluble in it, ensuring a complete and stable reaction.[4]

  • NIT Reagent Solution (10 mg/mL): Accurately weigh 100 mg of NIT and dissolve in 10.0 mL of ACN. Prepare this solution fresh daily.

  • Morpholine Stock Standard (100 µg/mL): Accurately weigh 10.0 mg of morpholine, dissolve in, and dilute to 100.0 mL with ACN.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0, 1.5 µg/mL) by serially diluting the morpholine stock standard with ACN.

  • Sample Preparation (Target: 10 mg/mL API): Accurately weigh 100 mg of the API into a 10.0 mL volumetric flask. Dissolve in and dilute to volume with ACN.

4. Derivatization Protocol

  • Transfer 1.0 mL of each standard solution and sample solution into separate HPLC vials.

  • Add 100 µL of the NIT reagent solution to each vial.

  • Cap the vials, vortex for 30 seconds, and allow them to react at room temperature for 30 minutes, protected from light.

  • The solutions are now ready for injection.

5. Validation and System Suitability

  • Specificity: A blank (diluent + reagent) must be injected to ensure no interfering peaks at the retention time of the derivatized morpholine.

  • Linearity: A calibration curve should be constructed with at least five concentration levels. The correlation coefficient (r²) must be ≥ 0.999.[4]

  • System Suitability: For six replicate injections of a mid-level standard, the relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

  • LOQ/LOD: The limit of quantification (LOQ) and limit of detection (LOD) should be experimentally determined. For this method, typical values are around 0.1 µg/mL (LOQ) and 0.03 µg/mL (LOD).[4]

Application Protocol 2: Direct Analysis of Morpholine by HILIC-CAD

This protocol is designed for the direct quantification of underivatized morpholine, which is particularly useful for complex sample matrices where derivatization could be inconsistent or for research applications requiring a simpler workflow.

Methodology

1. Reagents and Materials

  • Morpholine standard (99.5% or higher)

  • Acetonitrile (ACN), HPLC or MS grade

  • Water, HPLC or MS grade (Milli-Q or equivalent)

  • Ammonium Acetate, MS grade

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Instrument and Chromatographic Conditions

ParameterSpecification
HPLC System Thermo Vanquish Flex or equivalent
Detector Thermo Vanquish Charged Aerosol Detector (CAD)
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water:ACN (95:5)
Mobile Phase B 10 mM Ammonium Acetate in ACN:Water (95:5)
Gradient Isocratic, 95% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
CAD Settings Evaporation Temp: High, Filter Constant: 5.0 s
Run Time 8 minutes

3. Standard and Sample Preparation

  • Causality Behind Diluent Choice: The sample diluent should be as close in composition to the mobile phase as possible (high ACN content) to ensure good peak shape. Injecting a sample dissolved in a high-aqueous diluent into a HILIC mobile phase will cause severe peak distortion.

  • Diluent: Prepare a solution of ACN:Water (90:10).

  • Morpholine Stock Standard (1000 µg/mL): Accurately weigh 50.0 mg of morpholine, dissolve in, and dilute to 50.0 mL with the diluent.

  • Calibration Standards: Prepare calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the diluent.

  • Sample Preparation: Accurately weigh the sample material and dissolve in the diluent to achieve a concentration within the calibration range.

4. Validation and System Suitability

  • Specificity: Inject a blank (diluent) to ensure the baseline is clean.

  • System Suitability: For six replicate injections of a mid-level standard, the RSD of the peak area and retention time should be ≤ 5.0% for CAD.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing for linearity, accuracy, precision, and robustness.[12][13][14] The acceptance criteria should be appropriate for the intended purpose of the method.[12][15][16]

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-CAD Analysis cluster_data Data Processing Prep_Stock Prepare Stock Standard in 90% ACN Prep_Cal Prepare Calibration Curve Standards Prep_Stock->Prep_Cal Inject Inject onto HILIC Column (High ACN Mobile Phase) Prep_Cal->Inject Prep_Sample Dissolve Sample in 90% ACN Prep_Sample->Inject Separate Partitioning-based Separation of Polar Morpholine Inject->Separate Detect Nebulize, Dry & Detect with CAD Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

Caption: Experimental workflow for the HILIC-CAD method.

Conclusion

The successful analysis of morpholine and its analogs by HPLC is readily achievable with a rational and informed approach to method development. For laboratories equipped with standard RPLC-UV systems, pre-column derivatization offers a robust, sensitive, and reliable solution. For laboratories with access to universal detectors like CAD, HILIC provides a powerful, direct method that simplifies sample preparation and is highly suitable for complex matrices. The choice between these authoritative methods should be guided by the specific analytical challenge, available instrumentation, and the ultimate goal of the analysis.

References

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from SIELC. Available at: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 564-569. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from HELIX Chromatography. Available at: [Link]

  • Lindahl, R., Levin, J. O., & Andersson, K. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152-154. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from Shimadzu Scientific Instruments. Available at: [Link]

  • Chirita, R. G., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from Technology Networks. Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. Available at: [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from Carlo Erba. Available at: [Link]

  • Taylor, L. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International, 23(7). Available at: [Link]

  • AFFINISEP. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from AFFINISEP. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 2-(Morpholin-2-yl)ethanol Hydrochloride Intermediates

Introduction 2-(Morpholin-2-yl)ethanol and its hydrochloride salt are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. The morpholine scaffold is a common feature in many approved drugs du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Morpholin-2-yl)ethanol and its hydrochloride salt are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds. The morpholine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability.[1] The presence of a chiral center at the C-2 position of the morpholine ring and a primary alcohol functionality offers versatile points for further chemical modification, making it a valuable building block in drug discovery and development.[2]

This document provides a comprehensive guide for the scale-up synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride, targeting researchers, scientists, and professionals in the pharmaceutical industry. The proposed synthetic strategy is designed for scalability, safety, and efficiency, focusing on commercially available starting materials and robust chemical transformations. We will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step protocols, and discuss critical process parameters for successful implementation in a larger-scale manufacturing environment.

Synthetic Strategy Overview

The synthesis of chiral 2-substituted morpholines often starts from readily available chiral precursors.[3] A common and effective approach is to utilize a chiral amino acid as the starting material, which ensures the desired stereochemistry in the final product.[4] Our proposed synthetic route for (S)-2-(Morpholin-2-yl)ethanol hydrochloride commences with (S)-2-amino-4-pentenoic acid, a non-proteinogenic amino acid that can be synthesized or sourced commercially. The overall synthetic workflow is depicted below:

Synthetic_Workflow A (S)-2-Amino-4-pentenoic acid B (S)-2-((tert-Butoxycarbonyl)amino)-4-pentenoic acid A->B Boc Protection C tert-Butyl ((S)-1-hydroxy-4-penten-2-yl)carbamate B->C Reduction D tert-Butyl ((S)-1-((2-hydroxyethyl)amino)-4-penten-2-yl)carbamate C->D Alkylation E tert-Butyl (S)-2-(2-hydroxyethyl)morpholine-4-carboxylate D->E Oxidative Cyclization F (S)-2-(Morpholin-2-yl)ethanol E->F Deprotection G (S)-2-(Morpholin-2-yl)ethanol hydrochloride F->G Salt Formation

Figure 1: Proposed synthetic workflow for (S)-2-(Morpholin-2-yl)ethanol hydrochloride.

This multi-step synthesis involves:

  • N-Boc Protection: Protection of the primary amine of the starting amino acid with a tert-butoxycarbonyl (Boc) group.

  • Reduction: Selective reduction of the carboxylic acid to a primary alcohol.

  • Alkylation: Introduction of the 2-hydroxyethyl moiety onto the nitrogen atom.

  • Oxidative Cyclization: Formation of the morpholine ring through an intramolecular cyclization.

  • Deprotection: Removal of the Boc protecting group under acidic conditions.

  • Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and handling.

Experimental Protocols

PART 1: Synthesis of N-Boc Protected Intermediates

Protocol 1: Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-pentenoic acid (Intermediate B)

  • Rationale: The protection of the amino group is crucial to prevent side reactions in the subsequent reduction step. The Boc group is chosen for its stability under the reduction conditions and its ease of removal in the final step.[5]

  • Procedure:

    • To a stirred solution of (S)-2-amino-4-pentenoic acid (1.0 eq) in a mixture of dioxane and water (1:1, 10 mL/g of amino acid) at room temperature, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane (2 mL/g of (Boc)₂O) to the reaction mixture while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0-5 °C and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 10 mL/g of starting amino acid).

    • Combine the organic layers, wash with brine (1 x 10 mL/g of starting amino acid), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-2-((tert-butoxycarbonyl)amino)-4-pentenoic acid as a white solid.

Protocol 2: Synthesis of tert-Butyl ((S)-1-hydroxy-4-penten-2-yl)carbamate (Intermediate C)

  • Rationale: The selective reduction of the carboxylic acid to a primary alcohol is a key transformation. Borane-tetrahydrofuran complex (B-THF) is a suitable reagent for this purpose as it is selective for carboxylic acids in the presence of the Boc protecting group and the alkene functionality.

  • Procedure:

    • Dissolve (S)-2-((tert-butoxycarbonyl)amino)-4-pentenoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a 1 M solution of borane-tetrahydrofuran complex (B-THF) (1.5 eq) to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to 0-5 °C and cautiously quench the excess B-THF by the slow addition of methanol until gas evolution ceases.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl ((S)-1-hydroxy-4-penten-2-yl)carbamate as a colorless oil, which can be used in the next step without further purification.

Protocol 3: Synthesis of tert-Butyl ((S)-1-((2-hydroxyethyl)amino)-4-penten-2-yl)carbamate (Intermediate D)

  • Rationale: This step introduces the 2-hydroxyethylamino side chain. The reaction of the corresponding mesylate or tosylate of the primary alcohol with 2-aminoethanol is a reliable method.

  • Procedure:

    • Dissolve tert-butyl ((S)-1-hydroxy-4-penten-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under an inert atmosphere.

    • Cool the solution to 0-5 °C and add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture and stir at 0-5 °C for 1-2 hours.

    • Upon completion of the mesylation (monitored by TLC), add 2-aminoethanol (2.0 eq) and allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl ((S)-1-((2-hydroxyethyl)amino)-4-penten-2-yl)carbamate.

PART 2: Morpholine Ring Formation and Final Product Synthesis

Protocol 4: Synthesis of tert-Butyl (S)-2-(2-hydroxyethyl)morpholine-4-carboxylate (Intermediate E)

  • Rationale: The formation of the morpholine ring is achieved via an intramolecular oxidative cyclization of the amino alcohol. This can be accomplished using various methods, including ozonolysis followed by reductive amination or a Wacker-type oxidation. For a scalable process, a one-pot ozonolysis-reductive amination is often preferred.

  • Procedure:

    • Dissolve tert-butyl ((S)-1-((2-hydroxyethyl)amino)-4-penten-2-yl)carbamate (1.0 eq) in a mixture of DCM and methanol (9:1, 20 mL/g) and cool to -78 °C.

    • Bubble ozone gas through the solution until a blue color persists.

    • Purge the solution with nitrogen or argon to remove excess ozone.

    • Add sodium borohydride (3.0 eq) in portions to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction with water and extract the product with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl (S)-2-(2-hydroxyethyl)morpholine-4-carboxylate.

Protocol 5: Synthesis of (S)-2-(Morpholin-2-yl)ethanol (Intermediate F)

  • Rationale: The final deprotection of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation.[6]

  • Procedure:

    • Dissolve tert-butyl (S)-2-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in DCM (10 mL/g).

    • Cool the solution to 0-5 °C and slowly add trifluoroacetic acid (TFA) (10 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in water and basify to pH 10-11 with a 2 M solution of sodium hydroxide.

    • Extract the free base with DCM (3 x 10 mL/g).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-2-(Morpholin-2-yl)ethanol as an oil.

Protocol 6: Synthesis of (S)-2-(Morpholin-2-yl)ethanol hydrochloride (Final Product G)

  • Rationale: The hydrochloride salt is often preferred for its crystalline nature, which facilitates purification and improves handling and stability.

  • Procedure:

    • Dissolve (S)-2-(Morpholin-2-yl)ethanol (1.0 eq) in anhydrous diethyl ether or isopropanol (10 mL/g).

    • Slowly add a 2 M solution of hydrochloric acid in diethyl ether or a solution of HCl gas in isopropanol until the pH of the solution is acidic (pH 2-3).

    • A white precipitate of the hydrochloride salt will form.

    • Stir the suspension for 1-2 hours at room temperature.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-(Morpholin-2-yl)ethanol hydrochloride as a white crystalline solid.

Process Optimization and Scale-up Considerations

Scaling up a chemical synthesis from the laboratory to an industrial setting requires careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness.[7]

ParameterLaboratory ScaleScale-up Considerations
Reaction Temperature Easily controlled with heating mantles and ice baths.Requires jacketed reactors with precise temperature control systems. Exothermic reactions need careful monitoring and cooling capacity.
Reagent Addition Typically done using dropping funnels.Requires calibrated dosing pumps for controlled addition rates, especially for exothermic or hazardous reagents.
Mixing Magnetic stirrers are usually sufficient.Requires overhead mechanical stirrers with appropriate impeller design to ensure homogeneity in large volumes.
Work-up & Isolation Separatory funnels and rotary evaporators are common.Requires larger extraction vessels, and solvent removal is often done using wiped-film evaporators or other industrial-scale equipment.
Purification Column chromatography is frequently used.Crystallization is the preferred method for purification on a large scale due to its efficiency and lower cost.
Safety Standard laboratory safety precautions.A thorough process safety assessment (e.g., HAZOP study) is essential. Use of closed systems and appropriate personal protective equipment is mandatory.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields

StepIntermediateReactionKey ReagentsTypical Yield
1BN-Boc Protection(Boc)₂O, NaOH90-95%
2CReductionB-THF85-90%
3DAlkylationMsCl, 2-Aminoethanol70-80%
4EOxidative CyclizationO₃, NaBH₄60-70%
5FDeprotectionTFA90-95%
6GSalt FormationHCl>95%

Visualization of Key Transformations

Key_Transformations cluster_0 Ring Formation cluster_1 Deprotection and Salt Formation D tert-Butyl ((S)-1-((2-hydroxyethyl)amino)-4-penten-2-yl)carbamate E tert-Butyl (S)-2-(2-hydroxyethyl)morpholine-4-carboxylate D->E Ozonolysis / Reductive Amination E_clone tert-Butyl (S)-2-(2-hydroxyethyl)morpholine-4-carboxylate F (S)-2-(Morpholin-2-yl)ethanol E_clone->F TFA / DCM G (S)-2-(Morpholin-2-yl)ethanol hydrochloride F->G HCl

Figure 2: Key chemical transformations in the synthesis.

Conclusion

The provided application notes outline a robust and scalable synthetic route to 2-(Morpholin-2-yl)ethanol hydrochloride, a valuable intermediate in pharmaceutical synthesis. The described protocols are based on well-established chemical transformations and are designed with process safety and efficiency in mind. Successful scale-up will require careful optimization of reaction parameters and adherence to good manufacturing practices. This guide serves as a solid foundation for researchers and drug development professionals to produce this important building block on a larger scale.

References

  • Referenced information on the prevalence and properties of the morpholine scaffold in pharmaceuticals.
  • Referenced information on the synthesis of morpholine deriv
  • Referenced information on the industrial production of morpholines.[8]

  • Referenced information on process development in the pharmaceutical industry.
  • Referenced information on the synthesis of N-protected morpholine-2-ethanol.
  • Referenced information on the deprotection of Boc-morpholine-2-ethanol.
  • Referenced information on chiral synthesis of 2-(morpholin-2-yl)ethanol.
  • Referenced information on the synthesis of 2-morpholinoethanol derivatives
  • Referenced information on the industrial synthesis of chiral amino alcohols.[9]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central. Available at: [Link]

  • General reference for organic synthesis methodologies.
  • General reference for large-scale chemical synthesis.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Available at: [Link]

  • General reference for process optimiz
  • General reference for chiral synthesis.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • Process Optimization in Ethanol Production: Best Practices - Atharva. Available at: [Link]

  • (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton - ResearchGate. Available at: [Link]

  • General reference for synthetic protocols.
  • General reference for Boc deprotection methods.
  • General reference for process optimiz
  • General reference for chiral synthesis.
  • General reference for Boc deprotection in the presence of sensitive groups.
  • General reference for asymmetric synthesis.
  • General reference for synthesis of N-Boc protected intermedi
  • General reference for synthesis of amino alcohols.
  • General reference for process simulation and optimiz
  • General reference for mild deprotection methods.
  • tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. Available at: [Link]

Sources

Method

Application Notes and Protocols: Strategic Incorporation of 2-(Morpholin-2-yl)ethanol Hydrochloride in Solid-Phase Synthesis for Novel Peptidomimetics and Scaffolds

Abstract The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and a well-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and a well-defined conformational preorganization.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of "2-(Morpholin-2-yl)ethanol hydrochloride" as a versatile building block in solid-phase synthesis (SPS). We present detailed protocols for the orthogonal protection of its functional groups, immobilization onto a solid support, and subsequent elaboration into novel peptidomimetics and functionalized molecules. The methodologies described herein are designed to be robust and adaptable, enabling the efficient generation of compound libraries for screening and lead optimization.

Introduction: The Morpholine Advantage in Drug Discovery

The six-membered morpholine ring, with its embedded ether and secondary amine functionalities, is a privileged structure in drug design.[1] Its presence in a molecule can modulate key pharmacokinetic and pharmacodynamic parameters. The nitrogen atom provides a basic handle for salt formation and hydrogen bonding, while the oxygen can act as a hydrogen bond acceptor, contributing to target engagement.[1] Furthermore, the morpholine ring's chair-like conformation can serve as a rigid scaffold to orient pharmacophoric elements in a desired three-dimensional arrangement.

"2-(Morpholin-2-yl)ethanol hydrochloride" is a particularly attractive building block as it presents two distinct points for chemical diversification: a secondary amine within the morpholine ring and a primary alcohol in the ethanol side chain. This bifunctionality, coupled with its inherent chirality, allows for the creation of complex and diverse molecular architectures. Solid-phase synthesis offers a powerful platform for leveraging this potential, enabling rapid and efficient construction of novel compounds with high purity.

Physicochemical Properties and Handling of 2-(Morpholin-2-yl)ethanol Hydrochloride

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueReference
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents
StorageStore in a cool, dry place, away from moisture. Hygroscopic.

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling "2-(Morpholin-2-yl)ethanol hydrochloride" and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Strategic Approach to Solid-Phase Synthesis

The successful incorporation of "2-(Morpholin-2-yl)ethanol hydrochloride" onto a solid support and its subsequent elaboration relies on a well-defined orthogonal protection strategy. This ensures that the distinct functional groups can be selectively deprotected and reacted without interfering with each other or the solid support linkage.

Orthogonal Protection Scheme

To achieve selective functionalization, the secondary amine of the morpholine ring and the primary alcohol of the ethanol side chain must be protected with groups that can be removed under different conditions. The Fmoc/tBu strategy is a widely used and robust approach in solid-phase peptide synthesis (SPPS) that can be adapted for this purpose.

  • Secondary Amine Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an ideal choice for protecting the morpholine's secondary amine. It is stable to acidic conditions but can be readily cleaved with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Primary Alcohol Protection: A tert-butyl (tBu) ether can be used to protect the primary hydroxyl group. This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are commonly used for the final cleavage from the resin.

This orthogonal protection scheme allows for the selective deprotection of the Fmoc-protected amine for chain elongation while the tBu-protected alcohol remains intact, and vice-versa if a different synthetic route is desired.

G cluster_0 Building Block Preparation Start 2-(Morpholin-2-yl)ethanol Hydrochloride Protect_Amine Protect Secondary Amine (e.g., Fmoc-OSu) Start->Protect_Amine Base (e.g., DIPEA) Protect_Alcohol Protect Primary Alcohol (e.g., isobutylene, cat. acid) Protect_Amine->Protect_Alcohol Protected_BB Orthogonally Protected Building Block Protect_Alcohol->Protected_BB

Diagram 1: Workflow for the orthogonal protection of 2-(Morpholin-2-yl)ethanol.

Detailed Protocols

The following protocols provide a step-by-step guide for the incorporation of the orthogonally protected "2-(Morpholin-2-yl)ethanol" building block into a solid-phase synthesis workflow.

Protocol 1: Preparation of N-Fmoc-O-tBu-2-(Morpholin-2-yl)ethanol

This protocol describes the solution-phase synthesis of the orthogonally protected building block.

Materials:

  • 2-(Morpholin-2-yl)ethanol hydrochloride

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isobutylene

  • Catalytic amount of a strong acid (e.g., H₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Fmoc Protection of the Secondary Amine: a. Suspend 2-(Morpholin-2-yl)ethanol hydrochloride (1.0 eq) in DCM. b. Add DIPEA (2.2 eq) and stir until the solid dissolves. c. Add Fmoc-OSu (1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain N-Fmoc-2-(Morpholin-2-yl)ethanol.

  • tert-Butyl Protection of the Primary Alcohol: a. Dissolve the N-Fmoc-2-(Morpholin-2-yl)ethanol from the previous step in DCM in a pressure-rated vessel. b. Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄). c. Cool the mixture to -78 °C and condense isobutylene (excess) into the vessel. d. Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours. e. Monitor the reaction by TLC. f. Upon completion, carefully vent the vessel and quench the reaction with saturated aqueous NaHCO₃ solution. g. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to yield the final orthogonally protected building block, N-Fmoc-O-tBu-2-(Morpholin-2-yl)ethanol.

Protocol 2: Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin

The hydroxyl group of the protected building block can be attached to a 2-CTC resin, which is highly acid-labile and allows for the cleavage of the final product with the side-chain protecting groups intact if desired.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N-Fmoc-O-tBu-2-(Morpholin-2-yl)ethanol

  • DCM

  • DIPEA

  • Methanol (MeOH) for capping

  • DMF

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in DCM for at least 30 minutes in a reaction vessel.

  • Loading of the Building Block: a. Dissolve N-Fmoc-O-tBu-2-(Morpholin-2-yl)ethanol (1.5-2.0 eq) in DCM. b. Add DIPEA (3.0-4.0 eq) to the solution of the building block. c. Drain the DCM from the swollen resin and add the solution of the protected building block. d. Agitate the mixture at room temperature for 2-4 hours.

  • Capping of Unreacted Sites: a. Drain the reaction mixture. b. Add a solution of DCM/MeOH/DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.

  • Washing: a. Drain the capping solution. b. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). c. Dry the resin under vacuum.

  • Determination of Loading: The loading of the first building block can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of piperidine/DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

G Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load_BB Load Protected Building Block (N-Fmoc-O-tBu-2-(Morpholin-2-yl)ethanol) + DIPEA in DCM Swell->Load_BB Cap Cap with DCM/MeOH/DIPEA Load_BB->Cap Wash Wash with DCM and DMF Cap->Wash Loaded_Resin Immobilized Building Block Wash->Loaded_Resin

Diagram 2: Workflow for the immobilization of the protected building block onto 2-CTC resin.

Protocol 3: Solid-Phase Elaboration (Example: Peptide Elongation)

This protocol outlines the steps for elongating a peptide chain from the deprotected secondary amine of the morpholine ring.

Materials:

  • Loaded resin from Protocol 2

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., DIPEA or N-methylmorpholine)

  • DMF

  • DCM

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. c. Drain and repeat the piperidine treatment for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

  • Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq), coupling reagent (e.g., HATU, 2.9 eq), and base (e.g., DIPEA, 6 eq) in DMF. b. Pre-activate for a few minutes. c. Drain the DMF from the resin and add the activated amino acid solution. d. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative colorimetric test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling, necessitating a recoupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat steps 1-6 for each subsequent amino acid in the sequence.

G Start_Cycle Resin-Bound Morpholine (Fmoc-Protected Amine) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start_Cycle->Deprotect Wash_1 Wash (DMF) Deprotect->Wash_1 Couple Couple Next Fmoc-AA (HATU/DIPEA/DMF) Wash_1->Couple Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Recouple if needed Wash_2 Wash (DMF/DCM) Monitor->Wash_2 Next_Cycle Ready for Next Cycle Wash_2->Next_Cycle

Diagram 3: A single cycle of solid-phase peptide elongation.

Protocol 4: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized compound from the resin and the removal of the side-chain protecting groups.

Materials:

  • Peptide-resin from the completed synthesis

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5, v/v/v)

  • DCM

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Cleavage: a. Place the dry resin in a reaction vessel. b. Add the cleavage cocktail to the resin. c. Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: a. Filter the resin and collect the filtrate. b. Wash the resin with a small amount of fresh cleavage cocktail or DCM. c. Combine the filtrates and concentrate the solution under a stream of nitrogen or by rotary evaporation.

  • Precipitation and Washing: a. Precipitate the crude product by adding the concentrated solution to a centrifuge tube containing cold diethyl ether. b. Centrifuge the mixture to pellet the product. c. Decant the ether and wash the pellet with cold diethyl ether (2-3x) to remove scavengers and cleaved protecting groups.

  • Drying and Purification: a. Dry the crude product under vacuum. b. Purify the final compound by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified product by mass spectrometry and NMR.

Conclusion

"2-(Morpholin-2-yl)ethanol hydrochloride" is a valuable and versatile building block for the solid-phase synthesis of novel peptidomimetics and complex molecular scaffolds. The protocols detailed in this application note, based on a robust Fmoc/tBu orthogonal protection strategy, provide a clear and reproducible pathway for its successful incorporation and elaboration. By leveraging the principles of solid-phase synthesis, researchers can efficiently explore the chemical space around the morpholine core, accelerating the discovery of new therapeutic agents and chemical probes.

References

  • Palchik, A. V., & Kovtunenko, V. O. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817.
  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Application

Application Note: Strategic Derivatization of 2-(Morpholin-2-yl)ethanol for the Generation of Diverse Chemical Libraries for Biological Screening

Abstract The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and presence in numerous approved drugs.[1][2] This application n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and presence in numerous approved drugs.[1][2] This application note provides a detailed guide for the strategic derivatization of 2-(Morpholin-2-yl)ethanol, a versatile scaffold possessing two distinct reactive sites: a secondary amine within the morpholine ring and a primary hydroxyl group on the ethanol side chain. We present robust, field-tested protocols for selective and combinatorial derivatization at these sites to generate diverse libraries of novel compounds. These libraries are primed for high-throughput biological screening (HTS) to explore structure-activity relationships (SAR) and identify novel hit compounds for drug discovery programs.[2][3]

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of drug discovery, the morpholine heterocycle is a recurring and valuable motif.[1] Its prevalence is not coincidental; the ring's inherent properties—including a non-planar, flexible conformation, a weak basic nitrogen atom, and an oxygen atom that can act as a hydrogen bond acceptor—contribute to an optimal balance of hydrophilicity and lipophilicity.[4][5] These characteristics often enhance metabolic stability, improve aqueous solubility, and facilitate favorable interactions with biological targets, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

The starting scaffold, 2-(Morpholin-2-yl)ethanol, is particularly advantageous for library synthesis. It features two orthogonal functional groups ripe for chemical modification:

  • A Secondary Amine (N-H): A strong nucleophile, ideal for forming stable amide, sulfonamide, or alkylamine linkages.

  • A Primary Alcohol (O-H): A versatile nucleophile for creating esters and ethers, which can modulate polarity and act as prodrug moieties.

This dual functionality allows for the systematic exploration of chemical space around a proven core, a fundamental strategy in modern medicinal chemistry for identifying compounds with desired biological activity.[3]

Core Principles of Derivatization: Selectivity and Strategy

The key to successfully derivatizing 2-(Morpholin-2-yl)ethanol lies in understanding the relative reactivity of its two functional groups. The secondary amine is significantly more nucleophilic than the primary alcohol. This inherent difference is the cornerstone of our first derivatization strategy, allowing for selective N-functionalization under controlled conditions without the need for a protecting group on the alcohol.

Conversely, to achieve selective O-functionalization at the less reactive alcohol site, the more reactive amine must first be temporarily masked with a protecting group. This "protect-react-deprotect" sequence is a classic and powerful tactic in organic synthesis.

This guide details protocols for both direct, selective N-acylation and a three-step sequence for O-alkylation, providing researchers with the tools to build two distinct libraries from a single, high-value scaffold.

Diagram 1: General Derivatization Pathways

G cluster_main Derivatization Strategies for 2-(Morpholin-2-yl)ethanol cluster_n N-Derivatization cluster_o O-Derivatization (via N-Protection) start 2-(Morpholin-2-yl)ethanol (Scaffold) N_Acyl N-Acylation (Protocol 1) start->N_Acyl Direct Reaction (High N-Selectivity) O_Alkyl O-Alkylation (Protocol 2) start->O_Alkyl 3-Step Sequence (Protect-React-Deprotect) N_Alkyl N-Alkylation N_Sulfonyl N-Sulfonylation O_Acyl O-Acylation (Esterification)

Caption: Overview of selective N- and O-derivatization strategies.

Experimental Protocols & Methodologies

Materials & General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are recommended where specified to prevent side reactions with water. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates and visualized with UV light and/or potassium permanganate stain. Product identity and purity should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic resonance (NMR) spectroscopy.

Protocol 1: N-Acylation for Amide Library Synthesis

This protocol leverages the superior nucleophilicity of the secondary amine to achieve selective acylation, creating a diverse amide library. The resulting amides are generally stable and introduce a wide range of functionalities for SAR exploration.

Rationale: The formation of an amide bond is one of the most robust and reliable reactions in medicinal chemistry. By using a library of commercially available acyl chlorides (R-COCl), one can systematically vary the 'R' group to probe for interactions with the biological target. For example, introducing aromatic, aliphatic, or heterocyclic R-groups can explore pockets of varying hydrophobicity and size.

Diagram 2: N-Acylation Workflow

G cluster_workflow Protocol 1: N-Acylation Workflow A 1. Dissolve Scaffold & Base in DCM B 2. Cool to 0°C A->B C 3. Add Acyl Chloride (dropwise) B->C D 4. Warm to RT & Stir (2-4h) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (LC-MS, NMR) F->G

Caption: Step-by-step workflow for the synthesis of an N-acyl derivative library.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-(Morpholin-2-yl)ethanol (1.0 eq.), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Dissolve the desired acyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Workup & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The identity and purity of the final N-acylated product should be confirmed by LC-MS and ¹H NMR analysis.

ParameterCondition/ValueRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic, dissolves reactants well, and is easily removed.
Base Triethylamine (TEA) (1.5 eq.)Scavenges the HCl byproduct without interfering with the reaction.
Temperature 0°C to Room TemperatureControls initial exotherm and allows the reaction to proceed to completion.
Reaction Time 2-4 hoursTypically sufficient for full conversion with activated acyl chlorides.
Purification Silica Gel ChromatographyStandard and effective method for removing impurities and excess reagents.
Protocol 2: O-Alkylation for Ether Library Synthesis

This three-step protocol is designed for the selective modification of the primary alcohol, yielding an ether library. This requires temporarily protecting the highly reactive secondary amine.

Rationale: Converting the hydroxyl group to an ether linkage removes a hydrogen bond donor and can significantly alter the compound's lipophilicity and cell permeability. This strategy requires an orthogonal protecting group for the amine—one that is stable to the basic conditions of O-alkylation but can be removed easily afterward. The tert-butyloxycarbonyl (Boc) group is an ideal choice. The Williamson ether synthesis is a classic, reliable method for forming the ether bond.[6]

Diagram 3: O-Alkylation Three-Step Workflow

G cluster_workflow Protocol 2: O-Alkylation Workflow A Step 1: N-Protection (Boc Anhydride) B Step 2: O-Alkylation (NaH, Alkyl Halide) A->B Isolate Intermediate C Step 3: N-Deprotection (TFA or HCl) B->C Isolate Intermediate D Final Ether Product C->D

Caption: The protect-react-deprotect sequence for O-alkylation.

Step-by-Step Methodology:

Step 2A: N-Protection

  • Dissolve 2-(Morpholin-2-yl)ethanol (1.0 eq.) in DCM. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and TEA (1.2 eq.).

  • Stir at room temperature overnight.

  • Perform an aqueous workup as described in Protocol 1 (Step 5-6).

  • Purify by column chromatography to yield the N-Boc protected intermediate. Validate by LC-MS.

Step 2B: O-Alkylation (Williamson Ether Synthesis)

  • Safety First: Sodium hydride (NaH) is highly reactive with water. This procedure must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Suspend NaH (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Dissolve the N-Boc protected intermediate from Step 2A (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Causality Note: This step forms the sodium alkoxide. Hydrogen gas is evolved, so proper ventilation is essential.

  • Stir at 0°C for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-12 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 2C: N-Deprotection

  • Dissolve the purified, N-Boc protected ether from Step 2B in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (5-10 eq.) or a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to yield the final ether product, which can be further purified if necessary. Validate the final structure by LC-MS and NMR.

Application in High-Throughput Biological Screening (HTS)

The derivatized libraries created using these protocols are ready for biological evaluation. High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of compounds for a specific biological activity.[7][8][9]

Screening Workflow:

  • Library Plating: The synthesized derivatives are dissolved (typically in DMSO) and precisely dispensed into multi-well plates (e.g., 384- or 1536-well formats).[7]

  • Assay Execution: The automated HTS system adds the biological target (e.g., a purified enzyme or cells expressing a receptor) and necessary reagents to each well.

  • Signal Detection: After an incubation period, a detector measures the assay signal (e.g., fluorescence, luminescence), which correlates with the compound's effect on the target.[10]

  • Data Analysis & Hit Identification: Raw data is processed to identify "hits"—compounds that produce a statistically significant effect compared to controls.[11] These hits become the starting point for more detailed follow-up studies in a "hit-to-lead" campaign.[7]

Diagram 4: From Synthesis to Biological Hit

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Scaffold 2-(Morpholin-2-yl)ethanol Protocols Derivatization (Protocols 1 & 2) Scaffold->Protocols Library Diverse Compound Library Protocols->Library Plating Library Plating (Multi-well plates) Library->Plating Transfer to Assay HTS High-Throughput Screening (HTS) Plating->HTS Data Data Analysis HTS->Data Hits Validated Hits Data->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR Begin SAR Studies

Caption: The integrated workflow from scaffold derivatization to hit identification.

Conclusion

2-(Morpholin-2-yl)ethanol is an exemplary starting scaffold for diversity-oriented synthesis in drug discovery. Its dual reactive sites allow for the creation of distinct chemical libraries targeting either the core secondary amine or the primary alcohol. The detailed protocols provided herein offer researchers robust, validated methods for N-acylation and O-alkylation. By applying these synthetic strategies, drug development professionals can efficiently generate novel compound collections, accelerating the discovery of new bioactive agents through systematic high-throughput screening and SAR exploration.

References

  • Daina, A., & Zoete, V. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Singh, G., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sharma, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]

  • Wikipedia contributors. (2024). High-throughput screening. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2245-2258. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. (Historical reference for Williamson Ether Synthesis). A modern protocol example can be found at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of Aprepitant from "2-(Morpholin-2-yl)ethanol"

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist, widely used for the prevention of chemotherapy-induced and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist, widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Its core structure features a substituted morpholine ring, which is crucial for its pharmacological activity.[1] The synthesis of Aprepitant is a complex process involving multiple stereocenters, making stereochemical control and the mitigation of side reactions paramount.[3]

This guide addresses potential side reactions and troubleshooting strategies in the synthesis of Aprepitant, with a specific focus on challenges that may arise when using non-traditional starting materials like "2-(Morpholin-2-yl)ethanol." It is important to note that this starting material is not part of the established, optimized industrial syntheses of Aprepitant.[3][4] Established routes typically build the morpholine core or utilize a pre-functionalized morpholinone intermediate.[3][5]

Therefore, this document is structured to assist researchers who may be exploring novel or alternative synthetic pathways. It tackles hypothetical problems based on fundamental organic chemistry principles relevant to the functional groups present in the proposed starting material and intermediates.

Hypothetical Synthetic Pathway & Core Challenges

A plausible, albeit non-standard, synthetic route from 2-(Morpholin-2-yl)ethanol to an Aprepitant precursor would likely involve the following key transformations. Each step presents a unique set of challenges and potential side reactions that must be carefully managed.

Hypothetical_Aprepitant_Synthesis cluster_challenges Potential Side Reactions A 2-(Morpholin-2-yl)ethanol (Starting Material) B Step 1: N-Protection (e.g., Boc, Cbz) A->B C N-Protected Intermediate B->C S1 Incomplete Protection B->S1 D Step 2: OH Activation (e.g., Mesylation) C->D E Activated Intermediate (Mesylate) D->E S2 Chloride Formation D->S2 F Step 3: Etherification (SN2) (with Phenolic Side Chain) E->F G Protected Precursor F->G S3 Elimination (E2) F->S3 S4 Intramolecular Cyclization F->S4 H Step 4: N-Deprotection G->H I Amine Precursor H->I S5 Incomplete Deprotection H->S5 J Step 5: N-Acylation I->J K Aprepitant Core Structure J->K S6 Over-Acylation J->S6 SN2_vs_E2 cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) start Activated Intermediate + Phenoxide sn2_node Ether Product start->sn2_node Nucleophilic Attack e2_node Alkene Byproduct start->e2_node Proton Abstraction

Caption: Competing SN2 (ether formation) and E2 (elimination) pathways in the etherification step.

Troubleshooting Protocol:

  • Base Strength: Use a weaker, non-nucleophilic base to generate the phenoxide in situ if possible, or use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). [6]2. Solvent Choice: Employ polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation of the phenoxide salt but not the anion, increasing its nucleophilicity without significantly increasing its basicity, which favors the SN2 pathway. [6]3. Temperature: Keep the reaction temperature as low as reasonably possible to favor the SN2 reaction, which typically has a lower activation energy than the E2 reaction.

  • Leaving Group: While mesylate is a good leaving group, you could explore tosylates (TsO) which might slightly alter the SN2/E2 balance. [7]

Q3: During Step 3, I'm isolating a bicyclic product instead of the expected ether. What is this side reaction?

Answer:

When working with molecules that contain both a nucleophile (the N-protected morpholine nitrogen) and a leaving group (the mesylate), intramolecular cyclization can be a significant competing side reaction. [8][9]The nitrogen atom can attack the carbon bearing the mesylate, leading to the formation of a new ring.

Troubleshooting Protocol:

  • Protecting Group Choice: The choice of N-protecting group is critical. A bulky protecting group like Boc (tert-butyloxycarbonyl) can sterically hinder the nitrogen, making it less likely to participate in an intramolecular attack. Electron-withdrawing protecting groups also reduce the nucleophilicity of the nitrogen.

  • Reaction Conditions: Use conditions that favor the intermolecular Williamson ether synthesis. This can include using a higher concentration of the external phenoxide nucleophile to outcompete the intramolecular reaction.

  • Controlled Addition: Add the activated mesylate intermediate slowly to a solution of the phenoxide. This keeps the concentration of the amino-alcohol derivative low at any given time, minimizing the chance for the intramolecular reaction to occur.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(Morpholin-2-yl)ethanol not a standard starting material for Aprepitant?

The established syntheses of Aprepitant are highly optimized for stereocontrol and efficiency. They typically involve building the complex morpholine core with the correct stereochemistry at positions 2 and 3 from simpler precursors. [3]Using 2-(Morpholin-2-yl)ethanol presents several disadvantages:

  • Incorrect Substitution Pattern: Aprepitant's core has substituents at the C2 and C3 positions of the morpholine ring. The starting material has a substituent at C2, but introducing the required C3 substituent with the correct stereochemistry would be exceptionally challenging.

  • Stereochemical Complexity: Aprepitant has three contiguous stereocenters. [1]Starting with a racemic or even an enantiopure 2-(Morpholin-2-yl)ethanol does not simplify the introduction of the other two critical stereocenters with the required cis relationship.

  • Inefficient Bond Formation: The key ether linkage in Aprepitant is directly at the C2 position. The proposed starting material has an ethanol side chain, requiring the formation of an ether bond two carbons away from the ring, which is structurally incorrect for the final product.

Q2: What is the role of the N-protecting group in this hypothetical synthesis?

The secondary amine in the morpholine ring is both basic and nucleophilic. [10]A protecting group is essential for several reasons:

  • Prevents Side Reactions: It prevents the nitrogen from reacting with the mesyl chloride in Step 2 (forming a sulfonamide) or acting as a nucleophile in Step 3 (leading to intramolecular cyclization or reaction with another molecule of the activated intermediate).

  • Improves Solubility: Groups like Boc can improve the solubility of intermediates in organic solvents.

  • Directs Reactivity: By temporarily "masking" the amine, it allows the desired reactions to occur at the hydroxyl group. The protecting group must be "orthogonal," meaning it can be removed under conditions that do not affect other parts of the molecule. [11][12]

Q3: What analytical techniques are best for identifying the predicted side products?

A combination of techniques is essential for comprehensive analysis.

Potential Impurity / Side Product Likely Origin Recommended Analytical Method(s)
Alkyl ChlorideMesylation with MsClGC-MS or LC-MS (to identify mass), ¹H NMR (shift of CH₂ group adjacent to Cl)
Vinyl-MorpholineE2 Elimination¹H NMR (presence of vinyl protons), GC-MS (mass corresponds to loss of MsOH)
Bicyclic AmineIntramolecular CyclizationLC-MS (to confirm mass), 2D NMR (COSY, HMBC) (to confirm connectivity)
Unreacted Starting MaterialIncomplete ReactionTLC , LC-MS , ¹H NMR

References

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology.
  • (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols - ResearchGate.
  • US8080656B2 - Process for the preparation of aprepitant - Google Patents.
  • Intramolecular cyclization of amino alcohols catalyzed by SnCl2... | Download Scientific Diagram - ResearchGate.
  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC - NIH.
  • Williamson ether synthesis - Wikipedia.
  • Aprepitant - Wikipedia.
  • Alcohol to Mesylate - Common Conditions.
  • US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers.
  • Morpholine - Wikipedia.
  • Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC - PubMed Central.
  • Green Synthesis of Aprepitant | Chemistry For Sustainability.
  • Aprepitant (intravenous route) - Side effects & uses - Mayo Clinic.
  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group | Journal of the American Chemical Society.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - NIH.
  • Aprepitant Side Effects: Common, Severe, Long Term - Drugs.com.
  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF - ResearchGate.
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • Chapter 10 Synthesis of aprepitant - ResearchGate.
  • Williamson ether synthesis with an amine as a base : r/chemhelp - Reddit.
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH.
  • How to do Williamson ether synthesis while I have tertiary amine in my compound - Quora.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH.
  • Aprepitant (oral route) - Side effects & dosage - Mayo Clinic.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • 2-Morpholinoethanol - Santa Cruz Biotechnology.
  • 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • 2-morpholino ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps.
  • Alcohols Important Reactions - Alcohols - MCAT Content - Jack Westin.
  • Alcohol Reactions - ChemTalk.
  • side reactions and byproduct formation in morpholine synthesis - Benchchem.
  • Why do tosylation and mesylation of alcohols follow different mechanisms?.
  • Morpholine derivate from secondary amine/alcohol - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives - Impactfactor.
  • Representative morpholine ring formation. Reagents and conditions: a)... | Download Scientific Diagram - ResearchGate.
  • 857214-74-5|2-(Morpholin-2-yl)ethanol hydrochloride|BLD Pharm.
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.

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Optimization

Technical Support Center: Optimization of Reaction Yield for 2-(Morpholin-2-yl)ethanol Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 2-(Morpholin-2-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Morpholin-2-yl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important morpholine-based building block. Recognizing the nuanced challenges of heterocyclic synthesis, this document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting strategies to help you maximize your reaction yield and purity.

Section 1: Understanding the Synthetic Landscape

The synthesis of C2-substituted morpholines like 2-(Morpholin-2-yl)ethanol is more complex than the classic acid-catalyzed dehydration of diethanolamine, which yields an unsubstituted morpholine ring.[1][2] Achieving substitution at the C2 position requires a multi-step approach, often involving the careful formation of C-N and C-O bonds to construct the heterocyclic core. The choice of strategy has significant implications for yield, purity, and stereochemical control.

Below is a diagram illustrating common conceptual pathways for accessing the C2-substituted morpholine core structure.

cluster_0 Synthetic Strategies for C2-Substituted Morpholines Start Chiral Starting Materials (e.g., Amino Alcohols, Epoxides) RouteA Route A: Epoxide Ring-Opening & Intramolecular Cyclization Start->RouteA Nucleophilic attack on epoxide RouteB Route B: Reductive Amination & Cyclization Start->RouteB Reaction with a keto-aldehyde RouteC Route C: Pd-Catalyzed Carboamination Start->RouteC Formation of alkene precursor Product 2-(Morpholin-2-yl)ethanol Core Structure RouteA->Product Base- or acid-catalyzed ring closure RouteB->Product Intramolecular reductive amination RouteC->Product Wacker-type oxidative cyclization [6]

Caption: Common synthetic pathways to the C2-substituted morpholine core.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields are a frequent challenge in multi-step heterocyclic synthesis. The issue can typically be traced to one of four areas: incomplete reaction, competing side reactions, suboptimal reagent stoichiometry, or product loss during isolation.[1]

  • Incomplete Reaction:

    • Causality: The cyclization step to form the morpholine ring is often the rate-limiting step and can be highly sensitive to temperature. In analogous syntheses, such as the dehydration of diethanolamine, maintaining a high temperature (e.g., 200-210°C) for an extended period (15+ hours) is critical. A temperature drop of just 10-15°C can reduce the yield by as much as 10%.[2][3]

    • Solution:

      • Ensure your reaction temperature is accurately monitored with a calibrated thermometer placed directly in the reaction mixture.

      • Consider extending the reaction time. Monitor reaction progress using an appropriate analytical technique (TLC, LC-MS) to confirm that the starting material has been fully consumed.

      • If using a catalyst, verify its activity and ensure it is used in the correct stoichiometric amount.[1]

  • Side Reactions:

    • Causality: The intermediates in morpholine synthesis often contain multiple reactive functional groups (amines, alcohols), which can lead to undesired side reactions like intermolecular condensation (polymerization) or elimination.

    • Solution:

      • Control Temperature: Running the reaction at the optimal temperature is key to improving selectivity. Overheating can lead to charring and decomposition.[2]

      • Purify Starting Materials: Impurities in starting materials can initiate or catalyze side reactions.

      • Protecting Group Strategy: For complex syntheses, consider using protecting groups (e.g., Boc for the amine) to prevent unwanted reactivity at certain positions, followed by a deprotection step.[4]

  • Product Isolation:

    • Causality: Morpholine derivatives, especially their hydrochloride salts, are often highly water-soluble and hygroscopic, making extraction and isolation challenging.[1][3][5] Significant product loss can occur during aqueous work-ups.

    • Solution:

      • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium hydroxide to decrease the solubility of the amine product.[5]

      • Solvent Extraction: Use a suitable organic solvent for extraction. If the product has low solubility in common solvents, continuous extraction may be necessary.

      • Drying: The isolated free base must be thoroughly dried before salt formation. Methods include stirring over potassium hydroxide (KOH) or refluxing over sodium metal followed by distillation.[2][3]

Q2: I am observing significant formation of side products. How can I improve the selectivity?

The formation of side products directly consumes starting materials and complicates purification. Improving selectivity requires careful control over reaction conditions.

  • Control of Reaction Temperature: As mentioned, temperature is a critical factor. An optimal temperature window often exists that favors the desired reaction pathway over side reactions.[1]

  • Order and Rate of Addition: The slow, controlled addition of a reactive reagent can help maintain a low instantaneous concentration, minimizing side reactions that are higher order with respect to that reagent.

  • Choice of Base/Catalyst: The nature of the base or catalyst used can significantly influence the reaction pathway. For instance, in some Pd-catalyzed cyclizations, the choice of phosphine ligand can be critical for achieving high selectivity.[4]

Below is a workflow to guide troubleshooting efforts for low yield and selectivity issues.

Problem Problem: Low Yield or Purity Check_Completion 1. Check Reaction Completion (TLC, LC-MS) Problem->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Starting Material Remains Complete Complete Check_Completion->Complete Starting Material Consumed Action_Incomplete Action: - Increase Temperature - Extend Reaction Time - Check Catalyst Activity Incomplete->Action_Incomplete Check_SideProducts 2. Analyze Crude Mixture for Side Products Complete->Check_SideProducts Success Improved Yield & Purity Action_Incomplete->Success SideProducts_Present Yes Check_SideProducts->SideProducts_Present SideProducts_Absent No Check_SideProducts->SideProducts_Absent Action_SideProducts Action: - Optimize Temperature - Purify Reagents - Adjust Reagent Stoichiometry SideProducts_Present->Action_SideProducts Check_Isolation 3. Review Work-up & Purification Procedure SideProducts_Absent->Check_Isolation Action_SideProducts->Success Action_Isolation Action: - Use 'Salting Out' Technique - Optimize Extraction Solvent - Ensure Anhydrous Conditions Check_Isolation->Action_Isolation Action_Isolation->Success

Caption: Troubleshooting workflow for low yield and purity.

Q3: The final hydrochloride salt is oily and difficult to handle. How can I obtain a crystalline solid?

The formation of an oil instead of a crystalline solid during salt formation is a common issue related to purity and the crystallization technique.

  • Purity of the Free Base: The most common cause is an impure starting material. The free base must be highly pure before attempting salt formation. Residual solvents, water, or reaction byproducts can act as impurities that inhibit crystallization.

    • Protocol: Ensure the free base is rigorously purified, for example, by fractional distillation under reduced pressure, before proceeding.[2][3]

  • Solvent Choice: The choice of solvent is critical. The ideal solvent should dissolve the free base but have low solubility for the hydrochloride salt.

    • Protocol: Common solvents for this purpose include isopropanol, ethanol, or diethyl ether.[6][7] A mixture of solvents (e.g., ethanol/ether) can also be used to fine-tune the polarity and induce precipitation.

  • Method of Acidification:

    • Protocol: Introduce anhydrous HCl (either as a gas or as a solution in a compatible solvent like isopropanol or dioxane) slowly to a stirred, cooled solution of the free base.[7] Adding aqueous HCl will introduce water, which often prevents crystallization.

  • Crystallization Conditions:

    • Protocol: After acidification, cool the mixture slowly. Rapid crashing out of the solution often leads to amorphous solids or oils. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.

Section 3: Experimental Protocols & Data

This section provides a representative protocol for the final steps of the synthesis and a table summarizing key optimization parameters.

Protocol: Purification and Hydrochloride Salt Formation

This protocol assumes the successful synthesis of crude 2-(Morpholin-2-yl)ethanol free base.

  • Purification of Crude Free Base:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Dry the solution over a drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude oil.

    • Set up a fractional distillation apparatus and distill the oil under high vacuum. Collect the fraction corresponding to the pure 2-(Morpholin-2-yl)ethanol. Note: The boiling point will be dependent on the pressure.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base (1.0 equivalent) in anhydrous isopropanol (approximately 5-10 mL per gram of base) in a flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 2M HCl in isopropanol (1.05 equivalents) dropwise with vigorous stirring.

    • A white precipitate should begin to form. After the addition is complete, continue stirring at 0°C for 1-2 hours.

    • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.

    • Dry the resulting white solid in a vacuum oven at 40-50°C to a constant weight.

Table 1: Key Parameter Optimization Summary
ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Cyclization Temp. < 190°C or > 220°CIncomplete reaction or decomposition[2][3]200-210°CMaximizes reaction rate while minimizing thermal degradation.[2]
Reaction Time < 12 hoursIncomplete conversion15+ hoursEnsures the reaction proceeds to completion for maximum yield.[3]
Work-up pH Neutral (pH 7)Poor extraction of amine into organic layerBasic (pH > 10)Converts the amine salt to the free base, increasing its solubility in organic solvents.
Drying of Free Base Inadequate dryingOily HCl salt, inaccurate yieldStirring over KOH or distillation from Na[2][3]Removes water, which inhibits crystallization of the final salt.
Salt Formation Use of aqueous HClFormation of a hygroscopic oilAnhydrous HCl (gas or solution) in an alcohol/ether solvent[7]Prevents the introduction of water, promoting the formation of a crystalline solid.

Section 4: References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds. Retrieved from

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from

  • Kravchenko, D. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. Retrieved from [Link]

  • ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine? Retrieved from

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from

  • Google Patents. (n.d.). CN102321045A - Method for preparing high morphine hydrochloride. Retrieved from

  • E3S Web of Conferences. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from

  • Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Retrieved from

  • Google Patents. (n.d.). US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of Chiral Morpholine Intermediates

Welcome to the Technical Support Center for the purification of chiral morpholine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of chiral morpholine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges encountered during the purification of these critical building blocks. Chiral morpholines are pivotal scaffolds in medicinal chemistry, and their enantiomeric purity is paramount for therapeutic efficacy and safety.[][2][3][4] This resource synthesizes established methodologies with practical, field-proven insights to empower you to overcome common hurdles in your purification workflows.

Section 1: Foundational Principles of Chiral Morpholine Purification

Chiral morpholine intermediates, due to their stereogenic centers, exist as enantiomers—non-superimposable mirror images. These enantiomers can exhibit vastly different pharmacological and toxicological profiles.[] Therefore, achieving high enantiomeric purity is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The choice of purification technique is dictated by several factors including the scale of the purification, the physicochemical properties of the morpholine intermediate, and the required level of purity.

This guide will focus on the three primary techniques for chiral morpholine purification:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • Diastereomeric Salt Crystallization.

  • Enzymatic Resolution.

Section 2: Chiral Chromatography: A Deep Dive

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers.[5] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Supercritical Fluid Chromatography (SFC): The Preferred Method

In recent years, SFC has emerged as the technique of choice for chiral separations in the pharmaceutical industry, often surpassing traditional HPLC.[6][7]

Why SFC? The Causality Behind the Choice

SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers several advantages over the organic solvents used in HPLC.[6][7][8] The low viscosity and high diffusivity of supercritical CO2 lead to:

  • Faster Separations: Typically 3-5 times faster than HPLC.[6]

  • Reduced Solvent Consumption: CO2 is inexpensive, non-flammable, and considered a "green" solvent.[6][7]

  • Lower Backpressure: Allowing for higher flow rates and longer column lengths.[9]

  • Simplified Downstream Processing: The CO2 mobile phase evaporates upon depressurization, leaving the purified compound in the co-solvent, which significantly reduces drying time and cost.[6]

Experimental Workflow: Chiral SFC Method Development

Caption: A streamlined workflow for chiral SFC method development.

Troubleshooting Chiral Chromatography

Q1: I'm not seeing any separation between my enantiomers on a chiral column.

A1: This is a common starting point. Here’s a systematic approach to troubleshoot:

  • Confirm Column Suitability: Not all chiral stationary phases (CSPs) work for all compounds. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). Polysaccharide-based columns are often a good starting point for morpholine derivatives.[10]

  • Vary the Mobile Phase: The choice of co-solvent (e.g., methanol, ethanol, isopropanol) and the presence of additives can dramatically impact selectivity. For basic morpholine intermediates, the addition of a small amount of a basic additive like diethylamine (DEA) can improve peak shape and resolution. Conversely, for acidic morpholines, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.

  • Adjust Temperature: Temperature can influence the interactions between the analyte and the CSP. Experiment with a range of temperatures (e.g., 25°C to 40°C).[11]

  • Check for Racemization: Ensure your sample is not racemizing under the analytical conditions. This can be checked by collecting the separated peaks and re-injecting them.

Q2: My peak shape is poor (tailing or fronting).

A2: Poor peak shape is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Optimize Additives: As mentioned above, for basic morpholines, adding a basic modifier can significantly improve peak shape by minimizing interactions with residual silanols on the silica support.

  • Adjust Co-solvent Percentage: Vary the percentage of the organic modifier in the mobile phase.

  • Lower Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller amount of your sample.

  • Ensure Sample Dissolution: Make sure your sample is fully dissolved in the mobile phase or a compatible solvent.

Q3: My resolution has decreased over time with the same column and method.

A3: This could be due to column degradation or contamination.

  • Column "Memory Effect": Chiral columns can exhibit a "memory effect" where previously used additives adsorb to the stationary phase and influence subsequent separations.[12][13]

  • Column Cleaning: If the column performance has degraded, it may need to be cleaned. Follow the manufacturer's instructions for column regeneration. A common procedure involves flushing with a strong solvent like dimethylformamide (DMF) followed by an alcohol rinse.[13]

  • Column History: It is crucial to dedicate a chiral column to a specific project or a limited set of compatible mobile phases to avoid cross-contamination and ensure reproducible results.[12]

Section 3: Diastereomeric Salt Crystallization

This classical resolution technique is particularly useful for larger-scale purifications where chromatography may be less economical.[14] The principle involves reacting the racemic morpholine intermediate (which is often a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, allowing for their separation by fractional crystallization.[15]

Workflow for Diastereomeric Salt Resolution

Sources

Optimization

Overcoming challenges in the stereoselective synthesis of morpholines

Technical Support Center: Stereoselective Synthesis of Morpholines Welcome to the Technical Support Center for Stereoselective Morpholine Synthesis. The morpholine scaffold is a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Morpholines

Welcome to the Technical Support Center for Stereoselective Morpholine Synthesis. The morpholine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its favorable pharmacokinetic properties.[1] However, controlling the three-dimensional arrangement of substituents on this ring is a significant synthetic challenge that can profoundly impact biological activity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing stereoselectivity. Here, you will find answers to common challenges, troubleshooting guides for when reactions deviate from the expected outcome, and detailed, validated protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is stereocontrol so critical in morpholine synthesis for drug discovery?

A: Stereoisomers (enantiomers and diastereomers) of a drug candidate can have vastly different pharmacological and toxicological profiles. One isomer may be a potent therapeutic agent while another could be inactive or even harmful. Precise control over stereochemistry is therefore not just an academic exercise but a regulatory and safety imperative. For the morpholine scaffold, stereocenters at positions C2, C3, C5, and C6 can interact differently with biological targets like enzymes and receptors. Failing to control these centers results in isomeric mixtures that are difficult to separate and can lead to inconsistent biological data.

Q2: What are the primary strategies for achieving stereoselectivity in morpholine synthesis?

A: Broadly, the strategies fall into three categories:

  • Substrate Control: Using a chiral starting material, such as an enantiopure amino alcohol, to direct the stereochemical outcome of the cyclization. The inherent stereochemistry of the substrate biases the formation of one diastereomer over others.[2][3]

  • Reagent/Catalyst Control: Employing a chiral catalyst (metal-based or organocatalytic) or a chiral auxiliary to influence the stereochemistry of a key bond-forming step. This is particularly powerful for creating chiral morpholines from achiral precursors.[4][5][6][7]

  • Post-Synthesis Modification: In some cases, a mixture of diastereomers can be synthesized and then epimerized to favor the thermodynamically more stable isomer.[8] This is often a salvage strategy rather than a primary one.

Q3: My reaction involves an intramolecular cyclization of an amino alcohol derivative. What are the most common failure modes?

A: The most common issues are:

  • Low Yield: Often due to a poor choice of leaving group on the electrophilic partner, steric hindrance near the reaction centers, or competing intermolecular reactions.

  • Lack of Stereoselectivity: The energy difference between the transition states leading to the different diastereomers is too small. This can be influenced by solvent, temperature, and the nature of the base used.

  • Side Reactions: Formation of aziridines or oxazolidinones can occur under certain conditions, especially when the starting material is a 1,2-amino alcohol.[9]

Section 2: Troubleshooting Guide - Common Challenges & Solutions

This section addresses specific problems you might encounter during your experiments.

Challenge 1: Poor Diastereoselectivity in Reductive Amination/Cyclization Cascades

Scenario: "I am attempting a one-pot synthesis of a cis-2,6-disubstituted morpholine from a keto-alcohol and a primary amine, followed by in-situ cyclization. The reaction yields a nearly 1:1 mixture of cis and trans diastereomers."

Root Cause Analysis: In this cascade, stereocontrol is determined during the reduction of the cyclic iminium ion intermediate. The facial selectivity of the hydride attack dictates the final diastereomeric ratio (d.r.). A small, non-hindered reducing agent like sodium borohydride (NaBH₄) may not provide sufficient steric bias to favor one face of the iminium ion over the other, leading to poor selectivity.

Troubleshooting Protocol:

  • Modify the Reducing Agent: Switch to a bulkier hydride source. The increased steric demand will favor hydride delivery from the less hindered face, enhancing diastereoselectivity.

  • Control the Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can increase selectivity. Lower temperatures amplify the small energy differences between the competing diastereomeric transition states.

  • Solvent Screening: The solvent can influence the conformation of the cyclic intermediate. Screen a range of aprotic solvents (e.g., THF, DCM, Toluene) to find optimal conditions.

  • pH Control: Ensure the pH is weakly acidic to favor iminium ion formation without causing substrate degradation.

Data-Driven Decision Making:

Parameter ChangeExpected Outcome on d.r. (cis:trans)Rationale
NaBH₄ → NaBH(OAc)₃Significant IncreaseIncreased steric bulk of the reductant enhances facial selectivity.
25 °C → 0 °CModerate IncreaseFavors the lower energy transition state, leading to the thermodynamic product.
Methanol → THFPotential IncreaseAprotic solvents can better stabilize the transition state geometry required for high selectivity.

Workflow for Troubleshooting Poor Diastereoselectivity:

G start Poor d.r. in Reductive Amination/Cyclization reductant Step 1: Change Reducing Agent (e.g., NaBH₄ to STAB) start->reductant Is d.r. < 5:1? temp Step 2: Lower Temperature (e.g., to 0 °C or -20 °C) reductant->temp d.r. still low? solvent Step 3: Screen Solvents (e.g., THF, DCM) temp->solvent Minor improvement? success Improved Diastereoselectivity (>10:1 d.r.) solvent->success Optimized?

Caption: Troubleshooting workflow for poor diastereoselectivity.

Challenge 2: Low Enantioselectivity in Catalytic Asymmetric Hydrogenation

Scenario: "I am using a chiral Ru- or Rh-based catalyst for the asymmetric hydrogenation of a dehydromorpholine precursor to generate a C3-substituted chiral morpholine, but the enantiomeric excess (ee) is below 80%."

Root Cause Analysis: The enantioselectivity of these reactions is highly dependent on the precise coordination of the substrate to the chiral metal complex.[10][11] Several factors can disrupt this optimal coordination:

  • Substrate Mismatch: The substrate's functional groups may not interact effectively with the chiral ligand. For instance, many successful methods rely on hydrogen-bonding interactions between the substrate and the catalyst ligand to achieve high stereocontrol.[4][5][12][13]

  • Catalyst Inhibition/Decomposition: Impurities in the substrate or solvent (e.g., water, coordinating anions) can poison the catalyst.

  • Incorrect Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. A ligand with an inappropriate bite angle or steric profile for the specific substrate will result in poor enantiomeric induction.[7][10][11]

Troubleshooting Protocol:

  • Substrate & Reagent Purity: Ensure all starting materials, solvents, and hydrogen gas are of high purity and anhydrous. Trace impurities can have a significant impact on catalytic activity and selectivity.

  • Ligand Screening: This is the most critical variable. If using a catalyst system like Ru-BINAP, screen other ligands from the same family (e.g., Tol-BINAP, Xyl-BINAP) or switch to a different class of ligands (e.g., Josiphos, PhanePhos).

  • Solvent and Additive Effects: The solvent can influence catalyst solubility and conformation. Some hydrogenations benefit from the presence of additives (e.g., halide scavengers like AgBF₄).

  • Hydrogen Pressure: Varying the H₂ pressure can influence the kinetics of the catalytic cycle and, in some cases, the enantioselectivity.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation This protocol is adapted from a highly successful one-pot tandem hydroamination/asymmetric transfer hydrogenation approach.[4][5][12][13]

  • Step 1: Hydroamination (Imine Formation):

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aminoalkyne substrate (1.0 equiv) and the Ti catalyst (e.g., bis(amidate)bis(amido)Ti, 5 mol%).

    • Add anhydrous toluene (to 0.2 M) and heat the reaction to 110 °C.

    • Monitor the reaction by ¹H NMR or GC-MS until full conversion to the cyclic imine is observed (typically 12-24 h).

    • Cool the reaction to room temperature.

  • Step 2: Asymmetric Transfer Hydrogenation:

    • In a separate flask, prepare the Ru catalyst solution by dissolving RuCl (2.5 mol%) in anhydrous isopropanol.

    • Add this catalyst solution to the cooled reaction mixture from Step 1, followed by formic acid/triethylamine (5:2 azeotrope) as the hydrogen source.

    • Stir at room temperature for 12-24 h.

    • Quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

    • Purify by column chromatography.

    • Validation: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.

Section 3: Advanced Methodologies

Organocatalytic Enantioselective Cycloetherification

For constructing morpholines with quaternary stereocenters, traditional methods often fail. An emerging strategy is the use of chiral organocatalysts, such as those derived from cinchona alkaloids, to catalyze an asymmetric halocyclization.[6]

Mechanism Overview: The catalyst, typically a chiral amine, activates a halogenating agent (e.g., NCS). It then forms a chiral complex with the unsaturated amino alcohol substrate, positioning the nucleophilic alcohol for a highly enantioselective attack on the alkene, which is activated by the electrophilic halogen.

Logical Flow of Organocatalytic Halocyclization:

G sub Unsaturated Amino Alcohol complex Formation of Chiral Substrate-Catalyst-Halogen Complex sub->complex cat Chiral Cinchona Alkaloid Catalyst cat->complex halo Halogenating Agent (e.g., NCS) halo->complex cyclize Enantioselective Intramolecular Attack complex->cyclize Stereodirecting Step product Chiral Halogenated Morpholine (High ee) cyclize->product

Caption: Key steps in organocatalytic enantioselective halocyclization.

References

  • Title: Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: PubMed URL: [Link]

  • Title: Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: Organic Chemistry Portal URL: [Link]

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: PMC - NIH URL: [Link]

  • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Semantic Scholar URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: PMC URL: [Link]

  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: PMC - NIH URL: [Link]

  • Title: Recent progress in the synthesis of morpholines Source: Academia.edu URL: [Link]

  • Title: Recent progress in the synthesis of morpholines Source: ResearchGate URL: [Link]

  • Title: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines Source: PMC URL: [Link]

  • Title: Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes Source: PMC - NIH URL: [Link]

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: PubMed Central URL: [Link]

  • Title: A New Strategy for the Synthesis of Substituted Morpholines Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: 2-(Morpholin-2-yl)ethanol Hydrochloride

Welcome to the technical support center for 2-(Morpholin-2-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Morpholin-2-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is rooted in established principles of pharmaceutical science to ensure you can anticipate and address challenges in your research.

I. Understanding the Molecule: Intrinsic Stability

2-(Morpholin-2-yl)ethanol hydrochloride possesses several functional groups that are susceptible to degradation under various environmental conditions: a secondary amine within the morpholine ring, an ether linkage also within the ring, and a primary alcohol group. The hydrochloride salt form generally enhances aqueous solubility and stability. However, understanding its potential degradation pathways is crucial for developing stable formulations and obtaining reliable experimental results.[1]

Forced degradation studies are essential to identify likely degradation products, understand the intrinsic stability of the molecule, and establish degradation pathways.[2][3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[4]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 2-(Morpholin-2-yl)ethanol hydrochloride.

Q1: What are the primary functional groups on 2-(Morpholin-2-yl)ethanol hydrochloride that are susceptible to degradation?

A1: The molecule has three main areas of potential instability:

  • Morpholine Ring: The secondary amine can undergo oxidation. The ether linkage within the morpholine ring can be susceptible to cleavage under harsh acidic conditions.

  • Ethanol Side Chain: The primary alcohol is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid.

  • N-Nitrosation: Like other secondary amines, the morpholine nitrogen can react with nitrosating agents (e.g., nitrites in acidic conditions) to form N-nitrosomorpholine derivatives, which are often potent carcinogens.[5]

Q2: What are the recommended storage conditions for 2-(Morpholin-2-yl)ethanol hydrochloride as a solid and in solution?

A2:

  • Solid State: As a solid, the hydrochloride salt is expected to be relatively stable. It should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C) for long-term storage.

  • In Solution: The stability in solution is highly dependent on the solvent, pH, and presence of other components. Stock solutions should be prepared fresh. If storage is necessary, we recommend storing aqueous solutions at low pH (e.g., pH 3-5), refrigerated, and protected from light. Avoid alkaline conditions, as this can deprotonate the amine and may increase susceptibility to oxidation.

Q3: What potential degradation products should I be aware of during my experiments?

A3: Based on the structure, you might encounter the following degradation products, particularly under stress conditions:

  • Oxidative Degradants: Oxidation of the primary alcohol can yield 2-(morpholin-2-yl)acetaldehyde and subsequently 2-(morpholin-2-yl)acetic acid. N-oxidation of the morpholine nitrogen is also possible.

  • Hydrolytic Degradants: While the morpholine ring is generally stable, extreme acidic conditions could potentially lead to ring-opening.

  • Photolytic Degradants: Exposure to UV light may generate radical species, leading to a complex mixture of degradation products.

III. Troubleshooting Guide: Common Experimental Issues

This section provides guidance on specific issues you may encounter during your work with 2-(Morpholin-2-yl)ethanol hydrochloride.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis

Q: I've observed a new, unexpected peak in my RP-HPLC chromatogram of a 2-(Morpholin-2-yl)ethanol hydrochloride sample that was stored in an aqueous buffer for 24 hours at room temperature. What could be the cause?

A: The appearance of a new peak suggests that your compound is degrading under your storage conditions. The identity of the new peak depends on the specific conditions (pH, exposure to air and light).

Troubleshooting Workflow:

  • Characterize the Degradant:

    • Retention Time: Is the new peak more or less polar than the parent compound? Oxidized products (e.g., carboxylic acids) are often more polar and will have shorter retention times in reversed-phase HPLC.

    • Mass Spectrometry: Use LC-MS to determine the mass of the unknown peak. An increase of 14 Da (+O, -2H) could suggest oxidation to an aldehyde, while an increase of 16 Da (+O) could indicate N-oxide formation or hydroxylation.

  • Hypothesize the Pathway: Based on the mass, you can infer the likely degradation. For example, if your buffer is neutral to slightly alkaline and exposed to air, oxidative degradation is a strong possibility.

  • Confirm with a Forced Degradation Study: Perform a controlled experiment. Expose a fresh sample of your compound to a mild oxidizing agent (e.g., 0.1% H₂O₂). If the peak you observe in this stressed sample matches the retention time and mass of your unknown peak, you have likely identified it as an oxidative degradant.

  • Mitigation Strategy:

    • Prepare solutions fresh whenever possible.

    • If solutions must be stored, keep them at 2-8 °C and protect from light.

    • Consider using an antioxidant in your formulation if compatible with your experimental design.

    • Degas your solvents to remove dissolved oxygen.

Issue 2: Inconsistent Potency or Assay Results

Q: My quantitative analysis (e.g., UV-Vis or LC-UV) shows a decrease in the concentration of 2-(Morpholin-2-yl)ethanol hydrochloride over time, leading to inconsistent results. Why is this happening?

A: A loss of potency indicates that the parent compound is being consumed through degradation. This can be due to instability in the solid state or, more commonly, in solution. It could also be due to interactions with excipients in a formulation.

Troubleshooting Workflow:

  • Verify Solid-State Stability: Ensure the solid material has been stored correctly. If you suspect moisture uptake, perform a Karl Fischer titration to check the water content.

  • Investigate Solution Stability:

    • Conduct a time-course study. Prepare a solution of your compound in the relevant solvent/buffer.

    • Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) while maintaining constant storage conditions (temperature, light exposure).

    • Plot the concentration of the parent compound versus time to determine the rate of degradation.

  • Assess Excipient Compatibility: If you are working with a formulation, excipients may be promoting degradation.[6][7]

    • Commonly used excipients can contain reactive impurities like peroxides (in povidone, PEG), aldehydes, and metal ions that can catalyze degradation.[7][8]

    • Perform a compatibility study by preparing binary mixtures of your compound with each excipient (e.g., 1:1 ratio) and storing them under accelerated conditions (e.g., 40 °C/75% RH).[9] Analyze for the appearance of degradants over time.

  • Mitigation Strategy:

    • Adjust the pH of your solutions to a more stable range (typically acidic for amines).

    • Select excipients that are known to be compatible with amine-containing drugs. Avoid those with reactive impurities.

    • Control temperature and light exposure during all experimental procedures.

IV. Key Experimental Protocols

Here are standardized protocols for investigating the stability of 2-(Morpholin-2-yl)ethanol hydrochloride.

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound to identify potential degradation products and pathways, which is critical for developing a stability-indicating analytical method.[3][4][10]

Objective: To generate degradation products of 2-(Morpholin-2-yl)ethanol hydrochloride under various stress conditions.

Materials:

  • 2-(Morpholin-2-yl)ethanol hydrochloride

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks

  • HPLC-UV/PDA or HPLC-MS system

  • Photostability chamber, oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Morpholin-2-yl)ethanol hydrochloride in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Incubate at 60 °C for 4 hours.

    • Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60 °C for 2 hours.

    • Cool, neutralize with 1N HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to ~100 µg/mL for analysis.

  • Thermal Degradation:

    • Expose the solid compound to 105 °C in an oven for 24 hours.

    • Dissolve the stressed solid and dilute to ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable RP-HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • If available, use LC-MS to identify the mass of the parent compound and any degradation products.

Illustrative Data Presentation:

The results of a forced degradation study can be summarized in a table to clearly show the extent of degradation under each condition.

Stress ConditionIncubation TimeTemperature% Degradation of ParentNumber of DegradantsMajor Degradant (RT, min)
1N HCl4 hours60 °C8.5%23.2
1N NaOH2 hours60 °C15.2%32.8, 4.5
3% H₂O₂24 hoursRT22.0%42.5
Thermal (Solid)24 hours105 °C< 1.0%1 (trace)5.1
Photolytic (Solution)ICH Q1BRT5.5%26.3

V. Visualizing Degradation Pathways and Workflows

Diagrams can help clarify complex relationships and processes. Below are visualizations of potential degradation pathways and a typical workflow for their investigation.

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways for 2-(Morpholin-2-yl)ethanol hydrochloride based on its chemical structure.

G cluster_main 2-(Morpholin-2-yl)ethanol HCl cluster_oxidation Oxidation cluster_hydrolysis Acid Hydrolysis (Harsh) Parent 2-(Morpholin-2-yl)ethanol Aldehyde 2-(Morpholin-2-yl)acetaldehyde Parent->Aldehyde [O] N_Oxide Morpholine N-Oxide Derivative Parent->N_Oxide [O] RingOpened Ring-Opened Product (e.g., diethanolamine derivative) Parent->RingOpened H₃O⁺ / Δ CarboxylicAcid 2-(Morpholin-2-yl)acetic acid Aldehyde->CarboxylicAcid [O]

Caption: Potential degradation pathways of 2-(Morpholin-2-yl)ethanol.

Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study, from stress application to final analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API / Drug Product Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo HPLC HPLC-PDA Analysis (Assay, Purity) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS If unknowns > threshold Report Report & Pathway Elucidation HPLC->Report LCMS->Report

Caption: Workflow for a forced degradation study.

References

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-140.
  • Pawar, P. A., et al. (2021). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. International Journal of Pharmaceutical Quality Assurance, 12(3), 256-261.
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1145–1151.
  • Singh, S., & Kumar, V. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 69-73.
  • Parmar, K., et al. (2018). Forced degradation study and validation of a RP-HPLC method for simultaneous estimation for drug content and release of Levodopa.
  • Patel, A., et al. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. GSC Biological and Pharmaceutical Sciences, 16(2), 145-154.
  • Patel, R., et al. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 227-237.
  • World Health Organization. (2024). Appendix 2: List of examples of high-risk excipients. WHO Technical Report Series.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–821.
  • Kumar, V., & Singh, S. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceutical Technology, 38(10), 42-55.
  • Seshadri, R. K., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 757–770.
  • Das, S., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Journal of Environmental Chemical Engineering, 10(5), 108423.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
  • Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitryptaline and Perphenazine by RP-HPLC in Pure Bulk and Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Research, 26(2), 1-15.
  • PharmaCompass. (n.d.). 2-(morpholin-4-yl)ethanol. Retrieved from [Link]

  • Li, J., et al. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Journal of Pharmaceutical Sciences, 103(8), 2351-2359.
  • Zhao, D., et al. (2024). Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis, 245, 116214.
  • Al-Hroub, H., et al. (2018). Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. Research Journal of Pharmacy and Technology, 11(11), 4819-4823.
  • Kumar, A., et al. (2021). Compatibility Study of Moxifloxacin Hydrochloride with Various Excipients and Formulation of its Spheroids. Research Journal of Pharmacy and Technology, 14(10), 5321-5329.
  • Waterman, K. C., & Adami, R. C. (2005). Stability: Physical and Chemical. In Pharmaceutical Development and Technology (Vol. 10, pp. 1-31).
  • Kumar, A., et al. (2017). Degradation pathway of drug. Journal of Pharmaceutical Analysis, 7(5), 312-319.
  • Dai, Y., et al. (2013).

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Morpholine-Based Drug Candidates

Introduction: The Morpholine Solubility Challenge Morpholine, a versatile heterocyclic compound, is a common scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug candidates.[1][2][3][4] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Solubility Challenge

Morpholine, a versatile heterocyclic compound, is a common scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug candidates.[1][2][3][4] Its unique physicochemical properties, including a weakly basic nitrogen atom and a flexible conformation, can contribute to favorable pharmacokinetic profiles.[1][2][3][4] However, the very nature of the morpholine ring often presents a significant hurdle in drug development: poor aqueous solubility.

The basicity of the morpholine nitrogen (pKa of the conjugate acid is approximately 8.4-8.5) can lead to high crystal lattice energy in the free base form, resulting in low solubility.[5][6][7][8] This can subsequently lead to poor dissolution rates and variable bioavailability, hindering the therapeutic potential of promising drug candidates.[9] This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers overcome these solubility challenges.

Troubleshooting Guide: Strategies for Solubility Enhancement

When encountering solubility issues with a morpholine-containing compound, a systematic approach is crucial. The following sections detail common and effective techniques to improve solubility, along with the underlying scientific principles.

Salt Formation: The First Line of Defense

For ionizable compounds like those containing a morpholine moiety, salt formation is often the most direct and effective strategy to enhance solubility.[10][11][12] By converting the basic morpholine nitrogen into a salt, the strong crystal lattice of the free base is disrupted, leading to improved dissolution.

Frequently Asked Questions (FAQs) - Salt Formation

  • Q: How do I select the right counterion for my morpholine-based drug candidate?

    • A: The selection of a suitable counterion is a critical step. A key principle is the "pKa rule," which suggests that for successful salt formation of a basic drug, the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the drug.[13] This ensures efficient proton transfer. Commonly used counterions for basic drugs include hydrochloride, mesylate, hydrobromide, acetate, and fumarate.[10] The choice will also depend on factors like the desired physicochemical properties of the salt (e.g., hygroscopicity, stability) and regulatory acceptance.

  • Q: My salt form is still not soluble enough. What should I do next?

    • A: If a simple salt does not provide the desired solubility, consider the following:

      • Screen a wider range of counterions: Different counterions can lead to vastly different salt properties.

      • Investigate different polymorphic forms of the salt: Salts can exist in various crystalline forms (polymorphs), each with its own solubility profile.

      • Consider the "common ion effect": In buffered solutions, the presence of a common ion can suppress the dissolution of the salt. Evaluate solubility in various biorelevant media.

      • Explore Diffusion Layer Modulation (DLM): For salts of poorly soluble basic drugs, precipitation of the free base can occur on the surface of the dissolving salt particle.[14] Co-compressing the salt with an acidic excipient can modify the diffusion layer, creating a more favorable microenvironment for dissolution.[14]

Experimental Protocol: Salt Screening

  • Solubility of the Free Base: Accurately determine the aqueous solubility of the free base form of your compound at different pH values.

  • Counterion Selection: Based on the pKa of your compound, select a panel of pharmaceutically acceptable counterions.

  • Salt Formation: Employ small-scale salt formation techniques, such as solvent evaporation or slurry conversion, using various stoichiometric ratios of the drug and counterion in different solvent systems.

  • Characterization: Characterize the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm salt formation and identify any new crystalline forms.

  • Solubility Measurement: Measure the kinetic and thermodynamic solubility of the new salt forms and compare them to the free base.

Co-crystallization: An Alternative for Challenging Cases

When salt formation is not feasible or does not yield the desired solubility enhancement, co-crystallization offers a powerful alternative.[12] Co-crystals are multi-component crystalline structures where the drug molecule and a "co-former" are held together by non-covalent interactions.[15] This strategy can significantly improve solubility and dissolution rates.[16][17][18]

Frequently Asked Questions (FAQs) - Co-crystallization

  • Q: When should I consider co-crystallization over salt formation?

    • A: Co-crystallization is particularly useful for compounds that are weakly basic or non-ionizable.[12] It is also a valuable strategy when salt forms exhibit poor stability, high hygroscopicity, or other undesirable properties.[12]

  • Q: How do I choose a suitable co-former?

    • A: The selection of a co-former is based on the potential for forming robust intermolecular interactions (like hydrogen bonds) with the drug molecule. Co-formers are typically pharmaceutically acceptable compounds with a history of safe use. A thorough understanding of the crystal structure of your drug candidate can aid in the rational design of co-crystals.

Experimental Workflow: Co-crystal Screening

CoCrystal_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization Start Select API and Co-formers Screening Co-crystallization Screening (e.g., liquid-assisted grinding, solvent evaporation) Start->Screening Characterization Solid-State Characterization (XRPD, DSC, TGA) Screening->Characterization Solubility Solubility & Dissolution Studies Characterization->Solubility Stability Physical & Chemical Stability Assessment Characterization->Stability Lead Lead Co-crystal Selection Solubility->Lead Stability->Lead ScaleUp Scale-up & Formulation Development Lead->ScaleUp

Caption: A stepwise workflow for co-crystal screening and selection.

Amorphous Solid Dispersions: Maximizing Solubility

For compounds with very low solubility where crystalline forms remain a challenge, creating an amorphous solid dispersion (ASD) can provide a significant solubility advantage.[19][20] In an ASD, the drug is molecularly dispersed in a polymer matrix in a non-crystalline, high-energy state.[19][21] This amorphous form dissolves more readily than its crystalline counterpart.[21]

Frequently Asked Questions (FAQs) - Amorphous Solid Dispersions

  • Q: What are the main challenges associated with ASDs?

    • A: The primary challenge with amorphous forms is their inherent physical instability.[20] Over time, the amorphous drug can recrystallize, leading to a loss of the solubility advantage.[20] Therefore, the choice of polymer and the drug-to-polymer ratio are critical for maintaining the amorphous state.

  • Q: How do I select an appropriate polymer for my ASD formulation?

    • A: The polymer plays a crucial role in stabilizing the amorphous drug.[20] Important factors to consider include:

      • Miscibility with the drug: The drug and polymer should be miscible to form a stable molecular dispersion.

      • Inhibition of recrystallization: The polymer should hinder the molecular mobility of the drug, preventing it from recrystallizing.

      • Enhancement of dissolution: The polymer should be readily soluble in the dissolution medium.

      • Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrincipleTypical Solubility IncreaseKey Considerations
Salt Formation Ionization of the drug10 to 100-foldpKa of the drug, properties of the counterion, potential for disproportionation.
Co-crystallization Formation of a multi-component crystal2 to 200-foldSelection of a suitable co-former, stability of the co-crystal.
Amorphous Solid Dispersion Molecular dispersion in a polymer matrix10 to 1000-foldPhysical stability (recrystallization), polymer selection, manufacturing process (e.g., spray drying, hot-melt extrusion).

Conclusion

Enhancing the solubility of morpholine-based drug candidates is a multifaceted challenge that often requires a combination of rational design and empirical screening. By systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the chances of advancing these promising compounds through the drug development pipeline.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Solubility enhancement of poorly soluble drugs by using novel techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 81-89.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Wikipedia contributors. (2024, January 10). Morpholine. In Wikipedia, The Free Encyclopedia.
  • Seppic. (n.d.). Solubility enhancement with amorphous solid dispersions.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 102(2), 359-377.
  • Singh, A., & Kaur, R. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-11.
  • Chadha, R., & Saini, A. (2015). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Drug Delivery, 22(8), 999-1011.
  • Kumar, S., & Singh, S. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Kumar, V., Singh, P., & Singh, S. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 116-125.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Merck Millipore. (n.d.).
  • Kumar, A., Sharma, G., & Singh, B. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309794.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ChemicalBook. (n.d.). Morpholine CAS#: 110-91-8.
  • Li, S., & Wong, S. (2006). Modifying the Diffusion Layer of Soluble Salts of Poorly Soluble Basic Drugs To Improve Dissolution Performance. Molecular Pharmaceutics, 3(5), 558-565.
  • Çınar, İ. (2024). STRATEGIES TO INCREASE SOLUBILITY AND BIOAVAILABILITY OF DRUGS. In Current Research in Pharmacy and Pharmaceutical Sciences II (pp. 95-107). Akademisyen Publishing House Inc.
  • Kumar, A., & Singh, G. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of the Indian Chemical Society, 100(1), 100827.
  • Bolla, G., & Nangia, A. (2016). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 18(38), 7349-7368.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S1), 10403-10418.
  • Evonik. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Gothwal, A., & Lal, G. (2020). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 12(1), 1-6.
  • Ghosh, A. A. (2012). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs.
  • FooDB. (n.d.). Showing Compound Morpholine (FDB008207).
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • A Concise Review On Pharmaceutical Cocrystals: An Approach Of Solubility Enhancement Of Drug. (2024). Journal of Advanced Zoology, 45(S2), 999-1006.
  • Merck. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • Al-Ani, M., & Al-Zoubi, N. (2017). Principles of Salt Formation.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 248-254.

Sources

Troubleshooting

Strategies to reduce by-product formation in morpholine synthesis

Welcome to the Technical Support Center for Morpholine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on mi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on minimizing by-product formation during the synthesis of morpholine. Our goal is to equip you with the technical knowledge and practical strategies to enhance the purity, yield, and efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the principal industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at elevated temperature and pressure over a hydrogenation catalyst.[1] The DEG route is now more common due to its higher efficiency and avoidance of large quantities of acid waste.[1]

Q2: What are the major by-products I should be aware of in each synthesis route?

A2: By-product formation is a critical challenge in morpholine synthesis.

  • In the diethylene glycol (DEG) route , a common intermediate is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion can lead to its presence in the final product.[1] Another significant by-product is N-ethylmorpholine.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield.[1]

  • In the diethanolamine (DEA) route , the use of sulfuric acid results in the formation of large quantities of sodium sulfate as a by-product after neutralization, which requires proper disposal.[1]

Q3: What types of catalysts are effective for the diethylene glycol (DEG) route?

A3: The DEG route relies on hydrogenation catalysts to facilitate the reaction. Commonly used catalysts consist of metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[1] The specific composition of the catalyst plays a crucial role in determining the reaction's selectivity and overall yield.[1]

Q4: What is a realistic yield to expect from these synthesis methods?

A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. For the DEA route, industrial processes using oleum have reported yields as high as 90-95%.[1] A laboratory-scale synthesis using the DEA method might typically yield between 35-50%.[1] For the DEG route, conversions of DEG to morpholine can exceed 60-90% with high selectivity under optimized conditions.[1]

Troubleshooting Guide: By-product Reduction Strategies

This guide provides solutions to common issues encountered during morpholine synthesis experiments, with a focus on minimizing by-product formation.

Issue 1: High Levels of 2-(2-aminoethoxy)ethanol (AEE) in the DEG Route
  • Causality: AEE is a key intermediate in the reaction of DEG with ammonia to form morpholine. Its presence in the final product indicates incomplete cyclization.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: As shown in the data below, increasing the reaction temperature can significantly improve the conversion of AEE to morpholine. However, excessively high temperatures can lead to catalyst deactivation.[1]

    • Optimize Catalyst: Ensure the catalyst is active. Deactivated catalysts will not efficiently promote the cyclization of AEE. Consider catalyst regeneration or replacement.

    • Adjust Residence Time: Increasing the residence time of the reactants in the reactor can allow for more complete conversion of AEE.

Issue 2: Formation of N-Ethylmorpholine and "Heavies" in the DEG Route
  • Causality: N-ethylmorpholine is believed to form from a side reaction involving ethanol, which can be generated from the hydrogenolysis of DEG or intermediates. "Heavies" are high-molecular-weight condensation products that can form from side reactions of morpholine with DEG or other intermediates, especially at lower ammonia to hydrogen ratios.[2]

  • Troubleshooting Steps:

    • Control Hydrogen Partial Pressure: While hydrogen is necessary to maintain catalyst activity, excessive hydrogen pressure can promote side reactions.[2] Maintaining an optimal ammonia to hydrogen molar ratio (generally between 4:1 and 60:1) is crucial to suppress the formation of heavies.[2]

    • Catalyst Selection: Certain catalyst formulations exhibit higher selectivity towards morpholine and produce fewer by-products. For instance, catalysts containing copper and nickel on an alumina support have shown high selectivity.

    • Temperature Management: Higher temperatures can favor the formation of "heavies."[1] Operating within the optimal temperature range (typically 200°C to 250°C) is critical.[1]

Issue 3: Low Yield and Dark, Viscous Product in the DEA Route
  • Causality: Low yields and the formation of dark, viscous products in the DEA route can be attributed to several factors, including inadequate temperature control, insufficient reaction time, improper acid concentration, and inefficient purification.[3]

  • Troubleshooting Steps:

    • Precise Temperature Control: Use a calibrated high-temperature thermometer and maintain a stable heating temperature between 180-210°C.[3]

    • Ensure Sufficient Reaction Time: The reaction typically requires at least 15 hours to proceed to completion.[3]

    • Verify Acid Concentration: Use the correct stoichiometry and concentration of the strong acid (e.g., sulfuric or hydrochloric acid) as it acts as both a catalyst and a dehydrating agent.[3]

    • Thorough Purification: Morpholine is hygroscopic. Ensure the crude product is thoroughly dried (e.g., with KOH) before performing a careful fractional distillation.[3]

Quantitative Data Summary

The following table, adapted from U.S. Patent 4,647,663, summarizes the product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on by-product formation.[4]

RunTemp (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.874.0
222080.4519.5575.125.33
324091.218.7983.218.0

Product distribution is given in gas chromatograph area percent.[4]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Standard laboratory glassware for reaction, distillation, and purification.

Procedure:

  • To a round bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.

  • With stirring, carefully add concentrated hydrochloric acid dropwise until the pH of the mixture is approximately 1. This reaction is highly exothermic.[3]

  • Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[3]

  • Allow the mixture to cool to 160°C and then pour it into a dish to solidify.

  • Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.

  • Transfer the mixture to a round bottom flask and perform a distillation using a strong, dry flame. Collect the crude, wet morpholine distillate.[3]

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.

  • Decant or filter the morpholine into a separatory funnel and remove the lower aqueous layer.

  • For final purification, add a small piece of sodium metal (~1 g) to the morpholine and reflux for 1 hour.

  • Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[3]

Protocol 2: Representative Synthesis of Morpholine from Diethylene Glycol (Lab Scale)

This protocol is a representative procedure based on conditions described in the literature for the catalytic reductive amination of diethylene glycol.[5][6]

Materials:

  • Diethylene Glycol (DEG)

  • Anhydrous Ammonia

  • Hydrogen

  • Hydrogenation Catalyst (e.g., Ni-Cu/Al₂O₃)

  • High-pressure autoclave reactor system

Procedure:

  • Prepare the catalyst by reducing the metal oxides with hydrogen at an elevated temperature (e.g., 300°C) according to the manufacturer's specifications.[7]

  • Charge the autoclave with the activated catalyst.

  • Introduce the diethylene glycol into the autoclave.

  • Pressurize the reactor with ammonia and then with hydrogen to the desired partial pressures. A typical pressure range is 30 to 400 atmospheres.[8]

  • Heat the reactor to the target temperature, typically between 150°C and 400°C, while stirring.[8]

  • Maintain the reaction at the set temperature and pressure for a specified residence time.

  • After the reaction is complete, cool the reactor and carefully vent the excess ammonia and hydrogen.

  • Collect the liquid product, which will contain morpholine, unreacted starting materials, water, and by-products.

  • Purify the morpholine from the crude reaction mixture by fractional distillation.

Visualizations

Morpholine_Synthesis_Routes cluster_DEA Diethanolamine (DEA) Route cluster_DEG Diethylene Glycol (DEG) Route DEA Diethanolamine Heat_Dehydration Heat (180-210°C) Dehydration DEA->Heat_Dehydration Strong_Acid H₂SO₄ or HCl Strong_Acid->Heat_Dehydration Morpholine_Salt Morpholine Salt Heat_Dehydration->Morpholine_Salt Neutralization Neutralization (e.g., CaO) Morpholine_Salt->Neutralization Crude_Morpholine Crude Morpholine Neutralization->Crude_Morpholine Sulfate_Waste Sulfate Waste Neutralization->Sulfate_Waste Purification_DEA Purification (Drying & Distillation) Crude_Morpholine->Purification_DEA Final_Morpholine_DEA Pure Morpholine Purification_DEA->Final_Morpholine_DEA DEG Diethylene Glycol Reductive_Amination High Temp & Pressure Reductive Amination DEG->Reductive_Amination Ammonia Ammonia (NH₃) Ammonia->Reductive_Amination Hydrogen Hydrogen (H₂) Hydrogen->Reductive_Amination Catalyst Hydrogenation Catalyst (Ni, Cu, Co) Catalyst->Reductive_Amination AEE_Intermediate AEE Intermediate Reductive_Amination->AEE_Intermediate Crude_Product_Mix Crude Product Mixture Reductive_Amination->Crude_Product_Mix AEE_Intermediate->Reductive_Amination Cyclization Purification_DEG Purification (Distillation) Crude_Product_Mix->Purification_DEG Final_Morpholine_DEG Pure Morpholine Purification_DEG->Final_Morpholine_DEG Byproducts By-products (AEE, N-Ethylmorpholine, Heavies) Purification_DEG->Byproducts

Caption: Primary industrial synthesis routes for morpholine.

Troubleshooting_Workflow cluster_DEG DEG Route cluster_DEA DEA Route Start Problem: High By-product Formation Identify_Route Identify Synthesis Route Start->Identify_Route DEG_Byproduct Identify Primary By-product Identify_Route->DEG_Byproduct DEG DEA_Problem Low Yield / Dark Product Identify_Route->DEA_Problem DEA AEE High AEE Levels DEG_Byproduct->AEE Heavies High 'Heavies' / N-Ethylmorpholine DEG_Byproduct->Heavies Action_AEE1 Increase Temperature AEE->Action_AEE1 Action_AEE2 Check/Regenerate Catalyst AEE->Action_AEE2 Action_AEE3 Increase Residence Time AEE->Action_AEE3 Action_Heavies1 Optimize H₂ Pressure & NH₃:H₂ Ratio Heavies->Action_Heavies1 Action_Heavies2 Optimize Temperature (Avoid Excess) Heavies->Action_Heavies2 Action_Heavies3 Select More Selective Catalyst Heavies->Action_Heavies3 Action_DEA1 Verify Temperature (180-210°C) DEA_Problem->Action_DEA1 Action_DEA2 Ensure Sufficient Reaction Time (≥15h) DEA_Problem->Action_DEA2 Action_DEA3 Check Acid Concentration & Stoichiometry DEA_Problem->Action_DEA3 Action_DEA4 Improve Purification (Drying & Distillation) DEA_Problem->Action_DEA4

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Morpholine and Piperidine Scaffolds in Drug Design

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate su...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the most ubiquitous are the six-membered saturated heterocycles, with piperidine and its bioisostere, morpholine, standing out as fundamental building blocks.[1] Both are prevalent in a vast array of FDA-approved drugs and are instrumental in defining a compound's pharmacokinetic and pharmacodynamic profile.[2][3] This guide provides an in-depth comparative analysis of these two scaffolds, moving beyond a simple list of attributes to explain the causal relationships between their structures and their performance in drug design, supported by experimental data and established protocols.

Section 1: The Physicochemical Dichotomy: Basicity, Lipophilicity, and Solubility

The substitution of a methylene group (CH₂) in piperidine with an oxygen atom to form morpholine introduces significant, predictable changes to the molecule's fundamental physicochemical properties. These changes are often the primary drivers for a medicinal chemist's choice between the two.

Basicity (pKa): The most striking difference lies in their basicity. The piperidine nitrogen is significantly more basic (pKa ≈ 11.1) than the morpholine nitrogen (pKa ≈ 8.5-8.7).[4][5] This is a direct consequence of the inductive electron-withdrawing effect of the oxygen atom in the morpholine ring. This effect pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton.

  • Causality & Implication: A lower pKa, as seen in morpholine, means that at physiological pH (7.4), a smaller fraction of morpholine-containing compounds will be protonated compared to their piperidine counterparts. This has profound implications:

    • Reduced Off-Target Effects: High basicity is often linked to promiscuous binding to off-target proteins, such as hERG channels and aminergic GPCRs, leading to toxicity. The attenuated basicity of morpholine is a common strategy to mitigate these risks.

    • Modulation of Solubility: While protonation generally increases aqueous solubility, the ability to fine-tune the level of protonation at a specific pH allows for a more controlled balance between solubility and permeability.

Lipophilicity (LogP/LogD): Lipophilicity, a measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of the polar oxygen atom makes the morpholine scaffold inherently less lipophilic than piperidine. For the parent molecules, the LogP of piperidine is 0.84, while for morpholine it is -0.86.[5][6]

  • Causality & Implication: In drug discovery, LogD (the distribution coefficient at a specific pH, typically 7.4) is a more practical measure for ionizable compounds.[7] The lower lipophilicity of morpholine often translates to:

    • Improved Aqueous Solubility: A key advantage, particularly for compounds intended for oral or intravenous administration.

    • Reduced Metabolic Liability: Lower lipophilicity can decrease binding to metabolic enzymes like Cytochrome P450s, potentially improving metabolic stability.[8]

    • Lower Permeability: A potential trade-off is that highly polar, morpholine-containing compounds may exhibit reduced passive diffusion across biological membranes, which can impact absorption.

Data Summary: Physicochemical Properties

PropertyPiperidineMorpholineRationale for DifferenceKey Implication in Drug Design
pKa ~11.1[5]~8.5-8.7[4][6]Inductive electron-withdrawal by the oxygen atom in morpholine.Morpholine's lower basicity reduces risk of off-target ionic interactions (e.g., hERG).
LogP 0.84[5]-0.86[6]The polar ether oxygen in morpholine increases hydrophilicity.Morpholine can improve aqueous solubility and reduce metabolic clearance.
Hydrogen Bonding 1 H-bond donor (N-H), 1 H-bond acceptor (N)[9]1 H-bond donor (N-H), 2 H-bond acceptors (N, O)[9][10]Additional oxygen atom in morpholine acts as a second H-bond acceptor.Enhanced potential for specific, favorable interactions with target proteins.

Section 2: Conformational Analysis and Target Engagement

Both piperidine and morpholine adopt a low-energy chair conformation, similar to cyclohexane.[11] This conformation places substituents in either axial or equatorial positions, a critical factor for precise interaction with the binding pockets of target proteins.

However, the presence of the C-O bonds in morpholine subtly alters its geometry compared to the C-C bonds in piperidine. The C-O bond is shorter than a C-C bond, leading to a slight puckering and change in the overall shape of the morpholine ring. While often considered a minor difference, this can be significant in highly constrained binding sites where precise positioning is paramount.

  • Causality & Implication: The choice between scaffolds can influence how a molecule's pharmacophoric elements are presented to the target.

    • Piperidine: Offers a classic, well-understood carbocyclic chair conformation. Its flexibility can allow for induced-fit binding.

    • Morpholine: The additional oxygen provides a hydrogen bond acceptor vector that is absent in piperidine. This can be exploited to form an additional, affinity-enhancing interaction with the target, as has been observed in docking simulations with enzymes like yeast isomaltase.[12] The slight geometric alteration can also be used to fine-tune the orientation of other substituents.

Diagram: Conformational Comparison

This diagram illustrates the chair conformations of both scaffolds, highlighting the key structural differences.

G cluster_piperidine Piperidine Scaffold cluster_morpholine Morpholine Scaffold p1 N-H p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p5 C p4->p5 p6 C p5->p6 p6->p1 m1 N-H m2 C m1->m2 m3 C m2->m3 m4 O m3->m4 m5 C m4->m5 m6 C m5->m6 m6->m1

Caption: Chair conformations of piperidine and morpholine.

Section 3: Metabolic Stability and Pharmacokinetic Profile

A compound's metabolic fate is a primary determinant of its in vivo half-life and potential for producing toxic metabolites. The enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) family of enzymes, is responsible for the metabolism of a majority of drugs.[8][13]

Piperidine Metabolism: Piperidine rings are susceptible to several metabolic pathways, primarily mediated by CYPs.[14][15]

  • N-dealkylation: If the nitrogen is substituted, cleavage of the N-alkyl bond is a common pathway.[16]

  • α-Carbon Oxidation: Oxidation of the carbon atoms adjacent to the nitrogen can lead to the formation of a lactam, which can be further metabolized.

  • Ring Contraction: More complex rearrangements can lead to ring contraction, forming pyrrolidine derivatives.[17]

Morpholine Metabolism: The introduction of oxygen significantly enhances the metabolic stability of the morpholine ring compared to piperidine.[4][18]

  • Causality & Implication: The electron-withdrawing nature of the morpholine oxygen deactivates the adjacent C-H bonds, making them less susceptible to oxidative attack by CYP enzymes. This is a classic and highly effective strategy for "blocking" a site of metabolism. By replacing a metabolically labile piperidine with a more robust morpholine, medicinal chemists can often:

    • Increase Drug Half-Life: Reducing the rate of metabolic clearance leads to longer-lasting exposure.

    • Improve Bioavailability: Decreased first-pass metabolism in the liver can increase the amount of drug that reaches systemic circulation.

    • Enhance Safety Profile: Blocking metabolism can prevent the formation of potentially reactive or toxic metabolites.

Diagram: Metabolic Pathways

This workflow illustrates the common metabolic fates of the two scaffolds.

G cluster_piperidine Piperidine Metabolism cluster_morpholine Morpholine Metabolism Pip Piperidine Derivative CYP CYP450 Enzymes Pip->CYP Lactam Lactam Formation (α-Carbon Oxidation) CYP->Lactam Major Dealkylation N-Dealkylation CYP->Dealkylation Major (if N-Substituted) RingOpen Ring Contraction/ Opening CYP->RingOpen Minor Morph Morpholine Derivative CYP2 CYP450 Enzymes Morph->CYP2 Stable Metabolically More Stable CYP2->Stable Reduced Susceptibility

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Saturated Heterocycles: A Comparative Analysis of 2-(Morpholin-2-yl)ethanol Hydrochloride

Introduction: The Strategic Value of Chiral Building Blocks in Modern Drug Discovery In the intricate world of medicinal chemistry, achieving precise three-dimensional architecture is not merely an academic exercise; it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Building Blocks in Modern Drug Discovery

In the intricate world of medicinal chemistry, achieving precise three-dimensional architecture is not merely an academic exercise; it is a prerequisite for therapeutic success. Biological targets, predominantly chiral macromolecules like proteins and nucleic acids, demand stereospecific recognition of their ligands. This fundamental principle has elevated chiral building blocks from simple reagents to indispensable tools for innovation. These enantiomerically pure fragments serve as foundational units, enabling the efficient and predictable construction of complex Active Pharmaceutical Ingredients (APIs).[1]

Among the vast arsenal of available scaffolds, saturated N-heterocyles are particularly prominent. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is often classified as a "privileged structure" in drug design.[2] Its prevalence in approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[3]

This guide provides an in-depth comparison of a specific, highly functionalized chiral building block, 2-(Morpholin-2-yl)ethanol hydrochloride , against other commonly employed chiral saturated heterocycles. We will dissect its synthesis, explore its strategic advantages, and provide experimental context to inform its application in drug discovery programs.

Section 1: Profile of 2-(Morpholin-2-yl)ethanol Hydrochloride

2-(Morpholin-2-yl)ethanol hydrochloride is a bifunctional chiral building block. The core structure consists of a morpholine ring substituted at the C2 position—adjacent to the oxygen atom—with an ethanol group. This substitution pattern provides two key features:

  • A Defined Stereocenter: The C2 position is a chiral center, allowing for the introduction of a specific 3D geometry into a target molecule.

  • A Reactive Handle: The primary alcohol of the ethanol substituent offers a versatile point for synthetic elaboration, readily participating in reactions such as esterification, etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a crystalline solid with increased aqueous solubility compared to the free base.

Enantioselective Synthesis Strategies

The synthesis of C2-substituted chiral morpholines is a well-explored area of organic chemistry, with several robust strategies available. While a direct synthesis for the title compound is not extensively documented in mainline literature, its preparation can be confidently extrapolated from established methodologies. One of the most efficient modern approaches is the asymmetric hydrogenation of a dehydromorpholine precursor.[4][5][6]

// Nodes start [label="Commercially Available\nAmino Alcohol & α-Halo Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Condensation &\nN-Protection (e.g., Boc)", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Intramolecular\nWilliamson Ether Synthesis\n(Cyclization)", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Dehydration", fillcolor="#FFFFFF", fontcolor="#202124"]; precursor [label="Dehydromorpholine Precursor", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Asymmetric Hydrogenation\n[Rh(L*)] catalyst, H₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_freebase [label="Enantiopure\n2-(Morpholin-2-yl)ethanol", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Salt Formation\nHCl in Ether/IPA", fillcolor="#FFFFFF", fontcolor="#202124"]; final_product [label="2-(Morpholin-2-yl)ethanol\nHydrochloride", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> precursor; precursor -> step4; step4 -> product_freebase; product_freebase -> step5; step5 -> final_product; } caption="Generalized workflow for the enantioselective synthesis of C2-substituted morpholines."

Causality Behind the Method: This pathway is powerful because it delays the stereochemistry-defining step until late in the synthesis.[5] The asymmetric hydrogenation, catalyzed by a chiral transition metal complex (e.g., a Rhodium complex with a chiral bisphosphine ligand), is highly efficient and can deliver the desired enantiomer in high yield and with excellent enantiomeric excess (up to 99% ee).[6][7] This avoids the need for costly chiral resolution or the use of stoichiometric chiral auxiliaries early in the synthetic route.

Section 2: A Comparative Analysis with Alternative Chiral Building Blocks

The choice of a chiral building block is a critical decision that impacts a project's trajectory. Below, we compare 2-(Morpholin-2-yl)ethanol hydrochloride to three other classes of widely used chiral saturated heterocycles.

Feature2-(Morpholin-2-yl)ethanol(S)-2-Methylpiperazine(S)-Prolinol
Structure Morpholine (O, N at 1,4)Piperazine (N, N at 1,4)Pyrrolidine (5-membered ring)
Key Attributes H-bond acceptor (O), weak base (N), pre-installed hydroxyl handle.Two basic centers (tunable pKa), H-bond donor/acceptor (NH).Highly rigid, common organocatalyst, H-bond donor/acceptor.
Typical pKa (approx.) ~7.4 (for N-H)pKa1 ~5.5, pKa2 ~9.8~9.0 (for N-H)
LogP Profile Generally improves aqueous solubility and reduces lipophilicity.Can increase polarity; secondary amine provides vector for modulation.Intermediate polarity; can be tuned via N-substitution.
Primary Use Case Incorporation as a scaffold to improve PK/PD properties.[8]Used as a linker or solvent-facing group to enhance solubility and target engagement.[2]Asymmetric catalysis or as a rigid scaffold for constrained analogues.[9][]
Advantages Favorable metabolic profile, often improves solubility, ether oxygen is a useful H-bond acceptor.[8]Two points of attachment, differential protection allows complex builds.[11]High rigidity reduces conformational entropy, powerful chiral inductor.[12]
Limitations Single basic center, less conformational rigidity than pyrrolidines.Potential for off-target effects due to structural similarity to neurotransmitters. Can be overly basic.Smaller ring size may not provide optimal vectors for substituents.
Morpholine vs. Piperazine: The Bioisosteric Trade-off

The most direct comparison is with chiral piperazines. Replacing a piperazine's N-H with the morpholine's oxygen atom has profound consequences:

  • Basicity: Morpholine (pKa ~8.7 for the parent) is a weaker base than piperidine but comparable to the second pKa of piperazine. The specific pKa of 2-(Morpholin-2-yl)ethanol's nitrogen will be lower, likely in the physiologically relevant range of 7.0-7.5, reducing the likelihood of strong interactions with acidic off-targets like hERG.

  • Hydrogen Bonding: The morpholine oxygen acts as a hydrogen bond acceptor, a role the piperazine N-H can fulfill as a donor. This switch can completely alter a compound's binding mode and ADME properties.

  • Pharmacokinetics: In numerous cases, the morpholine-for-piperazine swap has led to improved metabolic stability and better overall pharmacokinetic profiles.[8] However, this is not a universal rule and must be evaluated on a case-by-case basis. In some instances, replacing a piperazine with a morpholine can lead to a significant or complete loss of cytotoxic activity in antitumor agents.[13]

Morpholine vs. Prolinol: The Flexibility vs. Rigidity Debate

Prolinol, derived from the amino acid proline, offers a rigid five-membered ring system.[12]

  • Conformational Constraint: The pyrrolidine ring of prolinol has fewer accessible conformations than the morpholine ring. This rigidity can be advantageous, locking a molecule into its bioactive conformation and improving binding affinity by reducing the entropic penalty of binding.

  • Synthetic Utility: Prolinol and its derivatives are workhorses of asymmetric organocatalysis.[9][14][15] While it can be incorporated as a scaffold, its primary fame comes from its ability to induce chirality in other molecules. 2-(Morpholin-2-yl)ethanol, by contrast, is almost exclusively used as a direct structural component.

Section 3: Experimental Showcase - N-Arylation

To illustrate the practical application and causality behind experimental choices, we present a representative protocol for the N-arylation of 2-(Morpholin-2-yl)ethanol, a common transformation in fragment-based drug discovery.

Objective: To couple the secondary amine of (R)-2-(Morpholin-2-yl)ethanol with 4-fluorobromobenzene via a Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig N-Arylation
  • Reactor Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.05 mmol, 23.8 mg).

    • Rationale: Palladium(0) is the active catalyst. Pd₂(dba)₃ is a stable, air-tolerant precatalyst. XPhos is a bulky, electron-rich phosphine ligand that facilitates the crucial reductive elimination step and is known to be highly effective for coupling secondary amines.

  • Reagent Addition: Add (R)-2-(Morpholin-2-yl)ethanol hydrochloride (1.0 mmol, 167.6 mg) and 4-fluorobromobenzene (1.1 mmol, 192.5 mg).

  • Solvent and Base: Add anhydrous toluene (5 mL) and sodium tert-butoxide (1.4 mmol, 134.5 mg).

    • Rationale: Toluene is a standard non-polar solvent for this reaction. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine (and the hydrochloride salt) to generate the active nucleophile and facilitate the catalytic cycle. It must be added last and under inert gas as it is highly reactive.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Self-Validation: The success of this protocol is validated by monitoring the consumption of starting materials via LC-MS. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The retention of stereochemical integrity can be confirmed by chiral HPLC analysis.

Section 4: Strategic Considerations for Building Block Selection

The selection of a chiral building block is a multi-parameter optimization problem. A medicinal chemist's decision-making process can be visualized as follows:

// Nodes start [label="Define Target Molecule's\nRequired Properties", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Need to modulate pKa\n and/or add H-bond donor?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Primary goal is to improve\nsolubility/metabolic stability?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Need high rigidity or\n to induce chirality?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

res1 [label="Consider Chiral Piperazine", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res2 [label="Consider Chiral Morpholine\n(e.g., 2-(Morpholin-2-yl)ethanol)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; res3 [label="Consider Chiral Pyrrolidine\n(e.g., Prolinol)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1 [label="Basicity/\nH-Bonding"]; start -> q2 [label="PK/PD Profile"]; start -> q3 [label="Conformation"];

q1 -> res1 [label="Yes"]; q2 -> res2 [label="Yes"]; q3 -> res3 [label="Yes"];

q1 -> q2 [style=dashed, arrowhead=none]; q2 -> q3 [style=dashed, arrowhead=none]; } caption="Decision tree for selecting a chiral saturated heterocycle."

Conclusion

2-(Morpholin-2-yl)ethanol hydrochloride is a valuable and strategic chiral building block for drug discovery. Its key strengths lie in the combination of the morpholine scaffold's proven benefits for pharmacokinetic properties and the synthetically versatile ethanol handle at a defined stereocenter. While it may not offer the dual basicity of a piperazine or the conformational rigidity of a pyrrolidine, it occupies a crucial niche for chemists seeking to imbue their molecules with favorable drug-like properties without resorting to more complex or synthetically demanding scaffolds. Its utility as a reliable, enantiopure fragment for building sophisticated molecular architectures ensures its continued relevance in the medicinal chemist's toolbox.

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  • Fraile, J. M., et al. (2018). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry. Available from: [Link]

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  • Martins, P. F., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Catalysts. Available from: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available from: [Link]

  • Google Patents. (2021). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Martins, P. F., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. UNL. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 16: An assembly of chiral acrylic building blocks useful in the.... Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(Morpholin-2-yl)ethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug substance are reliable and reproducible. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-(Morpholin-2-yl)ethanol hydrochloride , a polar molecule presenting unique analytical challenges. As a Senior Application Scientist, my aim is to offer not just protocols, but a logical framework for methodological selection and validation, grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines that are the bedrock of this process.[2][3][4] This guide will explore three common, yet distinct, analytical techniques for 2-(Morpholin-2-yl)ethanol hydrochloride, providing a comparative analysis of their validation strategies.

The Analytical Challenge: 2-(Morpholin-2-yl)ethanol hydrochloride

2-(Morpholin-2-yl)ethanol hydrochloride is a polar organic molecule. Its structure, containing a morpholine ring and an ethanol side chain, imparts high water solubility. This polarity can make it challenging to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Consequently, specialized chromatographic techniques or derivatization are often necessary for robust and reliable analysis.

Comparative Overview of Analytical Techniques

Here, we compare three powerful analytical techniques for the analysis of 2-(Morpholin-2-yl)ethanol hydrochloride: High-Performance Liquid Chromatography with UV Detection following derivatization (HPLC-UV), Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Technique Principle Advantages Disadvantages Best Suited For
HPLC-UV with Derivatization Analyte is chemically modified to attach a chromophore, enabling detection by UV-Vis spectroscopy.Cost-effective, widely available instrumentation, robust and reproducible.Indirect analysis, derivatization can be complex and introduce variability.Routine quality control, content uniformity, and assay determination.
HILIC-MS A variation of normal-phase chromatography that uses a hydrophilic stationary phase with a high organic content mobile phase to retain polar analytes.[5][6][7]Direct analysis of polar compounds, high sensitivity and selectivity with MS detection.Can be less robust than reversed-phase, requires careful method development, potential for matrix effects.[5]Impurity profiling, metabolite identification, and bioanalytical studies.
GC-MS with Derivatization Analyte is derivatized to increase its volatility for separation by gas chromatography and detection by mass spectrometry.[8][9][10]High chromatographic efficiency, excellent sensitivity and selectivity with MS detection.Requires derivatization, not suitable for thermolabile compounds.Analysis of volatile impurities, residual solvent analysis.

Validation Parameters: A Comparative Approach

According to ICH Q2(R1) guidelines, the validation of an analytical method involves the evaluation of several key parameters.[2] The following table outlines these parameters and provides typical acceptance criteria for each of the compared analytical techniques.

Validation Parameter HPLC-UV with Derivatization HILIC-MS GC-MS with Derivatization
Specificity/Selectivity No interference from blank, placebo, and known impurities at the retention time of the analyte derivative.No significant interference at the retention time and m/z of the analyte.No interfering peaks at the retention time and characteristic mass fragments of the analyte derivative.
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.995
Range 80-120% of the test concentration for assay; 50-150% for impurity.Defined by the linear range and intended application.Defined by the linear range and intended application.
Accuracy (% Recovery) 98.0 - 102.0% for assay; 90.0 - 110.0% for impurities.85.0 - 115.0% for bioanalysis; 95.0 - 105.0% for drug substance.90.0 - 110.0%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%).Repeatability (≤ 15% for bioanalysis, ≤ 5% for drug substance), Intermediate Precision (≤ 15% for bioanalysis, ≤ 10% for drug substance).Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Signal-to-Noise ratio of 3:1.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Signal-to-Noise ratio of 10:1.Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, temperature).Insensitive to small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate, temperature).Insensitive to small, deliberate changes in method parameters (e.g., inlet temperature, flow rate, temperature program).

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of each analytical technique.

HPLC-UV with Pre-column Derivatization

Rationale: Since 2-(Morpholin-2-yl)ethanol hydrochloride lacks a strong chromophore, derivatization is necessary for UV detection. Phenyl isothiocyanate (PITC) is a suitable reagent that reacts with the secondary amine of the morpholine ring to form a phenylthiourea derivative, which has strong UV absorbance.[11]

Experimental Workflow:

A Standard and Sample Preparation B Pre-column Derivatization with PITC A->B C HPLC Separation B->C D UV Detection at 254 nm C->D E Data Analysis and Validation D->E A Standard and Sample Preparation B HILIC Separation A->B C Electrospray Ionization (ESI+) B->C D Mass Spectrometry Detection (SIM/MRM) C->D E Data Analysis and Validation D->E

Caption: HILIC-MS experimental workflow.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(Morpholin-2-yl)ethanol hydrochloride reference standard in a mixture of acetonitrile and water (e.g., 90:10 v/v).

    • Prepare sample solutions at the target concentration in the same diluent.

  • HILIC Conditions:

    • Column: Amide or Zwitterionic HILIC column, 2.1 x 100 mm, 3.5 µm. [5] * Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ or Multiple Reaction Monitoring (MRM) for higher selectivity.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Validation Experiments:

    • Follow the same validation parameters as for HPLC-UV, with adjustments to the acceptance criteria as noted in the comparative table, particularly for bioanalytical applications.

GC-MS with Derivatization

Rationale: For GC analysis, the volatility of 2-(Morpholin-2-yl)ethanol hydrochloride must be increased. Derivatization of the amine and hydroxyl groups, for example, through silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), makes the compound amenable to GC separation. [8][9][10] Experimental Workflow:

A Standard and Sample Preparation B Derivatization with BSTFA A->B C GC Separation B->C D Electron Ionization (EI) C->D E Mass Spectrometry Detection (Scan/SIM) D->E F Data Analysis and Validation E->F

Caption: GC-MS with derivatization workflow.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(Morpholin-2-yl)ethanol hydrochloride reference standard in a suitable aprotic solvent (e.g., pyridine).

    • Prepare sample solutions at the target concentration in the same solvent.

  • Derivatization:

    • To 100 µL of standard or sample solution, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Detection Mode: Full Scan for identification of characteristic fragment ions, and Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

  • Validation Experiments:

    • Perform validation experiments as outlined for the other techniques, focusing on the specificity of the mass fragments used for quantification.

Conclusion

The choice of an analytical method for 2-(Morpholin-2-yl)ethanol hydrochloride depends on the specific requirements of the analysis. For routine quality control where cost and robustness are key, HPLC-UV with derivatization is a strong candidate. For applications requiring high sensitivity and direct analysis of the polar molecule, such as in complex matrices or for impurity profiling, HILIC-MS is the superior choice. GC-MS with derivatization offers high efficiency and is particularly useful for identifying and quantifying volatile impurities.

Ultimately, a thorough and well-documented method validation, following the principles outlined in this guide and in accordance with regulatory expectations, is essential to ensure the generation of high-quality, reliable data in the development of any pharmaceutical product.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Klavins, K., et al. (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. Analytica Chimica Acta, 1051, 89-97. [Link]

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  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

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  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Tosoh Bioscience. HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • Sillner, C., et al. (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

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Comparative

A Senior Scientist's Guide to the In Vitro and In Vivo Comparison of Morpholine-Based Drug Candidates

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its capacity to enhance the pharmacological profiles of therapeutic agents.[1][2] Its inclusion in a molecule can improve critical...

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its capacity to enhance the pharmacological profiles of therapeutic agents.[1][2] Its inclusion in a molecule can improve critical drug-like properties such as aqueous solubility, metabolic stability, and bioavailability.[3][4] This is due to its unique structural and physicochemical characteristics, including a well-balanced lipophilic-hydrophilic profile and a pKa that renders it a weak base.[1][5] These advantageous features have cemented morpholine's status as a "privileged scaffold," appearing in numerous FDA-approved drugs, particularly in oncology and for central nervous system (CNS) disorders.[3][5][6]

This guide provides a comprehensive framework for the systematic evaluation and comparison of novel morpholine-based drug candidates, progressing from foundational in vitro assays to determinative in vivo studies. We will explore the causality behind experimental choices, providing the technical depth required by researchers, scientists, and drug development professionals.

Part 1: In Vitro Characterization: Building the Foundational Evidence

In vitro experiments are the crucible where a drug candidate's potential is first forged. Conducted on purified proteins or in cell-based systems, these assays provide the initial, critical data on a compound's potency, selectivity, and mechanism of action, while also flagging potential liabilities early in the discovery process.

A Cascade of In Vitro Interrogation

A logically tiered approach to in vitro testing is essential for making efficient and data-driven decisions. The primary goal is to comprehensively profile the candidate's biological activity and drug-like properties before committing to resource-intensive in vivo models.

  • Primary Target Engagement & Potency: The first question is whether the candidate interacts with its intended molecular target.

    • Biochemical Assays: These are clean, direct assays measuring the interaction between the compound and a purified target, such as a kinase or receptor. For example, the inhibitory potential of a morpholine-based kinase inhibitor would be quantified by measuring its IC50 value—the concentration required to inhibit 50% of the enzyme's activity.[7][8]

    • Cell-Based Assays: After confirming direct target binding, it is crucial to assess the compound's activity in a more biologically relevant context. Cellular assays determine if the compound can permeate the cell membrane and engage its target to elicit a functional response, such as inhibiting cancer cell proliferation.[9][10]

  • Selectivity and Off-Target Profiling: A potent drug is of little use if it promiscuously hits unintended targets, leading to toxicity. Candidates should be screened against a panel of related proteins (e.g., a kinase panel for a kinase inhibitor) to determine their selectivity window. A highly selective compound is generally preferred to minimize the risk of off-target side effects.

  • In Vitro ADME & Toxicological Screening: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is paramount to prevent late-stage failures.

    • Solubility & Permeability: The morpholine ring typically imparts favorable solubility.[5] This is quantified experimentally. Permeability, the ability to cross biological membranes, is often predicted using parallel artificial membrane permeability assays (PAMPA) or assessed in cell models like Caco-2.

    • Metabolic Stability: The morpholine scaffold is generally robust against metabolic degradation.[3] In vitro stability is tested by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

    • Cytotoxicity: General cellular toxicity is evaluated using assays like the MTT assay, which measures cell viability. This helps distinguish between targeted anti-proliferative effects and non-specific toxicity.[9][10]

Experimental Protocol: MTT Assay for Cellular Viability

This protocol outlines a standard method for assessing the cytotoxic effects of a morpholine-based compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.[10]

  • Compound Treatment: Prepare serial dilutions of the morpholine-based drug candidate in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the treated cells for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[9]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Data Presentation: Comparative In Vitro Profile of Morpholine Candidates
CandidateTarget IC50 (nM)Selectivity vs. Target X (Fold)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)Microsomal Stability (t½, min)MCF-7 Cyto. IC50 (µM)
Morph-A 12>1508.5>900.5
Morph-B 5201.2550.2
Morph-C 85>20015.11511.4

This table allows for a direct, multi-parameter comparison. Morph-A shows an excellent balance of potency, selectivity, permeability, and stability, making it a strong candidate to advance.

In Vitro Evaluation Workflow

G cluster_0 In Vitro Screening Cascade A Compound Synthesis & Characterization B Primary Biochemical Assay (Target Potency, IC50) A->B C Cell-Based Functional Assay (Cellular Potency, EC50) B->C D Selectivity Panel Screening C->D E In Vitro ADME/Tox (Permeability, Stability, Cytotoxicity) C->E F Candidate Nomination for In Vivo Studies D->F E->F G cluster_1 The Drug Discovery & Development Bridge invitro In Vitro Data (Potency, Selectivity, ADME) pk_pd In Vivo PK/PD (Exposure & Efficacy) invitro->pk_pd Predicts ivivc IVIVC Model (Predictive Correlation) invitro->ivivc clinical Human Clinical Trials (Safety & Efficacy) pk_pd->clinical Informs pk_pd->ivivc ivivc->clinical Optimizes

Caption: The relationship between in vitro, in vivo, and clinical data, linked by IVIVC.

Conclusion

The systematic evaluation of morpholine-based drug candidates requires a rigorous, multi-faceted approach that integrates in vitro characterization with in vivo validation. By carefully selecting assays that probe potency, selectivity, and pharmacokinetic properties, researchers can build a comprehensive data package to identify candidates with the highest probability of success. The ultimate goal is to establish a clear line-of-sight from initial laboratory findings to potential clinical efficacy, a journey for which the versatile morpholine scaffold continues to be an exceptionally valuable component.

References

  • Kumar Goel, K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?.
  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Basit, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Pang, J., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal.
  • BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
  • (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Khamitova, G. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug development & registration.
  • Naim, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • BenchChem. (2025). In Vivo Efficacy of 2-(Oxan-2-yl)morpholine-Based Drug Candidates: A Comparative Analysis.
  • (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF on ResearchGate.
  • (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.
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  • Kumar, S., et al. (2025). Some well-known morpholine based drugs. ResearchGate.

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Validation

Benchmarking the Pharmacokinetic Properties of Morpholine Analogs: A Comparative Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its frequent incorporation into a multitude of approved and experimental drugs is a testament to its ability to c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its frequent incorporation into a multitude of approved and experimental drugs is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2][3] This guide offers an in-depth, objective comparison of the pharmacokinetic performance of morpholine-containing compounds against their non-morpholine analogs, supported by experimental data. We will delve into the causal reasons for experimental choices and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery programs.

The morpholine moiety is often employed to enhance aqueous solubility, metabolic stability, and overall bioavailability.[4] Its unique structural features, including the ether oxygen and the secondary or tertiary amine, allow it to modulate a molecule's properties in a predictable manner.[5][6] However, like any chemical scaffold, it is not without its potential liabilities. A thorough understanding of its metabolic fate and potential for bioactivation is crucial for mitigating risks.[7][8]

This guide will provide a balanced perspective, highlighting both the advantages and potential drawbacks of incorporating a morpholine ring, using concrete data to illustrate these points.

Comparative Pharmacokinetic Analysis: The Impact of the Morpholine Ring

A central tenet of structure-activity relationship (SAR) and structure-property relationship (SPR) studies is the systematic modification of a lead compound to optimize its biological activity and drug-like properties. Replacing a morpholine ring with other cyclic amines, such as piperidine or piperazine, is a common strategy to fine-tune a compound's pharmacokinetic profile.

Case Study 1: Oxazolidinone Antibacterials - Linezolid (Morpholine) vs. a Piperazine Analog

A compelling example of the influence of the morpholine ring on in vivo pharmacokinetics comes from a comparative study of oxazolidinone antibacterials in rabbits.[9] This study directly compared the pharmacokinetic profiles of Linezolid, which contains a morpholine ring, with a piperazine-containing analog, PH051.

ParameterLinezolid (Morpholine Analog)PH051 (Piperazine Analog)Fold ChangeReference
Elimination Half-life (t½) 52.4 ± 6.3 min175 ± 46.1 min~3.3x increase[9]
Oral Bioavailability (F%) 38.7%4.73%~8.2x decrease[9]
Plasma Protein Binding (%) 32-34%90-91%~2.7x increase[9]

Analysis of the Data:

The data clearly demonstrates the profound impact of replacing the morpholine ring's oxygen with a nitrogen (to form a piperazine).

  • Oral Bioavailability: The most striking difference is the dramatic decrease in oral bioavailability for the piperazine analog (4.73%) compared to Linezolid (38.7%).[9] This could be attributed to several factors, including potential differences in intestinal permeability, increased first-pass metabolism, or altered solubility. The morpholine ring, with its ether oxygen, can act as a hydrogen bond acceptor, which can favorably influence solubility and interactions with transporters.

  • Plasma Protein Binding: The piperazine analog exhibits significantly higher plasma protein binding (90-91%) compared to Linezolid (32-34%).[9] This increased binding will reduce the concentration of free, pharmacologically active drug in circulation, potentially impacting its efficacy.

  • Elimination Half-life: The piperazine analog has a considerably longer elimination half-life. While a longer half-life can sometimes be desirable for less frequent dosing, in this case, it is likely a consequence of the high plasma protein binding, which effectively sequesters the drug in the plasma and reduces its availability for clearance.

This case study provides strong evidence that the morpholine ring in Linezolid confers a more favorable pharmacokinetic profile, characterized by good oral absorption and moderate plasma protein binding, leading to a suitable balance of exposure and clearance.

Case Study 2: PI3K Inhibitors - ZSTK474 (Dimorpholino) vs. a Piperazine Analog

The pan-PI3K inhibitor ZSTK474, which contains two morpholine rings, offers another insightful comparison. While direct, head-to-head in vivo pharmacokinetic data for ZSTK474 and a close analog with a different heterocyclic ring is not available in a single publication, we can glean valuable information from in vitro potency data and the reported in vivo behavior of ZSTK474.

One study on the structure-activity relationship of ZSTK474 analogs found that replacing a single morpholine group with a piperazine ring resulted in a dramatic loss of inhibitory potency against PI3K isoforms (a 36-fold reduction for PI3Kα and PI3Kδ, and a >70-fold reduction for PI3Kβ and PI3Kγ).[10] This highlights the critical role of the morpholine's oxygen atom in binding to the enzyme's active site.[5]

In vivo, ZSTK474 has demonstrated strong antitumor activity when administered orally to mice, indicating that it possesses a favorable pharmacokinetic profile that allows for sufficient exposure to the tumor tissue.[11][12] While we cannot make a direct quantitative comparison of its in vivo properties with the less potent piperazine analog, the significant drop in in vitro activity of the piperazine analog suggests it would likely be a much less effective agent in vivo, irrespective of its pharmacokinetic properties.

This example underscores the dual role the morpholine ring can play: contributing to both the pharmacodynamic (target binding) and pharmacokinetic properties of a drug candidate.

Understanding the Metabolic Landscape of Morpholine Analogs

The metabolic stability of a drug candidate is a critical determinant of its half-life and overall exposure. The morpholine ring, while often incorporated to improve metabolic stability, is itself subject to metabolism.

Common Metabolic Pathways:

The primary metabolic pathways for the morpholine ring involve oxidation.[7][13]

  • N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide metabolite.[2]

  • Ring Opening: Oxidative cleavage of the C-N or C-O bonds can lead to ring-opened metabolites.[14] For instance, the metabolism of Linezolid primarily proceeds through the oxidation of the morpholine ring, resulting in two inactive, ring-opened carboxylic acid metabolites.[14]

  • Oxidative Dealkylation: If the morpholine nitrogen is substituted, N-dealkylation can occur, removing the substituent.[14][15]

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Metabolic Pathways of the Morpholine Ring

Potential Liabilities:

While generally considered to have a favorable metabolic profile, there are potential liabilities associated with the morpholine scaffold.

  • Formation of Reactive Metabolites: Under certain structural contexts, the metabolism of the morpholine ring can lead to the formation of reactive metabolites that can covalently bind to proteins. This is a potential safety concern that should be assessed during preclinical development.[11][16]

  • Formation of N-Nitrosomorpholine: If a drug containing a secondary morpholine amine is co-administered with sources of nitrites (e.g., in certain foods), there is a theoretical potential for the in vivo formation of N-nitrosomorpholine, a known carcinogen.[4][8] This risk is generally considered low but should be evaluated on a case-by-case basis.

Experimental Protocols for Benchmarking Pharmacokinetic Properties

To obtain the data necessary for a robust comparison of morpholine analogs, a series of standardized in vitro and in vivo assays are employed. Early assessment of these ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for identifying promising candidates and flagging potential liabilities.

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}

Tiered ADME Assessment Workflow

In Vitro Permeability: Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelium.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment:

    • The test compound (typically at a concentration of 1-10 µM) is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport).

    • Simultaneously, in a separate set of wells, the compound is added to the basolateral (B) side to assess efflux (B-to-A transport).

    • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis: At the end of the incubation, samples are collected from both the apical and basolateral compartments and the concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (from human or preclinical species) on ice.

    • Prepare a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration typically 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) can then be calculated and scaled to predict hepatic clearance.

In Vitro Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is unbound to plasma proteins and is therefore free to interact with its target and be cleared.

Step-by-Step Methodology:

  • Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (typically 8 kDa MWCO) that divides each well into two chambers.

  • Sample Preparation:

    • Spike the test compound into plasma (from human or preclinical species) at a final concentration of, for example, 1 µM.

  • Dialysis:

    • Add the plasma containing the test compound to one chamber of the RED insert.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the other chamber.

    • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Matrix Matching:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To minimize analytical artifacts, mix the plasma sample with an equal volume of clean PBS, and mix the buffer sample with an equal volume of blank plasma.

  • Analysis: Precipitate the proteins from both samples with a cold organic solvent containing an internal standard and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the concentration of the compound in the buffer chamber divided by the concentration in the plasma chamber.

    • Percentage bound = (1 - fu) * 100.

Conclusion

The morpholine ring is a valuable and versatile scaffold in medicinal chemistry, frequently employed to enhance the pharmacokinetic properties of drug candidates. As demonstrated by the comparative data, its incorporation can lead to significant improvements in oral bioavailability and can favorably modulate plasma protein binding when compared to other cyclic amines like piperazine. However, a thorough understanding of its metabolic pathways and potential liabilities is essential for successful drug development.

The experimental protocols provided in this guide offer a standardized framework for benchmarking the ADME properties of morpholine analogs and their counterparts. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive pharmacokinetic profile, enabling data-driven decisions to optimize their lead compounds and increase the probability of clinical success. The judicious use of the morpholine scaffold, guided by robust experimental data, will continue to be a powerful strategy in the design of next-generation therapeutics.

References

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  • Knight, M. J., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Morpholine. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23–S35. [Link]

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Comparative

A Senior Scientist's Guide to Saturated Heterocycles: A Comparative Analysis of Morpholine and 1,4-Oxazepane Scaffolds

In the landscape of medicinal chemistry, saturated heterocycles are indispensable tools for crafting molecules with desirable pharmacokinetic and pharmacodynamic profiles. Among these, the six-membered morpholine ring is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, saturated heterocycles are indispensable tools for crafting molecules with desirable pharmacokinetic and pharmacodynamic profiles. Among these, the six-membered morpholine ring is a celebrated "privileged scaffold," found in numerous FDA-approved drugs and recognized for its ability to confer favorable properties.[1][2][3] However, the exploration of chemical space necessitates looking beyond the conventional. Its larger, seven-membered analog, 1,4-oxazepane (or homomorpholine), represents a compelling, albeit less explored, frontier.[4][5][6]

This guide provides an in-depth comparative analysis of these two scaffolds. We will move beyond simple descriptions to dissect the causal relationships between their structural differences and resulting physicochemical and biological properties, offering field-proven insights for drug development professionals.

Part 1: Physicochemical Properties — The Foundational Trade-Offs

The choice between a six- and seven-membered ring is not arbitrary; it introduces fundamental changes in a molecule's physical nature. These properties govern everything from solubility to how a compound behaves in a physiological environment.

The morpholine scaffold is frequently employed to enhance solubility, bioavailability, and metabolic stability.[7][8] Its utility is largely attributed to a unique balance of features. The oxygen atom's electron-withdrawing effect lowers the basicity of the nitrogen (pKa ≈ 8.4-8.7) compared to a piperidine ring, which is often beneficial for reducing off-target liabilities at aminergic receptors and improving oral absorption.[2][7][9] This moderate basicity ensures that the compound is sufficiently water-soluble without being overly charged at physiological pH.

In contrast, 1,4-oxazepane's larger ring and additional methylene group increase its lipophilicity and predicted basicity. This shift presents a classic medicinal chemistry trade-off: the potential for enhanced membrane permeability or interaction with more lipophilic binding pockets comes at the cost of potentially lower aqueous solubility and higher basicity, which may need to be mitigated elsewhere in the molecule.

PropertyMorpholine1,4-Oxazepane (Homomorpholine)Rationale & Implication for Drug Design
Ring Size 6-membered7-memberedThe additional CH₂ group in 1,4-oxazepane increases molecular weight and lipophilicity, offering a different spatial arrangement for substituents.
Basicity (pKa) ~8.4 - 8.7[2][7]~10.01 (Predicted)[5]Morpholine's weaker basicity is often advantageous for PK/PD profiles.[9] The higher predicted basicity of 1,4-oxazepane could increase risks of lysosomal trapping or hERG inhibition but may be useful for specific ionic interactions.
Solubility Profile Enhances aqueous solubility; well-balanced lipophilic-hydrophilic character.[7][9][10]More lipophilic, less water-soluble than morpholine.Morpholine is a go-to scaffold for tackling solubility issues. 1,4-Oxazepane may be preferred when targeting lipophilic pockets, but solubility must be carefully monitored.
Metabolic Stability Generally good metabolic stability, improving pharmacokinetic profiles.[1][7][9]Less characterized; increased flexibility may present more sites for CYP450 metabolism.Morpholine is a well-validated choice for enhancing metabolic stability. The metabolic profile of 1,4-oxazepane derivatives must be empirically determined for each case.
Conformational Rigidity Relatively rigid chair conformation.[9][10]Conformationally flexible (multiple low-energy boat/twist-boat conformers).[4]Morpholine's rigidity provides predictable substituent vectors. 1,4-Oxazepane's flexibility allows it to adapt to diverse binding site topographies, enabling exploration of new chemical space.[11]

Part 2: Conformational Flexibility — A Tale of Two Geometries

The most profound difference between the two scaffolds lies in their three-dimensional structure. Morpholine predominantly adopts a stable chair conformation, which rigidly projects its substituents into well-defined vectors. This predictability is a significant advantage in structure-based drug design, allowing chemists to methodically probe interactions within a binding site.

The seven-membered 1,4-oxazepane ring, however, is a different beast. It possesses significantly more conformational flexibility, with several low-energy twist-chair and twist-boat conformations being accessible. This dynamism means that substituents on a 1,4-oxazepane ring can sweep through a larger volume of space, potentially discovering new, favorable interactions with a biological target that a rigid morpholine cannot. This makes it an excellent tool for scaffold hopping or evolving a lead series when the rigid analog has hit a potency plateau.

G cluster_0 Scaffold Conformational Analysis cluster_morpholine cluster_oxazepane Morpholine Morpholine (6-Membered Ring) M_Conf Stable Chair Conformation Morpholine->M_Conf Adopts Oxazepane 1,4-Oxazepane (7-Membered Ring) O_Conf Multiple Low-Energy Conformations (Twist-Chair, Twist-Boat) Oxazepane->O_Conf Adopts M_Prop Rigid Structure Predictable Vectors M_Conf->M_Prop Leads to O_Prop Flexible Structure Explores More Chemical Space O_Conf->O_Prop Leads to

Caption: Conformational differences between morpholine and 1,4-oxazepane.

Part 3: Synthetic Accessibility — The Path of Least Resistance

A scaffold's utility is directly tied to its synthetic accessibility. Here, morpholine has a clear historical advantage. It is a readily available building block that can be easily introduced as an amine reagent, and numerous reliable methods exist for its synthesis and functionalization.[1][8][10]

The synthesis of 1,4-oxazepanes has traditionally been more challenging, which has limited their widespread adoption.[6] However, recent advances are making this scaffold more accessible. Modern strategies often rely on the cyclization of functionalized open-chain precursors, with scalable routes now being developed that promise to place 1,4-oxazepane firmly in the medicinal chemist's toolbox.[6][11][12]

G cluster_M Morpholine Synthesis cluster_O 1,4-Oxazepane Synthesis M_Start Common Reagents (e.g., Diethanolamine) M_Method Well-Established Cyclization Methods M_Start->M_Method M_Product Substituted Morpholine M_Method->M_Product O_Start Multi-Step Precursors (e.g., N-propargylamines, β-aminoalcohols) O_Method Modern Cyclization (e.g., Tandem Reactions, Intramolecular Cyclization) O_Start->O_Method O_Product Substituted 1,4-Oxazepane O_Method->O_Product DecisionTree Start Project Goal: Modify Lead Compound Q1 Primary challenge is poor solubility or metabolic instability? Start->Q1 Q2 Need to explore new vectors or overcome potency plateau? Q1->Q2 No A_Morpholine Choose Morpholine Scaffold Q1->A_Morpholine Yes Q2->A_Morpholine No (Default to simpler scaffold) A_Oxazepane Consider 1,4-Oxazepane Scaffold Q2->A_Oxazepane Yes Reason_M Leverages proven ability to enhance PK properties and synthetic tractability. A_Morpholine->Reason_M Reason_O Utilizes conformational flexibility to access new binding modes and improve affinity. A_Oxazepane->Reason_O

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Morpholine-Containing Haptens

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Moiety and the Immunological Challenge The morpholine ring is a privileged scaffold in modern medicinal chemistry, integr...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Moiety and the Immunological Challenge

The morpholine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic agents, from the antibiotic linezolid to central nervous system drugs like reboxetine.[1][2][3][4] Its unique physicochemical properties—balancing lipophilicity and hydrophilicity—often enhance a drug's pharmacokinetic profile, including its ability to cross the blood-brain barrier.[1][2][4]

However, the development of specific immunoassays for therapeutic drug monitoring (TDM) or pharmacokinetic (PK) studies of these drugs presents a significant challenge. The core issue is antibody cross-reactivity . Because many drugs share the same morpholine core, an antibody developed against one (the target analyte) may bind to others, leading to inaccurate quantification and flawed clinical interpretations.

This guide provides an in-depth, experience-driven comparison of methodologies to assess and understand the cross-reactivity of antibodies raised against morpholine-containing haptens. We will move beyond simple protocols to explore the causality behind experimental design, ensuring that your findings are both accurate and robust.

Pillar 1: The Foundation - Hapten Design and Antibody Generation

Small molecules like morpholine-containing drugs are not immunogenic on their own.[5][6] To elicit an immune response, they must be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]), transforming them into haptens .[6][7] The design of this hapten-carrier conjugate is the single most critical factor influencing the specificity of the resulting antibodies.

Causality in Hapten Design: Why the Linker Matters

The point of attachment and the nature of the spacer arm (linker) between the hapten and the carrier protein dictate which parts of the molecule are presented to the immune system.

  • Attachment Point: The linker should be attached to a part of the drug molecule that is distal from the key distinguishing features you want the antibody to recognize. If the linker is attached to a unique side chain, the immune system will likely generate antibodies against the more exposed, common morpholine ring.

  • Spacer Arm Length & Chemistry: The length and chemical nature of the spacer can also influence the immune response. While one study on linezolid haptens found that spacer length (from 0 to 11.8 Å) had an insignificant effect on the quality of the antibody generated, another study on melamine haptens showed that different spacer chemistries led to different assay performances.[8][9][10] This highlights the necessity of empirical testing for each new target.

The diagram below illustrates the fundamental principle of creating an immunogen from a small-molecule drug.

Hapten_Conjugation cluster_0 Step 1: Components cluster_1 Step 2: Conjugation cluster_2 Step 3: Immunization Hapten Morpholine-Containing Drug (Hapten) Conjugate Hapten-Carrier Immunogen Hapten->Conjugate Covalent Linkage Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate Antibody Generation of Anti-Hapten Antibodies Conjugate->Antibody Immunize Animal Model

Caption: Workflow for generating antibodies against small-molecule haptens.

Pillar 2: The Litmus Test - Competitive ELISA for Cross-Reactivity

The gold standard for quantifying the cross-reactivity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[11] This assay measures the ability of various structurally similar compounds (analogs) to compete with the target analyte for a limited number of antibody binding sites.

Principle of Competitive ELISA

In this format, a derivative of the target drug (a coating antigen) is immobilized on the surface of a microplate well. A constant amount of the specific antibody is pre-incubated with the sample (containing an unknown amount of the drug) or a standard. This mixture is then added to the coated well. The more drug present in the sample, the less "free" antibody will be available to bind to the coated antigen. The final signal, generated by a labeled secondary antibody, is therefore inversely proportional to the concentration of the drug in the sample.[11]

The following diagram outlines the workflow for a typical competitive ELISA experiment.

Competitive_ELISA cluster_plate Microplate Well cluster_solution In Solution (Pre-incubation) p1 1. Coat Plate with Hapten-Protein Conjugate p2 2. Block Unbound Sites p1->p2 p3 3. Add Antibody + Sample/Analog Mixture p2->p3 p4 4. Add Enzyme-Labeled Secondary Antibody p3->p4 p5 5. Add Substrate & Measure Signal p4->p5 s1 Antibody s2 Free Drug (Sample or Analog) s1->s2 Competition

Caption: The competitive ELISA workflow for assessing antibody cross-reactivity.

Experimental Protocol: A Self-Validating System

This protocol provides a robust framework for comparing the cross-reactivity of a polyclonal antibody raised against a Linezolid-BSA conjugate.

Objective: To determine the percent cross-reactivity of the anti-linezolid antibody with other morpholine-containing drugs: Reboxetine and Gefitinib.

Materials:

  • Antibody: Rabbit anti-Linezolid polyclonal antibody.

  • Coating Antigen: Linezolid-OVA (Ovalbumin) conjugate.

    • Expert Insight: Using a heterologous carrier protein (OVA instead of BSA) for coating is a critical self-validating step. It minimizes the detection of antibodies that bind to the BSA carrier itself, ensuring you are measuring hapten-specific interactions.[10]

  • Analytes: Linezolid (target), Reboxetine, Gefitinib (test compounds), Ofloxacin (negative control, lacks morpholine ring).

  • Plates: 96-well high-binding polystyrene microplates.

  • Buffers: Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (e.g., PBS with 1% BSA).

  • Detection Reagents: HRP-conjugated Goat anti-Rabbit IgG, TMB substrate, Stop Solution (e.g., 2N H₂SO₄).

Step-by-Step Methodology
  • Antigen Coating:

    • Dilute the Linezolid-OVA coating antigen to 1 µg/mL in Coating Buffer.

    • Add 100 µL to each well of the microplate.

    • Incubate overnight at 4°C or for 2-3 hours at room temperature.[12][13]

    • Causality: The alkaline pH of the coating buffer facilitates the passive adsorption of the protein to the polystyrene plate surface. Overnight incubation at 4°C ensures consistent coating.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound antigen.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[14]

    • Causality: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate surface, which would otherwise cause high background signal. BSA is a common and effective blocking agent.

  • Competitive Reaction:

    • Prepare serial dilutions for each analyte (Linezolid, Reboxetine, Gefitinib, Ofloxacin) in assay buffer (e.g., PBS with 0.1% BSA). A typical range might be from 1000 ng/mL down to 0.1 ng/mL.

    • Prepare the anti-Linezolid antibody at a pre-determined optimal dilution (this should be determined via titration beforehand, aiming for ~80-90% of maximum signal in the absence of free analyte).

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the diluted anti-Linezolid antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Wash the coated-and-blocked assay plate 3 times.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.[13]

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer. The increased number of washes is crucial to lower the background before substrate addition.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[12]

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of the plate at 450 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data is used to generate a dose-response curve for each analyte. The key metric is the IC₅₀ , the concentration of the analyte that causes a 50% reduction in the maximum signal.

Calculation of Percent Cross-Reactivity (%CR):

%CR = (IC₅₀ of Target Analyte (Linezolid) / IC₅₀ of Test Compound) * 100

Sample Data Presentation

Below is a table of hypothetical but plausible results from our described experiment.

CompoundChemical MoietyIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
Linezolid Morpholine15.2100% Target Analyte (Reference)
Reboxetine Morpholine188.78.1% Moderate Cross-Reactivity
Gefitinib Morpholine950.11.6% Low Cross-Reactivity
Ofloxacin Non-Morpholine>10,000<0.15% Negligible (Specific)

Analysis of Results:

  • The antibody shows the highest affinity for its target, Linezolid, as expected.

  • There is moderate cross-reactivity with Reboxetine. This is likely due to structural similarities in how the morpholine ring and adjacent structures are presented. For a TDM assay, this level of cross-reactivity could be problematic if a patient is co-administered both drugs.

  • Gefitinib shows low cross-reactivity, suggesting its bulkier structure prevents significant binding to the antibody's paratope.

  • The negative control, Ofloxacin, shows no meaningful cross-reactivity, confirming the antibody's specificity for the morpholine-containing scaffold.

Conclusion and Future Directions

The specificity of an antibody raised against a morpholine-containing hapten is not an inherent property but a direct consequence of meticulous immunogen design and rigorous validation. This guide demonstrates that a structured approach, grounded in understanding the causality of each experimental step, is essential for generating reliable cross-reactivity data.

For researchers in drug development, these studies are paramount. A highly specific antibody is the cornerstone of a validated TDM or PK immunoassay, ensuring that therapeutic decisions are based on accurate measurements. Conversely, a well-characterized, moderately cross-reactive antibody could potentially be developed into a screening tool for a class of morpholine-containing compounds. The key lies in performing these comparative studies with scientific integrity and a clear understanding of the principles at play.

References

  • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Benyő, D., et al. (2023). Opioid-Based Haptens: Development of Immunotherapy. MDPI. [Link]

  • ImmunoReagents. (n.d.). ELISA Protocol.
  • Thermo Fisher Scientific. (n.d.). ELISA technical guide and protocols.
  • Stepanov, A. V., et al. (2021). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry. [Link]

  • Abcam. (n.d.). Sandwich ELISA protocol.
  • Stepanov, A. V., et al. (2021). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. PubMed. [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol.
  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
  • Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service.
  • Vita, C., et al. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. PubMed. [Link]

  • Li, Y., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Analytica Chimica Acta. [Link]

  • Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
  • Apollo. (2021). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity.
  • University of Cambridge. (2021). Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity.
  • van der Laken, C. J., et al. (2016). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Cross-reactivity of select PEG-binding antibodies to other polymers containing CH2-CH2-O backbone.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Khan, K. M., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Performance in Morpholine Synthesis

Introduction: The Enduring Importance of the Morpholine Scaffold The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, is a cornerstone of modern medicinal chemistry and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Morpholine Scaffold

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, is a cornerstone of modern medicinal chemistry and process industries.[1] Its unique physicochemical properties—imparting aqueous solubility, improving metabolic stability, and acting as a versatile synthetic handle—have cemented its status as a "privileged scaffold." From the antibiotic linezolid to the antidepressant reboxetine, the morpholine motif is integral to a vast array of pharmaceuticals.[2]

Industrially, morpholine is a critical component in corrosion inhibitors, catalysts, and as a solvent. The primary industrial route to unsubstituted morpholine involves the dehydration of diethanolamine (DEA) or the reaction of diethylene glycol (DEG) with ammonia.[3][4] Both pathways are heavily reliant on efficient catalysis to achieve the high yields and selectivities demanded by large-scale production.

This guide provides an in-depth comparison of various catalytic systems for morpholine synthesis, focusing on the intramolecular cyclodehydration of diethanolamine. We will delve into the mechanistic underpinnings of different catalyst classes, present a comparative analysis of their performance based on experimental data, and provide a robust, self-validating protocol for catalyst evaluation in a research setting.

Catalytic Strategies for Morpholine Synthesis: A Comparative Overview

The conversion of diethanolamine to morpholine is fundamentally a dehydration reaction. The choice of catalyst dictates the reaction conditions, efficiency, and selectivity. Catalytic systems can be broadly classified into homogeneous and heterogeneous catalysts, each with distinct advantages and operational considerations.

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under milder conditions due to the high accessibility of their active sites.

  • Acid Catalysis: Strong mineral acids like sulfuric acid and hydrochloric acid have historically been used.[3][5] The mechanism involves the protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group and subsequent dehydration. While effective, this method requires high temperatures (180-210°C), long reaction times (often exceeding 15 hours), and neutralization steps, leading to significant waste generation.[3][5] Using oleum (fuming sulfuric acid) can intensify the conditions, achieving yields of 90-95% in shorter times (0.5-1.5 hours) at around 190°C, but with increased handling risks.[6]

  • Transition Metal Complexes: More sophisticated approaches utilize transition metal complexes. Ruthenium-based catalysts, for example, are known to facilitate a variety of organic transformations, including those involving amines and alcohols.[7][8][9] While specific data for DEA cyclization is sparse in readily available literature, the underlying principles of alcohol activation and amine nucleophilic attack are central to their catalytic cycles. These systems offer the potential for lower reaction temperatures and pressures but can be costly and require complex ligand synthesis.

Heterogeneous Catalysis

Heterogeneous catalysts are preferred in industrial settings due to their ease of separation from the reaction mixture, reusability, and generally higher thermal stability.

  • Acidic Solid Catalysts: Zeolites, acidic clays, and ion-exchange resins can catalyze the dehydration of DEA.[10] Their porous structures and tunable acidity provide a solid-state alternative to mineral acids, mitigating some of the corrosion and waste issues. However, they can be prone to deactivation through coking or poisoning.

  • Supported Metal Catalysts: A widely used industrial approach involves reacting diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[11] A notable example is a catalyst composed of Nickel (Ni), Copper (Cu), and Zinc (Zn) as active components on an Alumina (Al₂O₃) support. The addition of Lanthanum (La) as a promoter has been shown to significantly increase the catalyst's specific surface area. This enhancement allows for a reduction in operating pressure from a range of 1.0–2.3 MPa down to 0.3–1.0 MPa, while maintaining excellent diethylene glycol conversion (99.0%–100%) and morpholine selectivity (98.5%–99.5%) at temperatures of 180–230°C.[11] The mechanism is thought to involve reductive amination pathways.

Quantitative Performance Comparison of Catalytic Systems

To facilitate an objective evaluation, the following table summarizes the performance of representative catalysts in morpholine synthesis. Direct comparison can be challenging due to variations in reaction precursors and conditions across different studies.

Catalyst SystemPrecursorTemperature (°C)PressureYield (%)Selectivity (%)Key AdvantagesKey DisadvantagesReference
H₂SO₄ / HCl Diethanolamine180 - 210Atmospheric35 - 50ModerateLow catalyst costHarsh conditions, waste, low yield[3][5]
Oleum (20% SO₃) Diethanolamine183 - 190Atmospheric90 - 95HighHigh yield, short reaction timeExtremely corrosive, hazardous[6]
Ni-Cu-Zn/Al₂O₃-La Diethylene Glycol + NH₃180 - 2300.3 - 1.0 MPa>99 (Conversion)98.5 - 99.5High selectivity, lower pressure, reusableRequires H₂ atmosphere, multi-component[11]

Mechanistic Insights: The Cyclodehydration Pathway

The fundamental transformation from diethanolamine to morpholine involves an intramolecular SN2 reaction. The efficiency of this process is dictated by how effectively a hydroxyl group is converted into a good leaving group.

G cluster_elimination Elimination DEA Diethanolamine (DEA) Activated_OH Activated Intermediate (e.g., Protonated Alcohol) DEA->Activated_OH + Catalyst (e.g., H⁺) Cyclized N-(2-hydroxyethyl)oxazolidinium (Cyclized Intermediate) Activated_OH->Cyclized Intramolecular SN2 Attack H2O H₂O Activated_OH->H2O Morpholine Morpholine Cyclized->Morpholine Deprotonation

Caption: Generalized mechanism for the acid-catalyzed cyclodehydration of diethanolamine.

In acid catalysis, a proton activates a hydroxyl group, forming a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the activated carbon center to form the six-membered ring. For heterogeneous catalysts, acidic sites on the support surface perform a similar role in activating the hydroxyl group.

Experimental Protocol: A Self-Validating Workflow for Catalyst Screening

This protocol provides a robust framework for evaluating the performance of a novel heterogeneous catalyst for the synthesis of morpholine from diethanolamine in a laboratory setting. The inclusion of characterization, controls, and detailed analysis ensures the trustworthiness of the results.

Workflow for Catalyst Evaluation

G cluster_prep 1. Catalyst Preparation & Characterization cluster_reaction 2. Catalytic Reaction cluster_analysis 3. Analysis & Data Interpretation Prep Catalyst Synthesis (e.g., Impregnation, Co-precipitation) Char Characterization (BET, XRD, TEM, NH₃-TPD) Prep->Char Reactants Charge Reactants (DEA, Solvent, Catalyst) Char->Reactants Setup Reactor Setup (Autoclave, Inert Atmosphere) Setup->Reactants Control Control Experiment (No Catalyst) Setup->Control Run Run Reaction (Set T, P, Time, Stirring) Reactants->Run Workup Reaction Workup (Cool, Filter Catalyst, Collect Liquid) Run->Workup Analysis Product Analysis (GC-MS, ¹H NMR) Workup->Analysis Quant Quantification (Internal Standard Method) Analysis->Quant Calc Calculate Yield, Selectivity, TON Quant->Calc

Caption: A self-validating workflow for screening morpholine synthesis catalysts.

Step-by-Step Methodology

1. Catalyst Preparation and Pre-treatment:

  • Synthesize the catalyst using a standard method (e.g., co-precipitation for a mixed oxide catalyst).[11]
  • Calcine the catalyst at a specified temperature (e.g., 400-500°C) to obtain the desired phase and remove impurities.
  • Causality Check: Calcination temperature is critical; it affects the catalyst's final surface area, crystal structure, and activity.
  • Characterize the catalyst before use (BET for surface area, XRD for crystal phase, NH₃-TPD for acidity) to establish a baseline.

2. Reaction Setup:

  • Assemble a high-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge.
  • Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove air, especially if using catalysts susceptible to oxidation.
  • Add diethanolamine (e.g., 10.5 g, 0.1 mol), a solvent (if any, e.g., 1,4-dioxane), and the pre-weighed catalyst (e.g., 0.5 g).
  • Trustworthiness Check: Run a parallel control experiment under identical conditions but without the catalyst to quantify the background (thermal) reaction rate.

3. Reaction Execution:

  • Seal the reactor and perform a leak test.
  • Begin stirring and heat the reactor to the target temperature (e.g., 180°C).
  • Monitor the temperature and pressure throughout the reaction period (e.g., 8 hours).

4. Product Analysis and Quantification:

  • After the reaction, cool the reactor to room temperature.
  • Carefully vent any residual pressure.
  • Recover the reaction mixture. Separate the solid catalyst by filtration or centrifugation.
  • Wash the recovered catalyst with a suitable solvent (e.g., ethanol), dry, and weigh it to assess recovery and prepare for reusability tests.
  • Prepare a sample of the liquid product for analysis. Add a known amount of an internal standard (e.g., dodecane) for accurate quantification.
  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products (morpholine) and byproducts.
  • Quantify the amounts of reactant consumed and product formed using the pre-calibrated GC with the internal standard.

5. Performance Calculation:

  • Conversion (%): [(Initial moles of DEA - Final moles of DEA) / Initial moles of DEA] * 100
  • Selectivity (%): [Moles of Morpholine formed / (Initial moles of DEA - Final moles of DEA)] * 100
  • Yield (%): (Conversion * Selectivity) / 100
  • Turnover Number (TON): Moles of Morpholine formed / Moles of active catalyst sites (Requires characterization data like metal dispersion).

Conclusion and Future Outlook

The synthesis of morpholine remains a field ripe for innovation, driven by the principles of green chemistry. While traditional acid catalysis is effective, its environmental footprint is significant. The future of morpholine synthesis, particularly for pharmaceutical applications, lies in the development of highly selective, reusable, and robust heterogeneous catalysts that can operate under milder conditions.

Catalyst design will likely focus on creating precisely engineered active sites on stable supports. For instance, bifunctional catalysts possessing both acidic sites (for alcohol activation) and basic sites (for amine activation/deprotonation) could offer synergistic effects, enhancing reaction rates and selectivity. The continued exploration of non-precious metal catalysts, such as the Ni-Cu-Zn system, is crucial for developing cost-effective and sustainable industrial processes. For researchers, the protocol outlined here provides a reliable foundation for systematically evaluating such next-generation catalysts and contributing to the advancement of this vital synthetic transformation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024).
  • Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Retrieved from [Link]

  • Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering.
  • CN103212420A. (2013). Morpholine synthetic catalyst and preparation method thereof. Google Patents.
  • Gagnon, J., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel).
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters.
  • US2777846A. (1957). Process of producing morpholine from diethanolamine. Google Patents.
  • Jamal, A., & Meisen, A. (2005). Kinetics of CO induced degradation of aqueous diethanolamine. Chemical Engineering Science.
  • Bera, S., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. Inorganic Chemistry.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds.
  • Bera, S., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes.
  • Bera, S., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. PubMed.
  • PubChem. (n.d.). Diethanolamine. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(Morpholin-2-yl)ethanol Hydrochloride

As a Senior Application Scientist, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Morpholin-2-yl)ethanol hydrochloride (CAS No. 857214-74-5), designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway. 2-(Morpholin-2-yl)ethanol hydrochloride is a synthetic organic compound whose handling requires significant precautions.

1.1. Intrinsic Hazards

Based on safety data for the compound and its structural analogs, the primary hazards are summarized below. This data underscores the necessity for careful handling to prevent personnel exposure and environmental release.

Hazard ClassificationDescriptionRationale and Recommended Precautions
Skin Corrosion/Irritation May cause skin irritation.[1]The morpholine moiety can be irritating to the skin. Prolonged contact should be avoided. Precaution: Wear nitrile or neoprene gloves and a lab coat.[2]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[1][3]Direct contact with the eyes can lead to significant injury. Precaution: Use chemical safety goggles or a face shield.[1][2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3]Fine powders can be easily aerosolized. Precaution: Handle in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[2]The compound is not readily biodegradable and can pose a threat to aquatic ecosystems. Rationale: This is the primary reason it must not be disposed of via the sanitary sewer system.[2]

1.2. Reactivity Profile

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2] Mixing with incompatible materials can lead to vigorous, exothermic reactions, creating a significant safety hazard.

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of 2-(Morpholin-2-yl)ethanol hydrochloride waste. This process is designed to be a self-validating system, ensuring compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA) and standards set by the Occupational Safety and Health Administration (OSHA).[4][5]

Step 1: Waste Characterization and Segregation

The first critical step is to correctly identify the waste stream. Mischaracterization can lead to dangerous chemical reactions and regulatory non-compliance.

Protocol:

  • Identify the Waste: Designate a specific waste container for "2-(Morpholin-2-yl)ethanol hydrochloride and related materials." This includes the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solvent rinses.

  • Segregate from Incompatibles: Ensure this waste stream is kept separate from incompatible materials, particularly strong oxidizing agents.[2] Laboratories are required to segregate chemical waste to prevent dangerous reactions.[6][7]

  • Aqueous vs. Non-Aqueous: If creating solutions, maintain separate waste streams for aqueous and organic solvent-based solutions containing the compound. This is a best practice for efficient and cost-effective final disposal by your institution's waste management provider.

A logical workflow for this initial stage is presented below.

G cluster_0 Waste Generation & Characterization Start Waste Generated (2-(Morpholin-2-yl)ethanol HCl) Check_State Is the waste a solid, aqueous solution, or organic solvent solution? Start->Check_State Solid_Waste Solid Waste Stream (e.g., powder, contaminated labware) Check_State->Solid_Waste Solid Aqueous_Waste Aqueous Waste Stream Check_State->Aqueous_Waste Aqueous Organic_Waste Organic Solvent Waste Stream Check_State->Organic_Waste Organic Check_Contamination Is it mixed with other chemicals? Segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) Check_Contamination->Segregate Yes / No Solid_Waste->Check_Contamination Aqueous_Waste->Check_Contamination Organic_Waste->Check_Contamination

Caption: Waste Characterization and Segregation Workflow.

Step 2: Waste Accumulation and Container Management

Proper containment is crucial to prevent leaks, spills, and exposure.[5] This process must adhere to your institution's Chemical Hygiene Plan (CHP) as mandated by OSHA.[4][8]

Protocol:

  • Select an Appropriate Container:

    • Use a chemically compatible container, typically high-density polyethylene (HDPE), glass, or another container approved by your institution's Environmental Health & Safety (EHS) department.

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is in good condition, free of cracks or degradation.

  • Label the Container Correctly: Proper labeling is a strict regulatory requirement.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(Morpholin-2-yl)ethanol hydrochloride." Do not use abbreviations or formulas.

    • An accurate list of all components and their approximate concentrations (e.g., "Methanol rinse, ~5%").

    • The relevant hazard characteristics (e.g., "Irritant," "Aquatic Toxin").

    • The date accumulation started.

  • Safe Accumulation Practices:

    • Keep the waste container closed at all times, except when adding waste.[5]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, which should be at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel.

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

The process for collecting and storing the waste is visualized in the following diagram.

G cluster_1 Waste Collection & Temporary Storage Protocol Start_Collection Obtain Approved Hazardous Waste Container Label_Container Affix Hazardous Waste Label - Full Chemical Name - Hazards - Start Date Start_Collection->Label_Container Add_Waste Add Waste to Container (Use fume hood and PPE) Label_Container->Add_Waste Close_Container Securely Close Container Immediately After Use Add_Waste->Close_Container Place_in_Storage Place in Secondary Containment in Satellite Accumulation Area Close_Container->Place_in_Storage Monitor_Level Is Container >90% Full or Accumulation Time Limit Reached? Place_in_Storage->Monitor_Level Request_Pickup Arrange for Pickup by Licensed Waste Contractor Monitor_Level->Request_Pickup Yes Continue_Accumulation Continue Accumulation Monitor_Level->Continue_Accumulation No Continue_Accumulation->Add_Waste

Caption: Waste Collection and Storage Process Flow.

Step 3: Final Disposal

The final step is the transfer of the accumulated waste to a licensed professional waste management service. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

Protocol:

  • Do Not Dispose Down the Drain: As previously established, this compound is harmful to aquatic organisms, and sewer disposal is a violation of environmental regulations.[2]

  • Do Not Dispose in Regular Trash: The chemical's hazardous characteristics preclude disposal as common solid waste.

  • Arrange for Professional Disposal:

    • When the waste container is nearly full (approximately 90%) or has reached the local regulatory time limit for accumulation, contact your institution's EHS department.

    • EHS will arrange for the collection of the waste by a licensed and certified hazardous waste contractor.[7][9]

    • This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically accomplished through methods like incineration at high temperatures to ensure complete destruction.[6]

By adhering to this structured and well-documented disposal protocol, you ensure a safe laboratory environment, maintain the integrity of your research, and uphold your professional responsibility to protect the wider community and environment.

References

  • US Bio-Clean. OSHA Compliance For Laboratories.Link

  • Fisher Scientific. Safety Data Sheet for Morpholine, 4-(2-chloroethyl)-, hydrochloride.Link

  • CymitQuimica. Safety Data Sheet for 2-(Morpholin-2-yl)ethan-1-ol hydrochloride.Link

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.Link

  • Santa Cruz Biotechnology. Material Safety Data Sheet for 2-Morpholinoethanol.Link

  • Fisher Scientific. Safety Data Sheet for Morpholine ethanol.Link

  • AEG Environmental. Best Practices for Hazardous Waste Disposal.Link

  • Apollo Scientific. Safety Data Sheet for (3S)-Morpholin-3-ylmethanol hydrochloride.Link

  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance.Link

  • U.S. Environmental Protection Agency. Hazardous Waste.Link

  • U.S. Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link

  • A-State Knowledge Base. Hazardous Waste Management.Link

  • Morehead State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.Link

  • Sigma-Aldrich. Safety Data Sheet. (Note: Specific substance SDS may vary, this is a general link for reference). Link

  • CDN Isotopes. Safety Data Sheet for Morpholine-d8.Link

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.Link

  • BLD Pharm. 2-(Morpholin-2-yl)ethanol hydrochloride.Link

  • ChemicalBook. 2-Morpholineethanol HCl - Safety Data Sheet.Link

  • Carl ROTH. Safety Data Sheet: Morpholine.Link

  • U.S. Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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